molecular formula C8H7NO4 B147201 Methyl 3-nitrobenzoate CAS No. 618-95-1

Methyl 3-nitrobenzoate

Cat. No.: B147201
CAS No.: 618-95-1
M. Wt: 181.15 g/mol
InChI Key: AXLYJLKKPUICKV-UHFFFAOYSA-N
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Description

Methyl 3-nitrobenzoate is a valuable synthetic intermediate in chemical research, primarily recognized for its role in electrophilic aromatic substitution studies, where it serves as a classic example of meta-directed nitration. Its utility extends to the preparation of iodoarenes and other complex organic molecules, facilitating the exploration of novel synthetic pathways. Beyond fundamental chemistry, this compound finds significant application in the development of specialized chemicals, including dyes and crop protection agents (pesticides), due to its fungicidal activities. Recent thermochemical studies have provided deep insights into the energetic and structural effects of its nitro substituent, offering critical data for the design of materials with tailored properties. As a building block in industrial and pharmaceutical research, this compound enables the investigation of structure-activity relationships and the synthesis of advanced chemical entities. Its propensity to accumulate in the environment also makes it a compound of interest in environmental and toxicological studies, where its potential mutagenic and cytotoxic effects in mammals are examined.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitrobenzoate
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InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXLYJLKKPUICKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID5060691
Record name Benzoic acid, 3-nitro-, methyl ester
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Molecular Weight

181.15 g/mol
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CAS No.

618-95-1
Record name Methyl 3-nitrobenzoate
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Record name Methyl 3-nitrobenzoate
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Record name Benzoic acid, 3-nitro-, methyl ester
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Record name Methyl 3-nitrobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-nitrobenzoate, a key chemical intermediate. The document details its chemical and physical properties, a standard experimental protocol for its synthesis, its reaction mechanism, and its applications, with a focus on its role in organic synthesis and drug discovery. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a beige crystalline powder.[1][2] It is stable under recommended storage conditions and is incompatible with strong oxidizing agents and strong bases.[3][4] This compound is insoluble in water but soluble in hot ethanol.[2][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 618-95-1 [6][7][8]
Molecular FormulaC8H7NO4[3][6]
Molecular Weight181.15 g/mol [3][9][8]
Melting Point76 - 80 °C[3]
Boiling Point279 °C at 760 mmHg[3][4][7]
AppearanceBeige crystalline powder[1][10]
SolubilityInsoluble in water[2][3]
Density1.301 g/cm³[2]
Vapor Pressure0.00293 mmHg at 25°C[2]
Flash Point136.8 °C[2]
Refractive Index1.553[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of methyl benzoate (B1203000) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[5][11]

This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[5][12][13]

Materials:

  • Methyl benzoate (2.0 g)[5]

  • Concentrated sulfuric acid (4.0 cm³)[5]

  • Concentrated nitric acid (1.5 cm³)[5]

  • Crushed ice (approx. 20 g)[5]

  • Distilled water[5]

  • Ethanol[5]

  • 50 cm³ conical flask[5]

  • Test tube[5]

  • Glass dropping pipette[5]

  • Beaker[5]

  • Büchner funnel and flask for suction filtration[13]

  • Hot plate[13]

  • Ice-water bath[13]

Procedure:

  • Weigh 2.0 g of methyl benzoate and place it into a dry 50 cm³ conical flask.[5]

  • Cool the flask in an ice-water bath.[13]

  • Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling to ensure thorough mixing. Keep the mixture cool.[5]

  • In a separate dry test tube, carefully prepare the nitrating mixture by adding 1.5 cm³ of concentrated nitric acid. Cool this mixture in the ice bath as well.[5][13]

  • Using a glass dropping pipette, add the cold nitrating mixture to the methyl benzoate and sulfuric acid mixture extremely slowly, over approximately 15 minutes. It is crucial to maintain a low temperature (below 6 °C) throughout the addition to prevent the formation of byproducts.[12][13]

  • Once the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes.[5]

  • Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker. Stir the mixture until the ice melts completely. A solid product, crude this compound, will precipitate.[5]

  • Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.[5][12]

Purification by Recrystallization:

  • Transfer the crude solid to a small conical flask.[5]

  • Add approximately 10 cm³ of distilled water and heat the mixture until the this compound melts into an oily substance.[5]

  • Slowly add hot ethanol, 1 cm³ at a time, until the oil just dissolves.[5]

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice-water bath to induce crystallization.[5]

  • Collect the purified crystals by vacuum filtration and allow them to dry. The expected melting point of the pure product is 78 °C.[13]

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification prep_mb 1. Weigh 2.0g Methyl Benzoate into flask prep_h2so4 2. Add 4 cm³ conc. H₂SO₄ prep_mb->prep_h2so4 cool 4. Cool all reactants in ice bath prep_h2so4->cool prep_nitrating 3. Prepare Nitrating Mix (1.5 cm³ conc. HNO₃) prep_nitrating->cool reaction 5. Slowly add nitrating mix to methyl benzoate solution (< 6°C) cool->reaction stand 6. Let stand at room temp for 15 min reaction->stand precipitate 7. Pour mixture onto crushed ice to precipitate product stand->precipitate filter 8. Filter crude product via suction filtration precipitate->filter wash 9. Wash with cold water filter->wash dissolve 10. Dissolve crude product in hot water/ethanol mixture wash->dissolve cool_crystallize 11. Cool to recrystallize dissolve->cool_crystallize final_filter 12. Filter purified crystals cool_crystallize->final_filter dry 13. Dry the final product final_filter->dry

Caption: Workflow for the Synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds in several steps, beginning with the formation of the highly electrophilic nitronium ion (NO₂⁺).[14]

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the nitronium ion.[14]

  • Electrophilic Attack: The π electrons of the benzene (B151609) ring of methyl benzoate act as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[14]

  • Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom that bears the nitro group, restoring the aromaticity of the ring.[14]

The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Therefore, the nitro group is predominantly added at the meta position (position 3) on the benzene ring.[11][14]

Reaction_Mechanism Mechanism of Nitration of Methyl Benzoate A Step 1: Formation of Nitronium Ion (NO₂⁺) H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O B Step 2: Nucleophilic Attack Methyl Benzoate attacks NO₂⁺ A->B C Formation of Sigma Complex (Resonance-Stabilized Carbocation) B->C D Step 3: Deprotonation H₂O or HSO₄⁻ removes proton from ring C->D E Final Product This compound D->E

Caption: Mechanism of Nitration of Methyl Benzoate.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[15] Its functional groups—the ester and the nitro group—can be readily converted into other functionalities, making it a versatile building block for more complex molecules.

  • Pharmaceutical Intermediates: Aromatic nitro compounds are key precursors in the synthesis of many pharmaceuticals.[14] While direct applications of this compound in final drug structures are less common, its derivatives are significant. For example, related compounds like methyl 2-methyl-3-nitrobenzoate are crucial intermediates in the synthesis of anticancer drugs such as Lenalidomide.[16] Similarly, methyl 2-methoxy-3-nitrobenzoate is used to create enzyme inhibitors and receptor modulators.[17]

  • Synthesis of Bioactive Molecules: The nitro group can be reduced to an amine, which is a common functional group in bioactive compounds. The ester can be hydrolyzed to a carboxylic acid, providing another site for modification.

  • Chemical Research: It is used in the preparation of other chemical reagents, such as iodoarenes.[4][18] Research has also explored the biological activity of related compounds; for instance, 4-methyl-3-nitrobenzoic acid has been identified as a potential inhibitor of cancer cell migration.[19]

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Standard laboratory safety precautions should be followed.

Table 2: Hazard and Safety Information

Hazard InformationPrecautionary Measures
Hazards May cause eye, skin, and respiratory tract irritation.[1] Harmful if swallowed, inhaled, or absorbed through the skin.[1][20]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[3][21]
Handling Use with adequate ventilation. Avoid dust formation. Wash thoroughly after handling.[1][22]
Storage Store in a cool, dry, well-ventilated place in tightly closed containers.[1][3]
Fire Fighting Use standard extinguishing media. Wear self-contained breathing apparatus and full protective gear.[1][3]
Accidental Release Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[22]
First Aid If inhaled: Move to fresh air.[22] In case of skin contact: Wash off with soap and plenty of water.[22] In case of eye contact: Flush eyes with water.[22] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[22]

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][22]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 3-nitrobenzoate

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes, including the preparation of dyes and pharmaceuticals.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with a methyl ester and a nitro group at the meta position, dictates its physical and chemical properties. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and purification, and key spectroscopic data for its characterization.

Core Physical and Chemical Properties

This compound is a stable, beige to yellow crystalline powder at ambient temperatures.[2][3][4][5] It is incompatible with strong oxidizing agents.[2][6] The compound is insoluble in water but shows slight solubility in alcohols like ethanol (B145695) and methanol, as well as ether.[1][7]

Data Summary Table

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₇NO₄[1][8][9][10][11]
Molecular Weight 181.15 g/mol [1][8][9][10][11][12]
Melting Point 78-80 °C[1][2][6][8][9]
Boiling Point 279 °C (at 760 mmHg)[1][6][8][9][12]
Density ~1.428 g/cm³ (estimate)[1][2][6]
Appearance White to beige crystalline powder[2][3][4][5][12]
Vapor Pressure 0.00293 mmHg at 25°C[1][4]
Refractive Index ~1.547 (estimate)[1][6]
Water Solubility Insoluble[1][4][7]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the compound's key functional groups.[13]

  • C=O Stretch (Ester): A strong peak is observed in the 1770-1735 cm⁻¹ region.[13]

  • NO₂ Stretch (Nitro): Two distinct peaks appear, corresponding to asymmetric and symmetric stretching, typically between 1520-1340 cm⁻¹ and 1380-1280 cm⁻¹.[13]

  • C-O Stretch (Ester): A peak for the carbon-oxygen single bond stretch is found in the 1250-1000 cm⁻¹ range.[13]

  • C-H Stretch (Aromatic/Aliphatic): Weak C-H stretching vibrations from the benzene ring and the methyl group are visible around 3000 cm⁻¹.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used for detailed structural elucidation.

  • ¹H NMR Spectrum: The aromatic protons on the benzene ring typically appear in the downfield region between 7.5 and 8.2 ppm.[14][15] The methyl group (CH₃) protons appear as a singlet further upfield.

  • ¹³C NMR Spectrum: The loss of symmetry due to the meta-substitution results in six distinct signals for the aromatic carbons, generally in the 120-150 ppm range.[15] The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded, resonating around 148 ppm.[14] The carbonyl carbon of the ester group appears far downfield at approximately 164 ppm, while the methyl ester carbon gives a signal around 52-53 ppm.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the molecular weight of 181.15 g/mol .[10][16][17]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and purification of this compound.

Synthesis: Nitration of Methyl Benzoate (B1203000)

This procedure describes a standard electrophilic aromatic substitution reaction.[15][18]

Methodology:

  • Add concentrated sulfuric acid to a dry reaction flask and cool the flask in an ice bath to between 0-10°C.[4]

  • Slowly add methyl benzoate to the cooled sulfuric acid while stirring.[4]

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 5-15°C.[4]

  • After the addition is complete, allow the mixture to react at 15°C for approximately one hour.[4]

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound solid.[4][18]

  • Allow the ice to melt completely.

  • Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.[18]

Purification: Recrystallization

The crude product can be purified effectively by recrystallization from an ethanol/water mixture, leveraging its insolubility in cold water and solubility in hot ethanol.[18]

Methodology:

  • Transfer the crude solid to a conical flask and add 10 cm³ of distilled water.[18]

  • Warm the mixture to just below its boiling point; the solid will melt into an oily substance.[18]

  • Slowly add hot ethanol, 1 cm³ at a time, with continued heating and swirling, until the oily substance completely dissolves.[18]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[18]

  • Collect the purified crystals by vacuum filtration and allow them to dry.[18]

  • The purity of the final product can be assessed by measuring its melting point.[18]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocols.

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Nitration cluster_purification Purification: Recrystallization start Start: Methyl Benzoate + Conc. H₂SO₄ add_nitrating Add Nitrating Mix (HNO₃ + H₂SO₄) @ 5-15°C start->add_nitrating 1. Cooling react Reaction @ 15°C for 1 hr add_nitrating->react 2. Controlled Addition precipitate Precipitate in Ice Water react->precipitate 3. Quenching filter1 Vacuum Filtration precipitate->filter1 4. Isolation crude_product Crude Methyl 3-nitrobenzoate filter1->crude_product dissolve Dissolve Crude in Hot Ethanol/Water crude_product->dissolve cool_rt Cool to Room Temp. dissolve->cool_rt 5. Solubilization cool_ice Cool in Ice Bath cool_rt->cool_ice 6. Crystallization filter2 Vacuum Filtration cool_ice->filter2 7. Isolation final_product Pure Methyl 3-nitrobenzoate filter2->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of methyl 3-nitrobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

This compound is an organic compound with a benzene (B151609) ring substituted by a methyl ester group and a nitro group at the meta position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 618-95-1[1]
Molecular Formula C₈H₇NO₄[1]
Canonical SMILES COC(=O)C1=CC(=CC=C1)--INVALID-LINK--[O-][1]
InChI InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3[1]
InChIKey AXLYJLKKPUICKV-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a beige crystalline powder at room temperature.[2][3] It is insoluble in water but soluble in organic solvents like methanol (B129727) and ethanol.[4]

PropertyValue
Molecular Weight 181.15 g/mol [1]
Melting Point 78-80 °C[2]
Boiling Point 279 °C[2]
Density ~1.428 g/cm³[2][4]
Appearance Beige crystalline powder[2][3]
Solubility Insoluble in water[3][4]

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic aromatic substitution of methyl benzoate (B1203000) via nitration.[1][5]

Experimental Protocol: Nitration of Methyl Benzoate

This protocol is adapted from established laboratory procedures.[2][4][6][7]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Standard laboratory glassware (conical flasks, beakers, dropping funnel)

  • Stirring apparatus

  • Ice bath

  • Büchner funnel apparatus

Procedure:

  • In a conical flask, cool 4 cm³ of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid with constant swirling to ensure thorough mixing. Maintain the temperature below 10 °C.[8]

  • In a separate test tube, carefully prepare a nitrating mixture by adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.[2][8]

  • Using a dropping pipette, add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. It is crucial to maintain the reaction temperature between 5-15 °C during this addition to minimize the formation of byproducts.[4][6]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[2][4]

  • Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. Stir the mixture until the ice melts and the crude this compound solidifies.[2][4]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of ice-cold water.[2]

  • The crude product can be purified by recrystallization from methanol to yield pure this compound.[2][7]

Synthesis_of_Methyl_3_nitrobenzoate MB Methyl Benzoate Reaction_Vessel Reaction at 5-15°C MB->Reaction_Vessel Nitrating_Mixture HNO₃ + H₂SO₄ Nitrating_Mixture->Reaction_Vessel Quenching Pour onto ice Reaction_Vessel->Quenching Reaction Mixture Filtration Vacuum Filtration Quenching->Filtration Crude Solid Recrystallization Recrystallization (Methanol) Filtration->Recrystallization Washed Solid Product This compound Recrystallization->Product Pure Product

Synthesis workflow for this compound.

Chemical Reactions of this compound

A characteristic reaction of this compound is the reduction of the nitro group to an amine, forming methyl 3-aminobenzoate. This transformation is a key step in the synthesis of various pharmaceutical and dye intermediates.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a common method for the reduction of the nitro group using iron powder in an acidic medium.[9]

Materials:

  • This compound

  • Iron powder (reduced)

  • Ethanol

  • Acetic acid

  • Water

  • 3M Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, prepare a solvent mixture of ethanol, acetic acid, and water (e.g., in a 2:2:1 ratio).[9]

  • Add this compound and 5 equivalents of reduced iron powder to the solvent mixture.[9]

  • The reaction can be promoted by heating under reflux or by sonication for approximately 1 hour.[9]

  • After the reaction is complete, pour the mixture into a beaker and make it basic (pH 10-11) by adding 3M NaOH solution to precipitate iron salts.[9]

  • Filter the mixture to remove the iron sludge.

  • Transfer the filtrate to a separatory funnel and extract the product, methyl 3-aminobenzoate, with ethyl acetate (3 x 25 mL).[9]

  • Combine the organic layers and dry them over anhydrous sodium sulfate.[9]

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Reduction_of_Methyl_3_nitrobenzoate M3NB This compound Reagents Fe, AcOH Ethanol/Water M3NB->Reagents M3AB Methyl 3-aminobenzoate Reagents->M3AB Reduction

Reduction of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methyl ester protons. The nitro group and the ester group are electron-withdrawing, which deshields the aromatic protons, causing them to appear at higher chemical shifts (downfield).

  • Aromatic Protons: Typically observed in the range of 7.5-8.8 ppm. The signals often appear as multiplets due to the substitution pattern.[10][11]

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group appears further upfield, typically around 3.9 ppm.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon: The carbon of the ester carbonyl group is significantly deshielded and appears at a high chemical shift, around 164-165 ppm.[1][11]

  • Aromatic Carbons: The six carbons of the benzene ring typically resonate in the range of 124-148 ppm. The carbon atom directly attached to the nitro group is the most downfield among the aromatic carbons due to the strong electron-withdrawing effect of the nitro group.[1][10][11]

  • Methyl Carbon: The carbon of the methyl ester group is shielded and appears at a lower chemical shift, around 52-53 ppm.[1][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

  • C=O Stretch (Ester): A strong absorption band is observed in the region of 1725-1770 cm⁻¹.[7][12]

  • N-O Stretch (Nitro group): Two distinct strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.[7][12]

  • C-O Stretch (Ester): An absorption band for the C-O single bond of the ester is present around 1250-1280 cm⁻¹.[7][12]

  • C-H Stretch (Aromatic): Weak to medium bands are observed above 3000 cm⁻¹.

Characterization_Workflow Sample Purified Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Workflow for the characterization of this compound.

Applications

This compound is primarily used as an intermediate in organic synthesis.[4] Its functional groups can be further manipulated to produce a variety of more complex molecules. For instance, it has been used in the preparation of iodoarenes.[8] The reduction of the nitro group to an amine is a common transformation that opens up pathways to synthesize dyes, pharmaceuticals, and other specialty chemicals.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to avoid contact with skin and eyes.[4] It is incompatible with strong oxidizing agents.[2][4] As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

An In-depth Technical Guide to Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of methyl 3-nitrobenzoate, a key organic compound, detailing its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance in research and pharmaceutical development.

Core Properties of this compound

This compound is an organic compound with the chemical formula C₈H₇NO₄.[1][2][3] It presents as a white to beige crystalline powder.[1][4] This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4] It is characterized by its insolubility in water, while showing solubility in organic solvents like ethanol, ether, and methanol.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 181.15 g/mol [3][5][6]
Molecular Formula C₈H₇NO₄[1][3][7]
Melting Point 78-80 °C[1][4][8]
Boiling Point 279 °C[1][4][9]
Appearance White to beige crystalline powder[1][2][4]
Water Solubility Insoluble[1][2][4]
CAS Number 618-95-1[2]
InChI Key AXLYJLKKPUICKV-UHFFFAOYSA-N[5]

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of methyl benzoate (B1203000).[10] This reaction, specifically a nitration, involves the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.[11][12] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[10] The electron-withdrawing nature of the methyl ester group on the benzene (B151609) ring directs the incoming nitro group to the meta position.[10]

Experimental Protocol: Nitration of Methyl Benzoate

This protocol outlines the laboratory-scale synthesis and purification of this compound.[11][13][14]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Ethanol or Methanol

Procedure:

  • In a conical flask, combine methyl benzoate and concentrated sulfuric acid. The mixture should be swirled to ensure thorough mixing.[11]

  • Cool the flask in an ice bath to lower the temperature.[13][14]

  • Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.[14]

  • Slowly add the cooled nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, while maintaining a low temperature (below 6 °C) and stirring continuously.[13][14]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[11][14]

  • Pour the reaction mixture onto crushed ice, which will cause the crude this compound to precipitate as a solid.[11][13]

  • Once the ice has melted, isolate the solid product by vacuum filtration using a Büchner funnel.[11][14]

  • Wash the crude product with ice-cold water to remove any remaining acid.[11][13]

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture or methanol.[4][11][13] This process involves dissolving the solid in a minimum amount of the hot solvent and then allowing it to cool slowly, which results in the formation of purer crystals.

  • Filter the purified crystals and dry them, for instance, in a low-temperature oven.[11] The melting point of the purified product should be approximately 78 °C.[14]

Synthesis Workflow

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Mix Methyl Benzoate and Conc. H₂SO₄ B 2. Cool Mixture in Ice Bath A->B D 4. Add Nitrating Mixture to Methyl Benzoate Solution B->D C 3. Prepare & Cool Nitrating Mixture (HNO₃ + H₂SO₄) C->D E 5. React at Room Temperature D->E F 6. Pour onto Crushed Ice (Precipitation) E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Ethanol/Water or Methanol H->I J 10. Dry Purified Crystals I->J

A flowchart of the synthesis and purification process for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis.[1] Its functional groups—the nitro group and the methyl ester—can be chemically modified, making it a versatile building block for more complex molecules.

One documented application is its use in the preparation of iodoarenes.[4][8] While direct applications in drug development are not extensively reported for this compound itself, its structural analogs are significant in the pharmaceutical industry. For instance, related nitrobenzoate derivatives serve as key intermediates in the synthesis of various therapeutic agents. Methyl 2-methyl-3-nitrobenzoate is an intermediate in the synthesis of Lenalidomide, an anticancer drug.[15] Furthermore, methyl 2-methoxy-3-nitrobenzoate is used to create compounds that act as enzyme inhibitors and receptor modulators.[16]

Research into related compounds, such as 4-methyl-3-nitrobenzoic acid, has shown potential in cancer therapy. Studies have indicated that it can inhibit the migration of non-small cell lung cancer cells, suggesting its potential as a novel antimetastasis drug.[17] This highlights the importance of the nitrobenzoic acid scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

G This compound in Synthetic Pathways cluster_reactions Chemical Transformations A This compound B Reduction of Nitro Group A->B C Hydrolysis of Ester Group A->C D Other Modifications A->D E Pharmaceutical Intermediates B->E C->E G Research Compounds (e.g., Iodoarenes) D->G F Bioactive Molecules E->F

The role of this compound as a precursor in organic synthesis.

Safety and Handling

This compound should be handled with care, and direct contact with skin and eyes should be avoided.[1] The synthesis of this compound involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[14] Therefore, appropriate personal protective equipment, including safety glasses and gloves, must be worn during its preparation.[14] The recrystallization process may use flammable solvents like ethanol, so it should be performed using a hot plate rather than an open flame.[14]

Conclusion

This compound is a significant compound in the field of organic chemistry. Its well-defined physicochemical properties and established synthesis protocol make it a readily accessible intermediate for various applications. While its direct role in final drug products is limited, its importance as a building block in the synthesis of more complex molecules for pharmaceutical and materials science research is clear. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound.

References

An In-depth Technical Guide on the Melting Point of Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the melting point of methyl 3-nitrobenzoate, including its reported values, standard experimental protocols for its determination, and methods for its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical Properties of this compound

This compound is a beige to yellow crystalline solid.[1][2] It is an organic compound with the chemical formula C₈H₇NO₄.[1][3] This compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and methanol.[1][4]

The melting point of a compound is a critical physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The reported melting point for this compound varies slightly across different sources, as summarized in the table below.

Reported Melting Point (°C)Source
78-80(lit.)[2][4][5][6][7]
78[3][8]
76-80Thermo Scientific Acros[9]
75-77University of South Alabama[10]
77.5YouTube - Purification Video[11]

Experimental Protocols

Accurate determination of the melting point requires a pure sample and a standardized procedure. The following sections detail the synthesis and purification of this compound, followed by the protocol for melting point determination.

This compound is commonly synthesized by the nitration of methyl benzoate (B1203000), which is an example of an electrophilic aromatic substitution reaction.

Reaction: C₆H₅COOCH₃ + HNO₃ → C₆H₄(NO₂)COOCH₃ + H₂O[8]

Materials:

  • Methyl benzoate[12]

  • Concentrated sulfuric acid (H₂SO₄)[12]

  • Concentrated nitric acid (HNO₃)[12]

  • Ice[12]

  • Ethanol[12]

  • Distilled water[12]

Procedure:

  • In a conical flask, combine 2.0 g of methyl benzoate with 4.0 cm³ of concentrated sulfuric acid, ensuring thorough mixing.[8][12]

  • Prepare a nitrating mixture in a separate test tube by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[8]

  • Cool both the methyl benzoate solution and the nitrating mixture in an ice-water bath.[8][12]

  • Slowly add the nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes, maintaining the temperature below 6 °C.[8]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[8][12]

  • Pour the reaction mixture over about 20 g of crushed ice in a beaker. The crude this compound will precipitate as a solid.[12]

  • Allow the ice to melt completely, then isolate the crude product by suction filtration using a Buchner funnel.[8][12]

  • Wash the collected solid with a small amount of ice-cold water to remove residual acid.[12]

The crude product from the synthesis must be purified to obtain an accurate melting point. Recrystallization is a common technique for purifying solid organic compounds.

Procedure:

  • Transfer the crude this compound to a conical flask.[12]

  • Add a minimal amount of hot ethanol to dissolve the solid. If the solid melts into an oil, add hot water until the oil just dissolves.[12]

  • Allow the solution to cool slowly to room temperature, which will cause crystals of the purified product to form.[12]

  • Further cool the flask in an ice-water bath to maximize crystal formation.[12]

  • Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold solvent (ethanol/water mixture).[12]

  • Dry the crystals thoroughly in a low-temperature oven (below 50 °C) or in a desiccator to remove any remaining solvent.[11][12]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Dry, purified sample of this compound

Procedure:

  • Finely powder a small amount of the dry, purified this compound.

  • Pack a small amount of the powdered sample into the bottom of a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point of 78 °C.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The observed melting range provides an indication of the purity of the sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

MeltingPointDetermination Workflow for Melting Point Determination prep Prepare Sample (Dry and Powdered) pack Pack Capillary Tube prep->pack place Place in Apparatus pack->place heat_fast Rapid Heating (~15°C below MP) place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_start Record T_start (First Liquid) heat_slow->observe_start observe_end Record T_end (All Liquid) observe_start->observe_end result Determine Melting Range observe_end->result

Caption: General workflow for determining the melting point of a solid.

SynthesisAndPurification Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification mix_reactants Mix Methyl Benzoate and Conc. H₂SO₄ cool_reactants Cool in Ice Bath mix_reactants->cool_reactants add_nitrating Slowly Add Nitrating Mix to Reactants cool_reactants->add_nitrating prep_nitrating Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nitrating Cool Nitrating Mix prep_nitrating->cool_nitrating cool_nitrating->add_nitrating stand Stand at Room Temp add_nitrating->stand precipitate Pour onto Ice stand->precipitate isolate Isolate Crude Product (Suction Filtration) precipitate->isolate dissolve Dissolve Crude Product in Min. Hot Solvent isolate->dissolve cool_slow Cool to Room Temp dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter_pure Filter Purified Crystals cool_ice->filter_pure dry Dry the Crystals filter_pure->dry final_product Pure this compound dry->final_product

Caption: Synthesis and purification workflow for this compound.

References

Core Physical Properties of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Boiling Point of Methyl 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point of this compound, a key physical property for its application in research and development. The guide includes tabulated data, detailed experimental protocols for its determination, and a workflow visualization to ensure accurate and reproducible results.

This compound is a beige crystalline powder at room temperature.[1] Its physical characteristics are crucial for handling, storage, and use in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Boiling Point 279 °C (lit.)[1][2][3][4][5][6][7]
Melting Point 78-80 °C (lit.)[1][4][5][6]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][8]
CAS Number 618-95-1[1][2]
Appearance Beige crystalline powder[1]
Solubility Insoluble in water; slightly soluble in ethanol, ether, and methanol.[1][3]

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is fundamental for its identification, purification, and process design. The literature value of 279 °C for this compound was established through experimental measurement. Below are detailed protocols for two common methods for determining the boiling point of an organic compound like this compound.

Method 1: Thiele Tube Method (Microscale)

This method is suitable for small sample quantities and provides good accuracy. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or fusion tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Insert the thermometer and attached test tube into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6] Record this temperature.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary for the most accurate determination.

Method 2: Distillation Method

This method is suitable when a larger quantity of the substance is available and also serves to purify the liquid.

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Sample and Boiling Chips: Place a sufficient amount of this compound (at least 5-10 mL) into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Gently heat the distillation flask.

  • Boiling Point Measurement: As the liquid boils, the vapor will rise and enter the condenser. The temperature will rise and then stabilize. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point.

  • Data Recording: Note the barometric pressure during the distillation.

Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement cluster_final Final Result A Place this compound in Test Tube B Insert Inverted Sealed Capillary Tube A->B C Attach Test Tube to Thermometer B->C D Insert Assembly into Thiele Tube C->D E Heat Thiele Tube Gently D->E F Observe Continuous Stream of Bubbles E->F G Remove Heat and Allow to Cool F->G H Record Temperature when Liquid Enters Capillary G->H I Record Boiling Point H->I

Caption: Workflow for Boiling Point Determination.

Safety Considerations

When determining the boiling point of this compound, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is incompatible with strong oxidizing agents.[1] Ensure that the heating of any flammable organic compound is conducted with care to avoid ignition.

References

An In-depth Technical Guide to the Solubility of Methyl 3-Nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, quantitative solubility data for methyl 3-nitrobenzoate is not extensively documented in publicly accessible literature. However, to provide valuable insights for researchers, the following tables summarize the mole fraction solubility (x) of two structurally analogous compounds: 3-methyl-2-nitrobenzoic acid and 4-methyl-3-nitro-benzoic acid. This data, determined using the reliable isothermal saturation method, offers a strong indication of the expected solubility behavior of this compound in a range of common organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [1][2]

Temperature (K)MethanolEthanoln-PropanolIsopropanolEthyl AcetateAcetoneAcetonitrile1,4-DioxaneN-Methyl-2-pyrrolidone (NMP)
283.150.11730.09860.08340.07650.09910.16320.05980.18650.1591
288.150.13250.11120.09410.08650.11230.18150.06780.20580.1753
293.150.14910.12510.10590.09750.12680.20140.07660.22680.1929
298.150.16720.14040.11890.10960.14280.22310.08630.24960.2119
303.150.18690.15720.13320.12290.16040.24670.09690.27440.2325
308.150.20840.17560.14890.13750.17970.27230.10850.30130.2548
313.150.23180.19580.16620.15350.20090.30010.12120.33050.2789
318.150.25730.21790.18510.17100.22420.33030.13510.36220.3050

Table 2: Mole Fraction Solubility (x) of 4-Methyl-3-nitro-benzoic Acid in Various Organic Solvents at 298.15 K [3]

Solvent CategorySolventMole Fraction Solubility (x)
AlcoholsMethanol0.08960
Ethanol0.08180
1-Propanol0.07180
2-Propanol0.06650
1-Butanol0.06520
1-Octanol0.04430
EthersTetrahydrofuran (THF)0.16400
1,4-Dioxane0.16800
EstersMethyl acetate0.08470
Ethyl acetate0.07920
Butyl acetate0.06280
AlkanenitrilesAcetonitrile0.04980

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound like this compound in organic solvents.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered a gold standard for determining equilibrium solubility.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator

  • Sealed glass vials or flasks

  • Magnetic stirrer and stir bars or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Pipettes and volumetric flasks

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic water bath set to the desired temperature. Agitate the mixtures using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any undissolved particles.

  • Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

  • Calculation:

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore, which is the case for this compound due to the nitroaromatic group.

Materials and Equipment:

  • All materials from the Isothermal Saturation Method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Saturated Solution: Follow steps 1 and 2 of the Isothermal Saturation Method.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: After equilibration and filtration of the saturated solution (Step 3 of the Isothermal Saturation Method), accurately dilute a known volume of the filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Excess Solid (this compound) equilibration Agitation at Constant Temperature (24-72h) prep_solid->equilibration prep_solvent Known Volume of Organic Solvent prep_solvent->equilibration filtration Filtration of Saturated Solution equilibration->filtration analysis Gravimetric or Spectroscopic Analysis filtration->analysis result Quantitative Solubility Data analysis->result

Caption: Experimental workflow for solubility determination.

logical_relationship compound Compound Properties (Polarity, H-bonding) solubility Solubility compound->solubility influences solvent Solvent Properties (Polarity, H-bonding) solvent->solubility influences temperature Temperature temperature->solubility influences

Caption: Factors influencing the solubility of a compound.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of methyl 3-nitrobenzoate, an important intermediate in organic synthesis. The document outlines the experimental protocols for its synthesis and crystallographic analysis, presents key structural data, and illustrates the experimental workflow.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of methyl benzoate (B1203000).[1] The nitration reaction is regioselective, yielding predominantly the meta-substituted product.[2]

Experimental Protocol: Synthesis

Materials:

  • Methyl benzoate[2]

  • Concentrated sulfuric acid (H₂SO₄)[2]

  • Concentrated nitric acid (HNO₃)[2]

  • Ice[3]

  • Distilled water[2]

  • Methanol (B129727) or a water-ethanol mixture for recrystallization[2][3]

  • Sodium bicarbonate solution (optional, for neutralization)[1]

Procedure:

  • In a flask, cool a mixture of methyl benzoate and concentrated sulfuric acid in an ice-water bath.[2]

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[2]

  • Slowly add the nitrating mixture to the cooled methyl benzoate solution while maintaining a low temperature (typically below 15°C) to control the reaction rate and prevent the formation of byproducts.[1][3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 15 minutes) to ensure the completion of the reaction.[2][3]

  • Pour the reaction mixture over crushed ice to precipitate the crude this compound.[2][3]

  • Collect the solid product by vacuum filtration and wash it with cold water.[1][3] A subsequent wash with a cold sodium bicarbonate solution can be performed to neutralize any residual acid.[1]

Experimental Protocol: Recrystallization and Crystal Growth

High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol or a water-ethanol mixture.[2][3]

  • Allow the solution to cool slowly to room temperature.[2]

  • Further cooling in an ice-water bath can promote the formation of well-defined crystals.[2]

  • Collect the purified crystals by filtration and dry them.[2] The melting point of pure this compound is reported to be in the range of 78-80°C.[4]

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The corresponding entry in the Cambridge Crystallographic Data Centre (CCDC) is 271853. While detailed quantitative data such as bond lengths and angles from the primary publication were not accessible for this guide, the following table summarizes the available crystallographic parameters.

ParameterValue
Crystal System Data not available in search results
Space Group Data not available in search results
Unit Cell Dimensions
aData not available in search results
bData not available in search results
cData not available in search results
αData not available in search results
βData not available in search results
γData not available in search results
Volume Data not available in search results
Z Data not available in search results
Density (calculated) Data not available in search results
Intermolecular Contacts O···C (3.21 Å), O···N (3.17 Å)

Note: A comprehensive list of atomic coordinates, bond lengths, and bond angles is typically available in the full crystallographic information file (CIF) from the CCDC.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the synthesis of this compound to its crystal structure determination.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystal Structure Analysis start Methyl Benzoate nitration Nitration Reaction start->nitration reagents Conc. H₂SO₄ Conc. HNO₃ reagents->nitration precipitation Precipitation on Ice nitration->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Methyl 3-Nitrobenzoate filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_crystals Pure Crystals recrystallization->pure_crystals xray Single-Crystal X-ray Diffraction pure_crystals->xray data_collection Data Collection (Diffraction Pattern) xray->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates) refinement->final_structure

Caption: Workflow for the synthesis and crystal structure determination of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-nitrobenzoate. The information presented herein is intended to assist researchers in the structural elucidation and quality assessment of this compound, which is a valuable intermediate in organic synthesis.

Core Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum is characterized by distinct signals for the aromatic and methyl protons, with chemical shifts influenced by the electron-withdrawing effects of the nitro and ester functional groups.

Proton Assignment Chemical Shift (δ) [ppm] Integration Multiplicity Coupling Constant (J) [Hz]
H-2~8.911Ht (triplet)~1.5
H-6~8.431Hddd (doublet of doublet of doublets)~8.2, 2.4, 1.0
H-4~8.161Hddd (doublet of doublet of doublets)~7.8, 2.4, 1.5
H-5~7.681Ht (triplet)~8.0
-OCH₃~3.983Hs (singlet)N/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented is a consensus from typical spectra recorded in CDCl₃.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

  • Aromatic Region (7.5-9.0 ppm): The four protons on the benzene (B151609) ring are all chemically non-equivalent due to the unsymmetrical substitution pattern.

    • H-2: This proton, situated between the two electron-withdrawing groups (nitro and methoxycarbonyl), is the most deshielded and appears as a triplet at approximately 8.91 ppm. The triplet multiplicity arises from coupling to both H-4 and H-6 with similar small coupling constants.

    • H-6 and H-4: These protons are deshielded by the adjacent nitro and ester groups, respectively. They appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings. H-6 is typically found at a slightly higher chemical shift (~8.43 ppm) than H-4 (~8.16 ppm).

    • H-5: This proton is the most upfield of the aromatic signals, appearing as a triplet around 7.68 ppm due to ortho coupling with both H-4 and H-6.

  • Aliphatic Region (~4.0 ppm):

    • -OCH₃: The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet at approximately 3.98 ppm.

Logical Relationships of Protons

The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the aromatic protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (~0.7 mL) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID (16 scans) lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference integrate Integrate Signals reference->integrate analyze Analyze Chemical Shift, Integration, Multiplicity, and Coupling Constants integrate->analyze structure Correlate Data to Molecular Structure analyze->structure

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-nitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectral characteristics of this compound.

Introduction

This compound (C₈H₇NO₄) is an aromatic compound frequently used as an intermediate in the synthesis of various organic molecules.[1] ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, providing valuable information about the carbon framework.[2] The chemical shift of each carbon atom in the ¹³C NMR spectrum is highly sensitive to its electronic environment, which is influenced by the nature and position of substituents on the benzene (B151609) ring.[3] In this compound, the electron-withdrawing nature of both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) significantly influences the chemical shifts of the aromatic carbons.[1][4]

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons typically resonate in the range of 120-150 ppm.[5] The presence of two electron-withdrawing groups leads to a general downfield shift for the ring carbons compared to unsubstituted benzene (128.5 ppm).[3][6] The lack of symmetry in the meta-substituted pattern results in six unique signals for the aromatic carbons.[7]

The chemical shifts for this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the structure illustrated in Figure 1.

Carbon AtomChemical Shift (δ, ppm)Multiplicity (in ¹³C DEPT)
C1~132Quaternary (C)
C2~127CH
C3~148Quaternary (C)
C4~124CH
C5~129CH
C6~135CH
C=O~164Quaternary (C)
O-CH₃~53CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the Spectrum

The assignment of the chemical shifts is based on the electronic effects of the substituents. The carbon atom directly attached to the nitro group (C3) is significantly deshielded and appears at the lowest field among the aromatic carbons (~148 ppm) due to the strong electron-withdrawing nature of the nitro group.[1] The carbonyl carbon of the ester group (C=O) is also highly deshielded, resonating at approximately 164 ppm.[7] The methyl carbon of the ester group (O-CH₃) is found in the typical upfield region for sp³ hybridized carbons, at around 53 ppm.[7] The remaining aromatic carbons (C1, C2, C4, C5, C6) have chemical shifts that are influenced by the combined inductive and resonance effects of the two substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a generalized methodology for acquiring a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a spectrometer with a proton frequency of 300 MHz or higher.

  • The corresponding ¹³C frequency would be 75 MHz or higher.

3. Data Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence with proton decoupling is used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.[8]

  • Acquisition Time: Typically set between 1.0 and 2.0 seconds.[8]

  • Relaxation Delay: A delay of 2-5 seconds is usually adequate for most carbons. Quaternary carbons may require a longer delay for accurate quantitative analysis.[8]

  • Pulse Angle: A flip angle of 30-45 degrees is often employed to allow for a shorter relaxation delay.[8]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.[8]

  • Temperature: The experiment is typically conducted at room temperature (approximately 298 K).[8]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the solvent signal or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualizations

Methyl_3_nitrobenzoate_Structure cluster_ring cluster_ester cluster_nitro C1 C1 C2 C2 C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C3 C2->C3 C4 C4 C3->C4 N N C3->N C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O_ester O C_carbonyl->O_ester = O_methyl O C_carbonyl->O_methyl CH3 CH₃ O_methyl->CH3 O1_nitro O N->O1_nitro + O2_nitro O N->O2_nitro

Caption: Structure of this compound with carbon numbering.

NMR_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (Pulse Sequence & FID Recording) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift Assignment) Processing->Analysis

Caption: General experimental workflow for ¹³C NMR spectroscopy.

References

An In-depth Technical Guide to the FTIR Analysis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of methyl 3-nitrobenzoate. It details the characteristic vibrational frequencies of its functional groups, offers a standardized experimental protocol for sample analysis, and presents a logical workflow for the analytical process. This document serves as a critical resource for the structural elucidation and characterization of this molecule in research and pharmaceutical development.

Introduction to FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound (C₈H₇NO₄), FTIR analysis is instrumental in confirming the presence of its key structural features: the aromatic nitro group (-NO₂), the ester group (-COOCH₃), and the substituted benzene (B151609) ring.

The infrared spectrum of an aromatic nitro compound is a composite of absorptions arising from the nitro group and the substituted benzene ring.[1] The highly polar nitro group gives rise to strong and characteristic absorption bands, making its presence in a molecule relatively easy to confirm.[1] Similarly, the ester functional group exhibits a strong carbonyl (C=O) stretching vibration and characteristic C-O stretching bands.

Quantitative FTIR Data for this compound

The vibrational frequencies of the functional groups in this compound are summarized in the table below. These values are based on experimental data and typical ranges for aromatic nitro compounds and esters.

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)IntensityReference
Asymmetric NO₂ StretchAromatic Nitro1530Strong[2]
Symmetric NO₂ StretchAromatic Nitro1350Strong[2]
Carbonyl (C=O) StretchEster1725Strong[2]
C-O StretchEster1280Strong[2]
Aromatic C-H StretchAromatic Ring3100-3000Medium[3]
Aromatic C=C Stretch (in-ring)Aromatic Ring1600-1585, 1500-1400Medium-Weak[3]
C-H "oop" (out-of-plane) BendingAromatic Ring900-675Strong[3]
CH₃ StretchMethyl Group2950-2800Medium[4]
CH₃ BendMethyl Group~1375Medium[4]

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Experimental Protocol: FTIR Analysis of Solid Samples

The following protocol describes the KBr (potassium bromide) pellet method, a common technique for analyzing solid samples like this compound.[5]

3.1. Materials and Equipment

  • FTIR Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Infrared lamp (for drying)

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula

  • Analytical balance

3.2. Sample Preparation

  • Drying: Dry the KBr powder in an oven to remove any moisture, as water has strong IR absorption bands that can interfere with the spectrum.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[5]

  • Mixing: Add the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer the mixture to a pellet die.[5] Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[5]

3.3. Data Acquisition

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FTIR instrument and acquire a background spectrum.[6] This will be subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

  • Sample Spectrum: Replace the blank pellet with the sample pellet in the instrument.

  • Analysis: Run the FTIR analysis.[7] The resulting spectrum should show the characteristic absorption bands of this compound.

3.4. Alternative Sample Preparation: Thin Solid Film An alternative method is the thin solid film technique.[7]

  • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene (B1212753) chloride).[7]

  • Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[7]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

  • Mount the plate in the spectrometer and acquire the spectrum.[7]

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a solid sample like this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Solid Sample dissolve Dissolve in Solvent start->dissolve grind Grind with KBr start->grind evaporate Evaporate on Salt Plate dissolve->evaporate press Press into Pellet grind->press film Thin Film Sample evaporate->film pellet KBr Pellet Sample press->pellet background Acquire Background Spectrum film->background pellet->background acquire Acquire Sample Spectrum background->acquire process Process Data (e.g., Baseline Correction) acquire->process interpret Interpret Spectrum process->interpret report Final Report interpret->report

Caption: Workflow for FTIR analysis of a solid sample.

Interpretation of the this compound Spectrum

When interpreting the FTIR spectrum of this compound, the following key regions and peaks should be identified:

  • Nitro Group (-NO₂): Look for two strong absorption bands. The asymmetric stretch typically appears around 1550-1475 cm⁻¹, and the symmetric stretch is found in the 1360-1290 cm⁻¹ range.[8] For this compound, these are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹.[2]

  • Ester Group (-COOCH₃): The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which for aromatic esters is typically in the 1730-1715 cm⁻¹ range.[3] In this compound, this peak is located at about 1725 cm⁻¹.[2] Additionally, two C-O stretching bands are expected between 1300 cm⁻¹ and 1000 cm⁻¹.[9] One of these is reported at 1280 cm⁻¹.[2]

  • Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[10] Furthermore, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the ring.[3]

  • Methyl Group (-CH₃): The C-H stretching of the methyl group will appear in the 3000-2850 cm⁻¹ region.[11]

By carefully analyzing these characteristic absorption bands, researchers and scientists can confidently identify and characterize this compound in various samples.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 3-nitrobenzoate. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular structure elucidation.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key fragments. The molecular ion and major fragment ions observed under electron ionization are summarized in the table below. Data has been compiled from the NIST Mass Spectrometry Data Center and the PubChem database.[1][2]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion Formula Neutral Loss
181~30-40Molecular Ion [M]•+[C₈H₇NO₄]•+-
151~30[M - NO]•+ or [M - OCH₂]•+[C₈H₇O₃]•+NO or CH₂O
150~100 (Base Peak)[M - OCH₃]•+[C₇H₄NO₃]•+•OCH₃
122~15-20[M - COOCH₃]•+[C₆H₄NO₂]•+•COOCH₃
104~38[C₇H₄O₂]•+[C₇H₄O₂]•+NO₂
76~37[C₆H₄]•+[C₆H₄]•+CO
50~30[C₄H₂]•+[C₄H₂]•+C₂H₂

Note: Relative intensities can vary slightly between different instruments and experimental conditions.

Analysis of the Fragmentation Pattern

The fragmentation of this compound upon electron ionization (70 eV) follows predictable pathways for aromatic nitro compounds and methyl esters.

  • Molecular Ion (m/z 181): The peak at m/z 181 corresponds to the intact molecule with one electron removed, forming the radical cation [C₈H₇NO₄]•+.[2][3]

  • Base Peak (m/z 150): The most abundant ion in the spectrum is the base peak at m/z 150. This fragment is formed by the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion.[4] This is a common fragmentation pathway for methyl esters, resulting in a stable acylium ion.

  • Fragment at m/z 151: This peak can arise from the loss of a neutral nitric oxide molecule (NO) from the molecular ion, a characteristic fragmentation for aromatic nitro compounds.

  • Fragment at m/z 122: The loss of the entire carbomethoxy group (•COOCH₃) results in the formation of the nitrophenyl cation at m/z 122.

  • Fragment at m/z 104: This ion is formed by the elimination of a nitro group (•NO₂) from the molecular ion.

  • Fragment at m/z 76: The peak at m/z 76 likely results from the loss of a carbonyl group (CO) from the [M-NO₂]•+ fragment (m/z 104), yielding a benzyne (B1209423) radical cation.[1]

  • Fragment at m/z 50: This smaller fragment is characteristic of the further breakdown of the benzene (B151609) ring, often by the loss of acetylene (B1199291) (C₂H₂).[1]

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events for this compound is illustrated in the diagram below.

Fragmentation_Pathway cluster_frags M This compound [M]•+ m/z = 181 F150 [M - OCH3]+ m/z = 150 (Base Peak) M->F150 - •OCH3 F104 [M - NO2]+ m/z = 104 M->F104 - •NO2 F76 [C6H4]•+ m/z = 76 F104->F76 - CO

Caption: Primary electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

4.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent.

    • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Maintain 280 °C for 5 minutes.

  • Mass Spectrometer (MS): An Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 280 °C.

4.3 Data Acquisition and Analysis

Data is acquired using the instrument's control and data acquisition software. The resulting total ion chromatogram (TIC) is processed to identify the peak corresponding to this compound, and the mass spectrum is extracted from this peak for analysis and comparison with library spectra.

References

Regioselectivity in the nitration of methyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Regioselectivity in the Nitration of Methyl Benzoate (B1203000)

Introduction

The nitration of methyl benzoate is a cornerstone reaction in organic chemistry, serving as a classic example of electrophilic aromatic substitution (EAS). This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of methyl benzoate. The reaction is highly regioselective, predominantly yielding the meta isomer, methyl 3-nitrobenzoate.[1][2][3] This selectivity is dictated by the electronic properties of the methyl ester substituent (-COOCH₃), which deactivates the benzene (B151609) ring and directs incoming electrophiles to the meta position.[1][3][4] Understanding the factors that govern this regioselectivity is critical for chemists in research and drug development who utilize nitrated aromatic compounds as versatile synthetic intermediates.[1][5]

The Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of methyl benzoate proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, its subsequent attack on the aromatic ring, and the restoration of aromaticity.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[1][6][7] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][7]

Reaction: 2 H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2 HSO₄⁻[3]

G cluster_0 Generation of Nitronium Ion (NO₂⁺) HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H2SO4 H₂SO₄ H2SO4->Protonated_HNO3 + HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2+ - H₂O H2O H₂O

Caption: Generation of the nitronium ion electrophile.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the methyl benzoate ring acts as a nucleophile, attacking the electrophilic nitronium ion.[5] This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][8] This step temporarily disrupts the aromaticity of the ring.[8]

Deprotonation and Restoration of Aromaticity

In the final step, a weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water (H₂O), removes a proton from the carbon atom bearing the nitro group.[4][5] This restores the aromatic π system, yielding the final product, methyl nitrobenzoate.

The Core of Regioselectivity: Electronic and Steric Effects

The substitution pattern in the nitration of methyl benzoate is not random. If it were, the product distribution would be statistically 40% ortho, 40% meta, and 20% para, based on the number of available positions.[9] However, the reaction overwhelmingly favors the meta product due to the powerful electronic influence of the methyl ester group.

Electronic Effects: Deactivation and Meta-Direction

The methyl ester group (-COOCH₃) is a deactivating, meta-directing substituent.[4][9] This is due to its electron-withdrawing nature, which arises from two main effects:

  • Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the ring via resonance. This effect is most pronounced at the ortho and para positions, as shown by the resonance structures which place a partial positive charge on these carbons.

This withdrawal of electron density makes the benzene ring of methyl benzoate less nucleophilic and therefore less reactive towards electrophilic attack than benzene itself.[4][8]

The key to understanding meta-direction lies in analyzing the stability of the sigma complex intermediates for ortho, meta, and para attack.

  • Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resulting resonance structures of the arenium ion is highly unstable. This is because it places the positive charge directly on the carbon atom attached to the electron-withdrawing ester group.[3][8] This juxtaposition of a positive charge and a partially positive carbon is energetically unfavorable.

  • Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the arenium ion is delocalized over three other carbon atoms, but never on the carbon directly bonded to the ester group.[3][9] While the ester group still destabilizes the ring towards attack, it does not directly destabilize the carbocation intermediate as severely as in the ortho and para cases.

Therefore, the transition state leading to the meta intermediate is lower in energy than those leading to the ortho and para intermediates, making meta substitution the kinetically favored pathway.[8]

G cluster_Ortho Ortho Attack cluster_Para Para Attack cluster_Meta Meta Attack O_Intermediate Unstable Resonance Structure (Positive charge adjacent to -COOCH₃) O_Outcome Disfavored Pathway O_Intermediate->O_Outcome P_Intermediate Unstable Resonance Structure (Positive charge adjacent to -COOCH₃) P_Outcome Disfavored Pathway P_Intermediate->P_Outcome M_Intermediate No such unstable structure (Positive charge avoids -COOCH₃ carbon) M_Outcome Favored Pathway M_Intermediate->M_Outcome Start Methyl Benzoate + NO₂⁺ Start->O_Intermediate Ortho Start->P_Intermediate Para Start->M_Intermediate Meta

Caption: Stability of arenium ion intermediates.

Steric Effects

Steric hindrance also plays a role, albeit a minor one compared to the electronic effects. The bulky methyl ester group can sterically hinder the approach of the electrophile to the adjacent ortho positions, further disfavoring this site of attack relative to the meta and para positions.[8][9]

Data Presentation

Typical Reaction Conditions
ParameterValue/ConditionPurposeReference(s)
ReactantsMethyl Benzoate, Conc. HNO₃, Conc. H₂SO₄Substrate and nitrating agents[1][3]
Temperature0–15 °CTo control the exothermic reaction and prevent dinitration[1][9][10]
AdditionSlow, dropwise addition of nitrating mixtureMaintain low temperature and control reaction rate[1][2]
Reaction Time15-30 minutes after additionAllow the reaction to proceed to completion[2][10]
Work-upQuenching on crushed icePrecipitate the solid product and dilute the strong acids[2][10]
Product Distribution

While the meta isomer is the major product, small amounts of ortho and para isomers are also formed. Elevated temperatures can increase the formation of byproducts, including dinitrated compounds.[6][10]

Product IsomerTypical Yield (%)
This compound (meta)60 - 85%
Methyl 2-nitrobenzoate (B253500) (ortho)10 - 20%
Methyl 4-nitrobenzoate (B1230335) (para)~5%
Dinitrated productsTrace (increases with temperature)

(Note: Yields are approximate and can vary significantly with reaction conditions.)

Experimental Protocol

The following is a representative experimental protocol for the nitration of methyl benzoate on a laboratory scale.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[1][2] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is highly exothermic and requires careful temperature control.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Methanol (B129727) or Ethanol for recrystallization

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube or small flask, carefully add a measured volume of concentrated nitric acid (e.g., 1.5 mL).[2] Cool the flask in an ice-water bath. Slowly and with constant swirling, add an equal volume of concentrated sulfuric acid (e.g., 1.5 mL) to the nitric acid.[2] Allow this nitrating mixture to cool in the ice bath.

  • Reaction Setup: In a separate conical flask (e.g., 50 mL), place a measured amount of methyl benzoate (e.g., 2.0 g).[2] Cool this flask in the ice-water bath.

  • Addition of Sulfuric Acid: Slowly add a measured volume of cold, concentrated sulfuric acid (e.g., 4 mL) to the methyl benzoate while swirling the flask in the ice bath.[2]

  • Nitration: Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirring methyl benzoate/sulfuric acid solution over approximately 15 minutes.[2] It is critical to maintain the internal temperature of the reaction mixture below 15°C (ideally between 5-10°C) throughout the addition.[9][10]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for about 15 minutes with occasional swirling to ensure the reaction goes to completion.[2]

  • Isolation of Crude Product: Carefully pour the reaction mixture onto a beaker containing a significant amount of crushed ice (e.g., 20-30 g).[2] The crude methyl m-nitrobenzoate will precipitate as a pale-yellow solid.

  • Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water to remove residual acid.[2]

  • Purification (Recrystallization): The crude product can be purified by recrystallization. A common solvent system is a mixture of water and methanol or ethanol.[2][11] Dissolve the crude solid in a minimum amount of hot methanol/ethanol, and if necessary, add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified crystals completely. Characterize the product by determining its melting point (literature value: 78°C) and, if desired, by spectroscopic methods such as IR and NMR.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool in Ice Bath add_mix 3. Add Nitrating Mix to Substrate (Dropwise, <15°C) prep_nitrating->add_mix prep_substrate 2. Prepare Substrate (Methyl Benzoate + H₂SO₄) Cool in Ice Bath prep_substrate->add_mix stand 4. Stir at Room Temp (15 min) add_mix->stand quench 5. Pour onto Ice stand->quench filter1 6. Vacuum Filter Crude Solid quench->filter1 wash 7. Wash with Cold Water filter1->wash recrystallize 8. Recrystallize from Methanol/Water wash->recrystallize filter2 9. Vacuum Filter Pure Crystals recrystallize->filter2 dry 10. Dry and Characterize filter2->dry

Caption: Experimental workflow for the nitration of methyl benzoate.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on the Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic effects of substituents on the nitration of methyl benzoate (B1203000), a classic example of electrophilic aromatic substitution. This document delves into the underlying principles governing the reaction's regioselectivity and rate, offers detailed experimental protocols, and presents quantitative data for a deeper understanding of substituent effects.

Introduction: The Significance of Nitration in Organic Synthesis

The nitration of aromatic compounds is a fundamental reaction in organic chemistry, serving as a gateway to the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto an aromatic ring, such as in methyl benzoate, not only modifies the electronic properties of the molecule but also provides a versatile functional handle for further chemical transformations. Understanding the electronic influence of existing substituents on the benzene (B151609) ring is paramount for predicting and controlling the outcome of these reactions.

The ester group (-COOCH₃) in methyl benzoate is a deactivating, meta-directing substituent. This is a consequence of its electron-withdrawing nature, which reduces the electron density of the aromatic ring, thereby slowing down the rate of electrophilic attack.[1][2] The deactivation is not uniform across all positions of the ring; the ortho and para positions are more strongly deactivated than the meta position. This regioselectivity is a key concept that will be explored in detail.

The Reaction Mechanism: A Step-by-Step Look at Electrophilic Aromatic Substitution

The nitration of methyl benzoate proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of a potent electrophile, the attack of the aromatic ring on the electrophile, and the subsequent restoration of aromaticity.

Generation of the Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the methyl benzoate ring attacks the nitronium ion. This step is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

The Directing Effect of the Ester Group

The carbomethoxy group (-COOCH₃) is an electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and the resonance effect (mesomeric effect) where the carbonyl group pulls electron density from the ring. This withdrawal of electron density deactivates the ring towards electrophilic attack.

The directing effect of the ester group can be understood by examining the stability of the sigma complexes formed upon attack at the ortho, meta, and para positions.

  • Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resonance structures of the resulting sigma complex places a positive charge on the carbon atom directly attached to the electron-withdrawing ester group. This is a highly destabilized arrangement, making the transition states for ortho and para attack higher in energy.

  • Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the sigma complex is never located on the carbon atom bearing the ester group. This results in a more stable intermediate compared to the ortho and para counterparts. Consequently, the activation energy for meta attack is lower, leading to the preferential formation of the meta-substituted product.[1]

Deprotonation and Re-aromatization

In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the nitronium ion. This restores the aromaticity of the ring and yields the final product, methyl 3-nitrobenzoate.

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O SigmaComplex Sigma Complex (Arenium Ion) H2O H₂O MethylBenzoate Methyl Benzoate MethylBenzoate->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: General mechanism for the nitration of methyl benzoate.

Quantitative Analysis of Substituent Effects

While the nitration of unsubstituted methyl benzoate predominantly yields the meta-isomer, the presence of other substituents on the aromatic ring can influence both the reaction rate and the distribution of isomers.

Table 1: Predicted Electronic Effects of Common Substituents on the Nitration of Methyl Benzoate

Substituent (X)Electronic EffectPredicted Effect on Reaction Rate (relative to Methyl Benzoate)Predicted Major Isomer(s)
-OCH₃ (Methoxy)Activating (Ortho, Para-directing)FasterNitration directed by the stronger activating -OCH₃ group.
-CH₃ (Methyl)Activating (Ortho, Para-directing)FasterNitration directed by the activating -CH₃ group.
-H (Hydrogen)(Reference)(Reference)This compound
-Cl (Chloro)Deactivating (Ortho, Para-directing)SlowerComplex mixture; meta to -COOCH₃ and ortho/para to -Cl.
-NO₂ (Nitro)Deactivating (Meta-directing)SlowerNitration directed meta to both deactivating groups.

Experimental Protocols

The following is a synthesized experimental protocol for the nitration of methyl benzoate, based on established laboratory procedures.[1][4]

Materials and Equipment
  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol (B129727)

  • Ice

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Büchner funnel and filter flask for vacuum filtration

  • Melting point apparatus

Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a clean, dry Erlenmeyer flask, cool a volume of concentrated sulfuric acid in an ice-water bath.

  • In a separate container, carefully measure the required volume of concentrated nitric acid.

  • Slowly and cautiously add the concentrated nitric acid to the cold concentrated sulfuric acid while stirring continuously. Maintain the temperature of the mixture below 10 °C.

Step 2: Nitration Reaction

  • In a separate Erlenmeyer flask, place the methyl benzoate.

  • Cool the flask containing methyl benzoate in the ice-water bath.

  • Slowly add the prepared cold nitrating mixture dropwise to the methyl benzoate with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes.

  • Remove the flask from the ice bath and allow it to stand at room temperature for about 15 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification of the Product

  • Pour the reaction mixture slowly and with stirring onto a beaker containing crushed ice. A solid precipitate of this compound should form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals in the funnel with a small amount of cold water to remove any residual acid.

  • Recrystallize the crude product from methanol to obtain purified this compound.

  • Dry the purified crystals and determine their mass and melting point.

Experimental_Workflow Start Start PrepareNitratingMix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Start->PrepareNitratingMix CoolReactants Cool Methyl Benzoate and Nitrating Mixture PrepareNitratingMix->CoolReactants SlowAddition Slowly Add Nitrating Mixture to Methyl Benzoate CoolReactants->SlowAddition Reaction Stir in Ice Bath, then at Room Temperature SlowAddition->Reaction Quench Pour Reaction Mixture onto Ice Reaction->Quench Isolate Isolate Crude Product (Vacuum Filtration) Quench->Isolate Recrystallize Recrystallize from Methanol Isolate->Recrystallize DryAndAnalyze Dry and Analyze Product (Mass, Melting Point) Recrystallize->DryAndAnalyze End End DryAndAnalyze->End

Caption: A typical experimental workflow for the nitration of methyl benzoate.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-nitrobenzoate from methyl benzoate (B1203000) via electrophilic aromatic substitution. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed experimental procedure, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow. The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution, where the ester group directs the incoming nitro group to the meta position.[1][2]

Introduction

The synthesis of this compound is a fundamental reaction in organic chemistry, demonstrating the principles of electrophilic aromatic substitution on a deactivated benzene (B151609) ring. The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs substitution to the meta position.[1] The reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[2][3] This protocol details a reliable method for the preparation and purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
Methyl Benzoate2.0 g / 2.00 mL / 0.21 mL[1][4][5]
Concentrated Sulfuric Acid4.0 cm³ / 6 mL / 0.45 mL[1][4][5]
Concentrated Nitric Acid1.5 cm³ / 1.4 mL / 0.15 mL[1][4][5]
Nitrating Mixture
Concentrated Nitric Acid1.5 cm³[1][6]
Concentrated Sulfuric Acid1.5 cm³[1][6]
Reaction Conditions
Reaction TemperatureBelow 6 °C / Below 15 °C[1][5]
Addition Time of Nitrating Mixture~15 minutes[1][6]
Post-Addition Standing Time15 minutes at room temperature[1][6]
Work-up & Purification
Crushed Ice for Precipitation~20 g[1][4]
Recrystallization SolventEthanol (B145695)/Water mixture or Methanol (B129727)[1][7][8]
Product Characterization
Melting Point78 °C[6][8]
Typical Yield50-85%[2][4]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis and purification of this compound.

3.1. Materials and Equipment

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Ethanol or Methanol

  • 50 cm³ Conical flask

  • Test tube

  • Glass dropping pipette

  • Beakers

  • Stirring rod

  • Thermometer

  • Ice-water bath

  • Büchner funnel and flask for vacuum filtration

  • Hot plate

  • Melting point apparatus

3.2. Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. [1][2][6] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1]

  • The nitrating mixture is extremely corrosive and should be prepared fresh and kept cool.[1]

  • The reaction is exothermic; therefore, strict temperature control is crucial to prevent the formation of byproducts and ensure safety.[2]

  • Ethanol is flammable; use a hot plate for heating during recrystallization and avoid naked flames.[1][6]

3.3. Preparation of the Nitrating Mixture

  • In a dry test tube, carefully add 1.5 cm³ of concentrated nitric acid.

  • Cool the test tube in an ice-water bath.

  • Slowly add 1.5 cm³ of concentrated sulfuric acid to the nitric acid with swirling.[1][6] Keep the mixture in the ice-water bath until it is needed.

3.4. Nitration of Methyl Benzoate

  • Weigh 2.0 g of methyl benzoate into a 50 cm³ conical flask.[1]

  • Cool the flask in an ice-water bath.

  • Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling to ensure thorough mixing.[1] Keep the mixture cool.

  • Using a glass dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly, over approximately 15 minutes.[1][6]

  • Throughout the addition, stir the reaction mixture continuously and maintain the internal temperature below 6 °C.[1]

  • After the addition is complete, allow the flask to stand at room temperature for 15 minutes.[1][6]

3.5. Isolation of the Crude Product

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[1]

  • Stir the mixture until the ice has melted. A solid precipitate of this compound will form.[1]

  • Isolate the crude product by vacuum filtration using a Büchner funnel.[1][6]

  • Wash the solid with a small amount of ice-cold water.[1][7]

3.6. Purification by Recrystallization

  • Transfer the crude solid to a conical flask.

  • For recrystallization from an ethanol/water mixture:

    • Add a small amount of distilled water and heat the mixture on a hot plate.[1]

    • Add hot ethanol dropwise until the solid just dissolves.[1]

  • For recrystallization from methanol:

    • Add a minimal amount of hot methanol to dissolve the crude product.[7][8]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to induce crystallization.[1]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent (water or methanol).[7][8]

  • Dry the purified crystals, preferably in a low-temperature oven (below 50 °C).[1]

3.7. Characterization

  • Determine the melting point of the purified this compound. The literature melting point is 78 °C.[6][8]

  • Calculate the percentage yield of the final product.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis prep_mb Prepare Methyl Benzoate Solution nitration Nitration of Methyl Benzoate prep_mb->nitration prep_nm Prepare Nitrating Mixture prep_nm->nitration precipitation Precipitation on Ice nitration->precipitation filtration1 Vacuum Filtration (Crude) precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Vacuum Filtration (Pure) recrystallization->filtration2 drying Drying filtration2->drying analysis Melting Point & Yield drying->analysis

Caption: Experimental workflow for the synthesis of this compound.

4.2. Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_electrophile Electrophile Formation cluster_substrate Substrate cluster_intermediate Intermediate cluster_product Product HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Protonation & Dehydration sigma_complex Sigma Complex (Arenium ion) NO2_plus->sigma_complex methyl_benzoate Methyl Benzoate methyl_benzoate->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation

Caption: Mechanism of electrophilic aromatic substitution for the nitration of methyl benzoate.

References

Application Notes: Nitration of Methyl Benzoate for the Synthesis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of methyl benzoate (B1203000) is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis. In this reaction, methyl benzoate is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the benzene (B151609) ring and directs the incoming electrophile to the meta position.[1][2] This regioselectivity leads to the predominant formation of methyl 3-nitrobenzoate.[1][3] The resulting product is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[4][5]

This protocol provides a detailed, step-by-step procedure for the laboratory-scale synthesis, purification, and characterization of this compound.

Reaction Mechanism

The reaction proceeds via a two-step electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile.[2][6]

  • Electrophilic Attack and Substitution: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). A proton is then lost from the ring, restoring aromaticity and yielding the final product, this compound.[7]

Quantitative Data Summary

The following table summarizes typical quantities and conditions for the nitration of methyl benzoate on a laboratory scale.

ParameterValueReference
Reactants
Methyl Benzoate2.0 g (approx. 1.83 mL)[3]
Concentrated H₂SO₄ (for substrate)4.0 mL - 6.0 mL[3][7]
Nitrating Mixture
Concentrated HNO₃1.5 mL[3]
Concentrated H₂SO₄1.5 mL[3]
Reaction Conditions
Addition Temperature0 - 15 °C[8][9][10]
Reaction Time (at room temp)15 - 20 minutes[7][9]
Product Information
Expected ProductThis compound[2][3]
Theoretical Yield~2.66 g (based on 2.0g starting material)
Typical Experimental Yield60 - 85%[1]
Melting Point78 - 80 °C[11][12]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_substrate 1. Dissolve Methyl Benzoate in conc. H₂SO₄ prep_nitrating 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_substrate 3. Cool Substrate Mixture (Ice Bath) prep_nitrating->cool_substrate add_nitrating 4. Add Nitrating Mixture (Dropwise, <15°C) cool_substrate->add_nitrating react_rt 5. Stir at Room Temperature (15 min) add_nitrating->react_rt quench 6. Pour onto Crushed Ice react_rt->quench filter 7. Vacuum Filter Crude Product quench->filter wash 8. Wash with Cold Water filter->wash recrystallize 9. Recrystallize from Methanol (B129727) wash->recrystallize dry 10. Dry the Purified Product recrystallize->dry yield 11. Determine Mass & % Yield dry->yield mp 12. Measure Melting Point yield->mp

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol (CH₃OH)

  • Crushed ice

  • 50 mL and 150 mL Erlenmeyer flasks or beakers

  • Test tubes

  • Magnetic stirrer and stir bar

  • Ice bath

  • Pasteur pipettes or dropping funnel

  • Büchner funnel and filter flask for vacuum filtration

  • Filter paper

  • Melting point apparatus

Safety Precautions

  • This reaction is highly exothermic and involves strong, corrosive acids. [5] All procedures must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Concentrated nitric and sulfuric acids can cause severe chemical burns. Handle with extreme care.[13] Any spills should be immediately neutralized and cleaned up.

  • Avoid contact of the nitrating mixture with flammable materials.

Procedure

Part 1: Nitration Reaction

  • Place a 50 mL Erlenmeyer flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • Carefully add 4.0 mL of concentrated sulfuric acid to the flask and allow it to cool.[3]

  • While the sulfuric acid is cooling, weigh 2.0 g of methyl benzoate into a separate, dry container. Slowly add the methyl benzoate to the cold, stirring sulfuric acid.[3]

  • In a separate dry test tube, prepare the nitrating mixture by carefully combining 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[3] Cool this mixture thoroughly in the ice bath.

  • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate-sulfuric acid solution over a period of 10-15 minutes.[14] It is critical to maintain the temperature of the reaction mixture below 15 °C during this addition to prevent the formation of byproducts.[9][10]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[7][9]

Part 2: Isolation of the Crude Product

  • Fill a 150 mL beaker with approximately 20-25 g of crushed ice.[3]

  • Carefully and slowly pour the reaction mixture onto the crushed ice while stirring with a glass rod. The crude product should precipitate as a solid.[7][9]

  • Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the crude product on the filter paper with two portions of cold water (approx. 10-20 mL each) to remove residual acid.[6][7]

  • A final wash with a small amount (0.5 - 1.0 mL) of ice-cold methanol or an 8:2 methanol/water mixture can help remove other impurities.[7][13]

  • Press the crystals dry on the filter paper and determine the mass of the crude product.

Part 3: Purification by Recrystallization

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid. For example, start with 6 mL of methanol and add more if necessary, heating the mixture gently on a hot plate until the solid just dissolves.[3][7] Using the minimum volume of hot solvent is key to a successful recrystallization.

  • Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Collect the purified crystals by vacuum filtration, washing them with a very small amount of ice-cold methanol.

  • Allow the crystals to dry completely in the air or in a desiccator.

Part 4: Characterization

  • Weigh the dry, purified product and calculate the percent yield.

  • Determine the melting point of the purified crystals. The literature melting point for this compound is 78-80 °C.[11][12][15] A sharp melting point within this range is indicative of high purity.

  • (Optional) Acquire an Infrared (IR) spectrum of the product. Key peaks should be observed for the C=O stretch of the ester (around 1730 cm⁻¹), the C-O stretch (around 1150 cm⁻¹), and characteristic absorptions for the nitro group and the meta-substituted benzene ring.[15]

References

Preparation of Methyl 3-Aminobenzoate from Methyl 3-Nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-aminobenzoate (B8586502), a key intermediate in pharmaceutical and chemical synthesis, from methyl 3-nitrobenzoate. Various established reduction methods are presented, offering flexibility based on available reagents, equipment, and desired reaction conditions.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Methyl 3-aminobenzoate is a valuable building block, and its efficient preparation from the readily available this compound is of significant interest. This document outlines four common and effective methods for this conversion: catalytic hydrogenation, reduction with iron in acidic medium, reduction with tin(II) chloride, and a metal-free reduction using sodium dithionite (B78146). Each method's advantages, typical reaction parameters, and detailed experimental procedures are provided to enable researchers to select and implement the most suitable protocol for their needs.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods of preparing methyl 3-aminobenzoate from this compound.

MethodKey ReagentsSolvent(s)TemperatureReaction TimeTypical Yield
Catalytic HydrogenationH₂, 10% Pd/CMethanol (B129727) or Ethanol (B145695)Room Temperature1-4 hoursQuantitative
Iron in Acidic MediumFe powder, NH₄ClMethanol/WaterReflux5 hours~80%
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanolReflux30-60 minutes~90%
Sodium Dithionite ReductionNa₂S₂O₄Methanol/WaterBoiling1-2 hours~95%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yield.[1][2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (0.05-0.10 eq) to the solution.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 3-aminobenzoate.

  • The product can be further purified by recrystallization from ethanol if necessary.[3]

Protocol 2: Reduction with Iron in Acidic Medium

This classical method is cost-effective and reliable. The use of ammonium (B1175870) chloride provides a mildly acidic medium.[4]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Filtration and extraction apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • To this solution, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion (typically within 5 hours), cool the reaction mixture and filter off the iron residues, washing the solid with methanol.

  • Basify the filtrate with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 3: Reduction with Tin(II) Chloride

This method is known for its efficiency and tolerance of various functional groups, such as esters.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Filtration and extraction apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 4: Reduction with Sodium Dithionite

This metal-free method is mild and highly chemoselective, making it suitable for substrates with other reducible functional groups.[6][7]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Extraction apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in boiling methanol or ethanol (e.g., 30% aqueous solution).

  • Add sodium dithionite portion-wise to the boiling solution until the mixture becomes nearly colorless.

  • After the addition is complete, continue heating for a short period and monitor the reaction by TLC.

  • Reduce the volume of the alcohol by distillation.

  • Triturate the residual liquid with ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry.

  • Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

  • Recrystallize the crude product from hot water or an ethanol/water mixture for further purification.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step (Select One Method) cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start This compound method1 Catalytic Hydrogenation (H₂, Pd/C, MeOH) start->method1 Add Reagents method2 Iron Reduction (Fe, NH₄Cl, MeOH/H₂O) start->method2 Add Reagents method3 Tin(II) Chloride Reduction (SnCl₂·2H₂O, EtOH) start->method3 Add Reagents method4 Sodium Dithionite Reduction (Na₂S₂O₄, MeOH/H₂O) start->method4 Add Reagents workup Reaction Quenching, Neutralization, Extraction method1->workup After Reaction Completion method2->workup After Reaction Completion method3->workup After Reaction Completion method4->workup After Reaction Completion isolation Drying & Solvent Removal workup->isolation purification Recrystallization or Column Chromatography isolation->purification Crude Product end Methyl 3-Aminobenzoate purification->end Pure Product

Caption: General experimental workflow for the preparation of methyl 3-aminobenzoate.

signaling_pathway NO2 Aromatic Nitro Group (-NO₂) NO Nitroso Intermediate (-NO) NO2->NO Reduction NHOH Hydroxylamine Intermediate (-NHOH) NO->NHOH Further Reduction NH2 Amino Group (-NH₂) NHOH->NH2 Final Reduction reductant Reducing Agent (e.g., H₂, Fe, Sn²⁺) reductant->NO2 reductant->NO reductant->NHOH

Caption: Simplified pathway for the reduction of a nitro group to an amine.

References

Application Notes and Protocols for the Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of methyl 3-nitrobenzoate to its corresponding amine, methyl 3-aminobenzoate (B8586502). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The following sections offer a comparative overview of common reduction methodologies, quantitative data, and step-by-step protocols to guide researchers in selecting and performing the most suitable procedure for their needs.

Application Notes

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For the specific case of this compound, the primary challenge is to achieve high conversion and yield while preserving the methyl ester functionality. Several methods are commonly employed, each with distinct advantages and disadvantages in terms of chemoselectivity, reaction conditions, cost, and ease of workup.

1. Catalytic Hydrogenation: This is often the method of choice for its high efficiency, clean reaction profile, and amenability to scale-up.[1] The use of palladium on carbon (Pd/C) as a catalyst with hydrogen gas is the most common approach.[1] The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure. It is highly effective and often provides near-quantitative yields of the desired amine.[2][3] However, catalytic hydrogenation may not be suitable for substrates containing other reducible functional groups, such as alkenes or alkynes, unless specific chemoselective catalysts are employed. The handling of hydrogen gas and the pyrophoric nature of the catalyst require appropriate safety precautions.

2. Metal-Mediated Reductions in Acidic or Neutral Media: This classical approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) as the reducing agent. These methods are robust, inexpensive, and tolerant of a wide range of functional groups that might be sensitive to catalytic hydrogenation.

  • Iron (Fe) in Acidic or Neutral Media: The reduction of nitroarenes using iron powder in the presence of an acid (like HCl or acetic acid) or a salt (like ammonium (B1175870) chloride) is a widely used, cost-effective, and environmentally benign method.[4] The reaction with iron and ammonium chloride in an ethanol (B145695)/water solvent system is a common and effective protocol. A study using ultrasonic irradiation for the reduction of a meta-substituted nitroarene ester with iron powder reported an 80% yield, highlighting the efficiency of this reagent.[5]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is another effective reagent for the chemoselective reduction of nitroarenes in the presence of other reducible groups like esters.[5] The reaction is typically carried out in an alcoholic solvent. While effective, the workup can be complicated by the formation of tin salts that may be difficult to remove.[5] Comparative studies have, in some cases, shown iron to be superior in terms of yield and ease of purification.[5]

3. Sodium Dithionite (B78146) (Na₂S₂O₄) Reduction: Sodium dithionite, also known as sodium hydrosulfite, is a mild and economical reducing agent.[6] A key advantage of this method is its excellent chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functionalities like esters and aldehydes.[6][7] The reaction is typically performed in a mixed solvent system, such as DMF/water or ethanol/water.[6] While it may be a good option for complex molecules, reaction times can be longer compared to other methods.

Methodology Comparison

The selection of the most appropriate reduction method depends on several factors, including the scale of the reaction, the presence of other functional groups, available equipment, and cost considerations. For a straightforward reduction of this compound, catalytic hydrogenation offers the cleanest and highest-yielding route. For substrates with functionalities sensitive to hydrogenation, or when cost is a primary concern on a large scale, reduction with iron and ammonium chloride is an excellent alternative. Sodium dithionite provides a valuable, mild option for highly functionalized and sensitive substrates.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different reduction methods of this compound.

MethodReagents/CatalystSolventTemperatureTimeYieldReference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)Methanol (B129727) or EthanolRoom Temp.1-4 h>95% (Quantitative)[2][3]
Iron ReductionFe powder, NH₄ClEthanol/WaterReflux1-3 h~80-90%[5]
Stannous Chloride ReductionSnCl₂·2H₂OEthanolReflux2-5 h~70-85%[5]
Sodium Dithionite ReductionNa₂S₂O₄DMF/WaterRoom Temp. - 50°C4-12 hGood to Excellent[6][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound to methyl 3-aminobenzoate using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Celite® or filter paper

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g) in methanol or ethanol (e.g., 20 mL).

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel, either from a cylinder to a desired pressure (e.g., 1-3 atm) or by inflating a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude methyl 3-aminobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This protocol describes the reduction of this compound using iron powder and ammonium chloride in a mixed solvent system.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Celite®

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be exothermic initially.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add ethyl acetate and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl 3-aminobenzoate. Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Reduction using Sodium Dithionite

This protocol provides a general procedure for the reduction of this compound using sodium dithionite.[6]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound in DMF or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water to dilute the reaction mixture.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound reaction_step Reaction Setup & Monitoring (TLC/GC) start->reaction_step reagents Reducing Agent (e.g., H₂/Pd/C, Fe/NH₄Cl, Na₂S₂O₄) reagents->reaction_step solvent Solvent (e.g., Methanol, Ethanol/Water) solvent->reaction_step filtration Filtration (Removal of catalyst/salts) reaction_step->filtration Reaction Completion extraction Extraction filtration->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification end_product Methyl 3-Aminobenzoate purification->end_product

Caption: General workflow for the reduction of this compound.

signaling_pathway nitro Ar-NO₂ (Nitroarene) nitroso Ar-N=O (Nitroso) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ (Amine) hydroxylamine->amine + 2e⁻, + 2H⁺

Caption: Stepwise reduction pathway of a nitro group to an amine.

References

Application Notes and Protocols: The Utility of Methyl 3-Nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 3-nitrobenzoate and its derivatives as pivotal intermediates in the synthesis of pharmaceuticals. The following sections detail the synthetic pathways, experimental protocols, and biological significance of molecules derived from this versatile building block, with a primary focus on the synthesis of the anticancer drug, Lenalidomide (B1683929).

Introduction: The Role of Substituted Nitrobenzoates in Drug Discovery

This compound serves as a crucial starting material in multi-step organic syntheses within the pharmaceutical industry. Its nitro and ester functionalities provide reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro group influences the regioselectivity of further reactions on the aromatic ring. A common and critical transformation is the reduction of the nitro group to an amine, yielding methyl 3-aminobenzoate, a key precursor for the construction of a wide range of bioactive molecules.

A prominent example of the pharmaceutical application of a substituted methyl nitrobenzoate is in the synthesis of Lenalidomide, a potent immunomodulatory and anti-angiogenic agent used in the treatment of multiple myeloma and other hematological malignancies. In this context, methyl 2-methyl-3-nitrobenzoate is a key starting material.

Synthetic Application: Synthesis of Lenalidomide

The synthesis of Lenalidomide from methyl 2-methyl-3-nitrobenzoate is a multi-step process that highlights several key organic transformations. The overall workflow involves bromination, cyclization, and reduction.

G A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B  Bromination  (NBS, AIBN) C 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619) B->C  Cyclization with  3-aminopiperidine-2,6-dione (B110489) HCl D Lenalidomide (3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) C->D  Nitro Group Reduction  (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow for Lenalidomide.

Quantitative Data for Lenalidomide Synthesis

The following table summarizes the quantitative data for the key steps in the synthesis of Lenalidomide, compiled from various sources.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Bromination Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Acetonitrile55-6012Not specified
Cyclization Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione hydrochlorideTriethylamine (B128534)N-Methylpyrrolidone (NMP) or Acetonitrile50-5518Not specified
Nitro Reduction (Hydrogenation) 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione10% Pd/C, H₂N-Methylpyrrolidone (NMP)Not specified6-12~78 (crystalline Form B)[1]
Nitro Reduction (Fe/NH₄Cl) 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneIron powder, Ammonium (B1175870) chlorideEthanol (B145695)/Water701High (low impurity)[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the nitration of methyl benzoate (B1203000) to produce this compound.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (B129727)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 204 g of methyl benzoate to 400 mL of concentrated sulfuric acid, maintaining the temperature between 0-10 °C.[4]

  • Separately, prepare a nitrating mixture by slowly adding 125 mL of concentrated nitric acid to 125 mL of concentrated sulfuric acid, keeping the mixture cool.[4]

  • Add the nitrating mixture dropwise to the methyl benzoate solution over approximately one hour, ensuring the temperature of the reaction mixture is maintained between 5-15 °C.[4]

  • After the addition is complete, continue stirring for an additional 15 minutes.[4]

  • Pour the reaction mixture onto 1300 g of crushed ice with stirring. The crude this compound will precipitate as a solid.[4]

  • Filter the solid product and wash with cold water.[4]

  • To purify, wash the crude product with two portions of ice-cold methanol (200 mL then 100 mL) and dry.[4]

  • For higher purity, the product can be recrystallized from an equal weight of methanol.[4] The expected yield is 81-85%.[4]

Protocol 2: Reduction of this compound to Methyl 3-Aminobenzoate

The reduction of the nitro group is a critical step. Two common methods are provided below.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.[5]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[5]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.[5]

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.[6]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[5]

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-aminobenzoate. The product can be further purified by recrystallization or chromatography if necessary.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a solution of this compound in a 4:1 mixture of ethanol and water, add iron powder (approximately 10 equivalents) and ammonium chloride (approximately 10 equivalents).[3]

  • Heat the reaction mixture to 70 °C and stir for 1 hour.[3]

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with ethanol.[3]

  • Concentrate the filtrate to remove the ethanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-aminobenzoate.

Protocol 3: Synthesis of Lenalidomide from Methyl 2-(bromomethyl)-3-nitrobenzoate

This protocol outlines the cyclization and subsequent reduction to form Lenalidomide.

Step 1: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Materials:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine

  • N-Methylpyrrolidone (NMP) or Acetonitrile

Procedure:

  • Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate in NMP or acetonitrile.[1]

  • Add 3-aminopiperidine-2,6-dione hydrochloride to the solution at room temperature and stir briefly.[1]

  • Under a nitrogen atmosphere, add triethylamine and heat the mixture to 50-55 °C.[1]

  • Stir the reaction mixture for approximately 18 hours at this temperature.[1]

  • After completion, cool the reaction mixture and isolate the product.[1]

Step 2: Reduction of the Nitro Group to form Lenalidomide

Materials:

  • 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • 10% Palladium on carbon (Pd/C)

  • N-Methylpyrrolidone (NMP)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in NMP.[6]

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture under hydrogen pressure (e.g., 50 psi) for 6-12 hours.[6]

  • After the reaction is complete, filter off the catalyst.

  • The crude Lenalidomide can be isolated and purified by crystallization from a suitable solvent system, such as a mixture of water and isopropanol, to yield the final product.[7]

Biological Activity and Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by binding to the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[8] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the Ikaros family zinc finger proteins IKZF1 and IKZF3 in multiple myeloma cells.[8] The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing apoptosis in myeloma cells.[8]

Beyond its direct anti-tumor effects, Lenalidomide has significant immunomodulatory properties. It enhances T-cell and Natural Killer (NK) cell activity, and modulates the production of cytokines, such as increasing the production of Interleukin-2 (IL-2) and decreasing the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] Furthermore, Lenalidomide exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels.[10]

G cluster_0 Lenalidomide's Mechanism of Action cluster_1 Multiple Myeloma Cell cluster_2 Immune System Modulation Lenalidomide Lenalidomide CRBN Cereblon (CRBN) (E3 Ubiquitin Ligase) Lenalidomide->CRBN Binds to T_Cell T-Cell Activation & Proliferation Lenalidomide->T_Cell NK_Cell NK Cell Cytotoxicity Lenalidomide->NK_Cell Cytokines Cytokine Modulation (↓ TNF-α, IL-6; ↑ IL-2) Lenalidomide->Cytokines Angiogenesis Anti-Angiogenesis Lenalidomide->Angiogenesis IKZF1_3 IKZF1/IKZF3 (Transcription Factors) CRBN->IKZF1_3 Targets for Degradation Proteasome Proteasomal Degradation IKZF1_3->Proteasome Ubiquitination IRF4_MYC Downregulation of IRF4 and MYC Proteasome->IRF4_MYC Leads to Apoptosis Apoptosis IRF4_MYC->Apoptosis

Caption: Signaling pathway of Lenalidomide.

References

Application Notes and Protocols: Methyl 3-Nitrobenzoate as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-nitrobenzoate as a pivotal intermediate in the synthesis of agrochemicals. The protocols detailed below offer step-by-step methodologies for the key transformations involved in converting this compound into precursors for active agrochemical ingredients.

Introduction

This compound is a crucial building block in organic synthesis, finding significant application in the development of pharmaceuticals, dyes, and notably, agrochemicals.[1][2] Its importance in the agrochemical sector stems from its ready conversion to methyl 3-aminobenzoate (B8586502), a versatile precursor for a variety of herbicidal, fungicidal, and insecticidal compounds. The strategic placement of the nitro group at the meta position influences the regioselectivity of subsequent reactions, making it a valuable starting material for targeted synthesis.[1]

While direct synthesis of a specific, high-volume commercial agrochemical from methyl 3-aminobenzoate is not extensively documented in publicly available literature, its structural motif is present in numerous active compounds. Derivatives of 3-aminobenzoic acid are key components in the synthesis of certain plant growth regulators and are structurally analogous to intermediates used in the production of major insecticides like chlorantraniliprole.[3][4] This document will therefore focus on the fundamental synthetic transformations of this compound to illustrate its potential in accessing agrochemically relevant scaffolds.

Synthesis of this compound

The initial step in utilizing this intermediate is its synthesis via the nitration of methyl benzoate (B1203000). This electrophilic aromatic substitution reaction is a standard procedure in organic chemistry.

Experimental Protocol: Nitration of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (B129727) (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1.0 mole equivalent of methyl benzoate to 2.5 mole equivalents of concentrated sulfuric acid, ensuring the temperature is maintained between 0-10°C.

  • Separately, prepare a nitrating mixture by slowly adding 1.2 mole equivalents of concentrated nitric acid to 2.5 mole equivalents of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of methyl benzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15°C throughout the addition.[5]

  • After the addition is complete, continue stirring the mixture at room temperature for 15-30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from methanol to yield white crystals of this compound.

Quantitative Data for Synthesis of this compound
ParameterValueReference
Yield 81-85%[5]
Melting Point 74-76°C (crude), 78°C (recrystallized)[5]
Appearance White crystalline solid[1]

Reduction of this compound to Methyl 3-Aminobenzoate

The conversion of the nitro group to an amine is a critical step in elaborating the this compound intermediate for agrochemical applications. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-aminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Reduction of this compound
ParameterValueReference
Yield Quantitative[6]
Appearance Light beige to brown crystalline powder[2]
Purity ≥97.0% (GC)

Representative Synthesis of an N-Aryl Amide Herbicide Precursor

To illustrate the application of methyl 3-aminobenzoate in agrochemical synthesis, a representative protocol for the synthesis of a hypothetical N-aryl amide, a common structural motif in herbicides, is provided.

Experimental Protocol: Acylation of Methyl 3-Aminobenzoate

Materials:

Procedure:

  • Dissolve methyl 3-aminobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-(2-chloroacetamido)benzoate.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations starting from this compound.

G cluster_0 Synthesis of this compound cluster_1 Reduction to Amine cluster_2 Synthesis of Herbicide Precursor MB Methyl Benzoate M3NB This compound MB->M3NB HNO₃, H₂SO₄ M3NB_c This compound M3AB Methyl 3-Aminobenzoate M3NB_c->M3AB H₂, Pd/C M3AB_c Methyl 3-Aminobenzoate NArylAmide Methyl 3-(2-chloroacetamido)benzoate M3AB_c->NArylAmide ClCOCH₂Cl, Et₃N

Caption: Synthetic pathway from methyl benzoate to a herbicide precursor.

Experimental Workflow Overview

The overall workflow from starting material to a purified agrochemical intermediate involves several key laboratory techniques.

G Start Starting Material (Methyl Benzoate) Reaction1 Nitration Reaction Start->Reaction1 Workup1 Aqueous Workup & Precipitation Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate1 This compound Purification1->Intermediate1 Reaction2 Reduction Reaction Intermediate1->Reaction2 Workup2 Filtration & Solvent Removal Reaction2->Workup2 Intermediate2 Methyl 3-Aminobenzoate Workup2->Intermediate2 Reaction3 Acylation Reaction Intermediate2->Reaction3 Workup3 Extraction & Washing Reaction3->Workup3 Purification2 Column Chromatography Workup3->Purification2 FinalProduct Purified Intermediate Purification2->FinalProduct

Caption: General experimental workflow for agrochemical intermediate synthesis.

Conclusion

This compound serves as a readily accessible and versatile intermediate for the synthesis of agrochemically relevant molecules. The protocols provided herein for its synthesis, reduction, and subsequent functionalization offer a solid foundation for researchers and scientists in the field of agrochemical development. The ability to introduce a variety of functionalities via the amine group of methyl 3-aminobenzoate opens up avenues for the creation of diverse libraries of compounds for screening and optimization of new crop protection agents. Further exploration of the derivatization of this intermediate is a promising strategy for the discovery of novel and effective agrochemicals.

References

Application Notes: Synthesis and Characterization of Azo Dyes Derived from Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] This azo linkage creates an extended conjugated system, which is responsible for the vibrant colors of these compounds.[1] Azo dyes constitute over 60% of all synthetic dyes used globally, with wide-ranging applications in the textile, printing, and food industries.[1] In research and drug development, they serve as pH indicators and form the structural backbone for various bioactive molecules.[1][2]

The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[3] This document provides detailed protocols for the synthesis of azo dyes starting from methyl 3-nitrobenzoate. This process requires an initial reduction step to convert the nitro group into a primary amine (methyl 3-aminobenzoate), which can then undergo diazotization and coupling.

General Synthesis Pathway

The transformation of this compound into an azo dye involves a three-stage sequence:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to form methyl 3-aminobenzoate (B8586502). This is a crucial initial step as the amino group is required for the subsequent diazotization reaction.

  • Diazotization: The resulting methyl 3-aminobenzoate is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.[1][4] This intermediate is highly unstable and is typically used immediately in the next step.[3]

  • Azo Coupling: The electrophilic diazonium salt is reacted with an electron-rich aromatic compound (the coupling component), such as 2-naphthol (B1666908) or N,N-dimethylaniline.[5] This electrophilic aromatic substitution reaction forms the stable azo linkage, yielding the final dye product.[3]

Synthesis_Workflow cluster_0 Synthesis Stages cluster_1 Downstream Processing Start This compound Reduction Stage 1: Reduction Start->Reduction e.g., Sn/HCl Amine Methyl 3-Aminobenzoate Reduction->Amine Diazotization Stage 2: Diazotization Amine->Diazotization NaNO₂, HCl 0-5 °C Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Coupling Stage 3: Azo Coupling Diazonium->Coupling + Coupling Component (e.g., 2-Naphthol) CrudeDye Crude Azo Dye Coupling->CrudeDye Purification Purification (Filtration & Recrystallization) CrudeDye->Purification FinalProduct Pure Azo Dye Purification->FinalProduct Characterization Characterization (Spectroscopy, MP) FinalProduct->Characterization

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following protocols provide a generalized methodology. Researchers should note that optimization of reaction times, temperatures, and reagent quantities may be necessary for specific coupling components and desired dye characteristics.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to a primary amine using tin and concentrated hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Place this compound and granulated tin in a round-bottom flask.

  • Slowly add concentrated HCl to the flask while cooling in an ice bath to control the initial exothermic reaction.

  • After the initial reaction subsides, attach a reflux condenser and heat the mixture under reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a concentrated NaOH solution until the solution is strongly alkaline. Tin hydroxides will precipitate.

  • Extract the product, methyl 3-aminobenzoate, from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate (perform 3 extractions).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl 3-aminobenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization of Methyl 3-Aminobenzoate

This protocol details the conversion of the primary aromatic amine to its diazonium salt.[4]

Materials:

  • Methyl 3-aminobenzoate (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Beakers, magnetic stirrer, and stir bar

Procedure:

  • In a beaker, dissolve a specific molar amount of methyl 3-aminobenzoate in a mixture of concentrated hydrochloric acid and water.[4]

  • Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.[6]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is strictly maintained between 0-5 °C.[4] The formation of nitrous acid is immediate.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the diazotization reaction goes to completion.[4]

  • The resulting solution contains the methyl 3-benzoate diazonium salt and should be used immediately in the subsequent coupling reaction due to its instability.[3]

Protocol 3: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling component (e.g., 2-naphthol) to form the azo dye.

Materials:

  • Diazonium salt solution (from Protocol 2)

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution (e.g., 2.5 M)[1]

  • Distilled water

  • Ice

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.[1] The alkaline conditions are necessary to activate the coupling component for electrophilic attack.[4]

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.[1]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the cold solution of the coupling component.[1]

  • A colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove unreacted starting materials and salts.[4]

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.[4]

Reaction_Pathway cluster_reduction Stage 1: Reduction cluster_diazotization Stage 2: Diazotization cluster_coupling Stage 3: Azo Coupling A This compound B Methyl 3-Aminobenzoate A->B  Sn, conc. HCl  Reflux C Methyl 3-Aminobenzoate D Methyl 3-Benzoate Diazonium Chloride C->D  NaNO₂, HCl  0-5 °C E Methyl 3-Benzoate Diazonium Chloride G Azo Dye Product E->G  NaOH (aq)  0-5 °C F 2-Naphthol F->G  NaOH (aq)  0-5 °C

Caption: Chemical reaction pathway for azo dye synthesis from this compound.

Data Presentation

Quantitative data is essential for assessing the efficiency and reproducibility of the synthesis. The following tables provide a template for summarizing key experimental results. Data will vary based on the specific coupling agent used.

Table 1: Reaction Conditions and Yields

Diazo ComponentCoupling ComponentReaction Time (h)Temperature (°C)Yield (%)Appearance
Methyl 3-Aminobenzoate2-Naphthol10-5e.g., 85-95Red precipitate
Methyl 3-AminobenzoatePhenol10-5e.g., 80-90Orange precipitate
Methyl 3-AminobenzoateResorcinol10-5e.g., 88-96Dark red solid
Methyl 3-AminobenzoateN,N-Dimethylaniline10-5e.g., 75-85Yellow/Orange solid

Table 2: Characterization of Synthesized Azo Dyes

Azo Dye Product NameMelting Point (°C)λmax (nm) (in Ethanol)Molar Absorptivity (L mol⁻¹ cm⁻¹)Key IR Peaks (cm⁻¹)
Methyl 3-((4-hydroxy-1-naphthalenyl)azo)benzoatee.g., 188-191e.g., 480e.g., 2.4 x 10⁴~3400 (O-H), ~1720 (C=O), ~1550 (N=N)
Methyl 3-((4-hydroxyphenyl)azo)benzoatee.g., 150-153e.g., 350e.g., 2.1 x 10⁴~3350 (O-H), ~1715 (C=O), ~1560 (N=N)
Methyl 3-((2,4-dihydroxyphenyl)azo)benzoatee.g., 205-208e.g., 420e.g., 2.5 x 10⁴~3300 (O-H), ~1710 (C=O), ~1555 (N=N)
Methyl 3-((4-(dimethylamino)phenyl)azo)benzoatee.g., 135-138e.g., 410e.g., 2.8 x 10⁴~2900 (C-H), ~1725 (C=O), ~1545 (N=N)

Applications in Research and Drug Development

Azo dyes synthesized from various aminobenzoic acid derivatives have diverse applications:

  • Biological Stains and Probes: Their intense color allows them to be used as histological stains and fluorescent probes in biological research.

  • Antimicrobial and Anticancer Agents: The azo scaffold is present in numerous compounds investigated for their antibiotic, antifungal, and anticancer activities.[2][7] The specific functional groups on the aromatic rings significantly influence biological activity.

  • Analytical Reagents: Azo dyes can act as indicators in analytical chemistry, for example, in the spectrophotometric determination of substances.[8]

  • Drug Delivery: Novel azo compounds are being explored for use in drug delivery systems.[9]

Logical_Flow cluster_A Diazotization Arm cluster_B Coupling Arm A1 Dissolve Amine in Acid A2 Cool to 0-5 °C A1->A2 A3 Prepare cold NaNO₂ solution A2->A3 A4 Add NaNO₂ dropwise to Amine A3->A4 A5 Stir for 15 min (Use Immediately) A4->A5 Mix Combine Diazonium Salt and Coupling Component A5->Mix B1 Dissolve Coupling Agent in Base B2 Cool to 0-5 °C B1->B2 B2->Mix Stir Stir in Ice Bath (30-60 min) Mix->Stir Isolate Isolate Product (Filtration) Stir->Isolate

References

Application of Methyl 3-Nitrobenzoate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-nitrobenzoate is a versatile chemical intermediate with significant applications in medicinal chemistry. Its utility stems from the presence of two key functional groups: an ester and a nitro group. The nitro group can be readily reduced to an amine, providing a reactive handle for further molecular elaboration, while the ester functionality can be hydrolyzed or aminated. This allows for the strategic incorporation of the benzoiate scaffold into a diverse range of complex molecules with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of medicinally relevant compounds.

Intermediate in the Synthesis of Anticancer Agents

This compound and its analogs serve as crucial building blocks in the synthesis of several anticancer drugs. The nitro group's position and the ability to convert it into an amino group are key to constructing the final pharmacophore.

Synthesis of Lenalidomide (B1683929)

Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. A key precursor in its synthesis is methyl 2-bromomethyl-3-nitrobenzoate, which is derived from methyl 2-methyl-3-nitrobenzoate.[1]

Quantitative Data: Synthesis of Lenalidomide Precursor

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)
1. BrominationMethyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4Reflux-Methyl 2-bromomethyl-3-nitrobenzoate-
2. CyclizationMethyl 2-bromomethyl-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione (B110489) hydrochlorideTriethylamine, DMFHot-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-
3. Reduction3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneH₂, Pd/C, Methanol (B129727)--Lenalidomide-

Experimental Protocol: Environmentally Benign Synthesis of Lenalidomide [2]

This protocol outlines a greener synthesis approach for Lenalidomide.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • In a 250 mL cylindrical glass reaction vessel equipped with a magnetic stir bar, charge methyl 2-methyl-3-nitrobenzoate (20.0 g, 100 mmol) and an aqueous solution of 2 wt % lauryl glucoside (200.0 mL).

  • Degas the mixture with nitrogen and stir at room temperature for 10 minutes.

  • Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (16.11 g, 56.36 mmol) in four equal portions every 10 minutes under a positive nitrogen flow.

  • Irradiate the flask with blue LEDs and stir under blue light at 35–40 °C for 16 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry to obtain methyl 2-(bromomethyl)-3-nitrobenzoate. The product can be further purified by recrystallization from hexane (B92381) to yield 84% of the desired product.[2]

Step 2: Cyclocondensation Reaction

  • In a 100 mL glass vessel with a PTFE-coated magnetic stir bar, combine methyl 2-(bromomethyl)-3-nitrobenzoate (15.0 g, 54.9 mmol), 3-aminopiperidine-2,6-dione hydrochloride (9.0 g, 54.9 mmol), and N,N-diisopropylethylamine (38.2 mL, 219.6 mmol).

  • Stir the mixture at 80–85 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid through a sintered funnel and wash with cold ethanol (B145695) (25 mL) to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.

Step 3: Reduction of the Nitro Intermediate

  • A common method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or 1,4-dioxane.[1][3]

  • The nitro compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete.[3]

  • The catalyst is then filtered off, and the solvent is evaporated to yield Lenalidomide. Purification can be achieved by recrystallization from solvents like ethyl acetate.[3]

Experimental Workflow: Synthesis of Lenalidomide

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B NBS or DBDMH, AIBN D 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione B->D C 3-Aminopiperidine-2,6-dione HCl C->D E Lenalidomide D->E H2, Pd/C

Caption: Workflow for the synthesis of Lenalidomide.

Inhibition of Cancer Cell Migration

4-Methyl-3-nitrobenzoic acid, a derivative of this compound, has been identified as an inhibitor of cancer cell migration.[2] It has been shown to inhibit Epidermal Growth Factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer cells.[2]

Signaling Pathway: EGF-Induced Cell Migration

EGF stimulation triggers a signaling cascade that leads to actin polymerization and lamellipod formation, essential for cell migration. A key player in this process is cofilin, an actin-depolymerizing factor. Upon EGF stimulation, cofilin is recruited to the leading edge of the cell where it severs existing actin filaments, creating free barbed ends for new actin polymerization.[4][5][6] 4-Methyl-3-nitrobenzoic acid is suggested to interfere with this pathway, possibly by impairing cofilin phosphorylation and subsequent actin polymerization.[2]

G EGF EGF EGFR EGF Receptor EGF->EGFR PLC Phospholipase C (PLC) EGFR->PLC Cofilin Cofilin PLC->Cofilin Activation ActinPoly Actin Polymerization Cofilin->ActinPoly Severing & Barbed End Formation Migration Cell Migration ActinPoly->Migration Inhibitor 4-Methyl-3-nitrobenzoic acid Inhibitor->ActinPoly Inhibition

Caption: EGF-induced cell migration pathway and the inhibitory point of 4-methyl-3-nitrobenzoic acid.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

This protocol is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., 4-methyl-3-nitrobenzoic acid) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well.

  • Absorbance Reading: Incubate for another 4 hours at 37°C, then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Precursors for Antifungal Agents

Derivatives of this compound, specifically 3-methyl-4-nitrobenzoate esters, have shown promising antifungal activity against various Candida species.

Quantitative Data: Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives

CompoundR GroupC. albicans MIC (µM)C. glabrata MIC (µM)C. krusei MIC (µM)C. guilliermondii MIC (µM)
Methyl 3-methyl-4-nitrobenzoateMethyl>1000>1000>100039
Ethyl 3-methyl-4-nitrobenzoateEthyl>1000>100025062
Propyl 3-methyl-4-nitrobenzoatePropyl>1000>100012562
Butyl 3-methyl-4-nitrobenzoateButyl5005006262
Pentyl 3-methyl-4-nitrobenzoatePentyl2502503131
Hexyl 3-methyl-4-nitrobenzoateHexyl1251253131

Proposed Mechanism of Action

In silico modeling suggests that these compounds may exert their antifungal effect by inhibiting thymidylate kinase (TPMK), a crucial enzyme in fungal DNA synthesis.[8][9]

Experimental Protocol: Synthesis of 3-Methyl-4-nitrobenzoate Esters [3]

A general method for the synthesis of these esters is through Fischer esterification of 3-methyl-4-nitrobenzoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid in an excess of the corresponding alcohol (e.g., methanol, ethanol, propanol).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow: Synthesis and Evaluation of Antifungal Esters

G cluster_0 Synthesis cluster_1 Biological Evaluation A 3-Methyl-4-nitrobenzoic acid C 3-Methyl-4-nitrobenzoate Ester A->C B Alcohol (ROH) B->C H2SO4 (cat.), Reflux D Antifungal Susceptibility Testing (MIC determination) C->D E In Silico Modeling (Mechanism of Action) D->E

Caption: Workflow for the synthesis and evaluation of antifungal 3-methyl-4-nitrobenzoate esters.

Key Synthetic Transformation: Reduction to Methyl 3-Aminobenzoate (B8586502)

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a vast chemical space for the synthesis of various bioactive molecules.[10] Methyl 3-aminobenzoate is a versatile intermediate for amide coupling, urea (B33335) formation, and other reactions.[10]

Quantitative Data: Reduction of this compound

Reducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
Fe/AcOHEthanol/WaterSonication-Methyl 3-aminobenzoateVariable
SnCl₂·2H₂O/HClEthanolReflux-Methyl 3-aminobenzoateHigh
H₂/Pd-CMethanolRoom Temp-Methyl 3-aminobenzoateQuantitative

Experimental Protocol: Reduction using Iron and Acetic Acid [11]

  • In a suitable reaction vessel, combine this compound (0.15 g) and reduced iron powder (0.23 g, 5 equivalents).

  • Add a solvent mixture of ethanol, acetic acid, and water (e.g., 5 mL of a 2:2:1 mixture).

  • Subject the mixture to sonication for a specified period, monitoring the reaction by TLC.

  • After the reaction is complete, quench the reaction by making it basic with an aqueous solution of NaOH (e.g., 3M).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 3-aminobenzoate.

Other Applications in Medicinal Chemistry

This compound and its derivatives are also utilized in the synthesis of compounds with other therapeutic activities, including:

  • Antitubercular Agents: Nitrobenzoic acid derivatives have been explored for their activity against Mycobacterium tuberculosis. The nitro group is often crucial for the antimycobacterial effect.[12]

  • PI3K/mTOR Inhibitors: The benzoiate scaffold can be incorporated into inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key target in cancer therapy.[13][14][15]

These applications highlight the broad utility of this compound as a starting material and intermediate in the discovery and development of new therapeutic agents. Its straightforward synthesis and the versatile reactivity of its functional groups ensure its continued importance in the field of medicinal chemistry.

References

Scale-Up Synthesis of Methyl 3-Nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of methyl 3-nitrobenzoate, an important intermediate in the pharmaceutical and fine chemical industries. The following sections cover the reaction overview, safety considerations, detailed experimental protocols for both laboratory and scale-up operations, and data presentation.

Reaction Overview

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of methyl benzoate (B1203000) via a nitration reaction. This process involves the use of a nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring of methyl benzoate. The ester group (-COOCH₃) is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer.

Reaction Scheme:

Safety Considerations for Nitration Reactions

Nitration reactions are highly exothermic and can be hazardous if not properly controlled, especially during scale-up.[1][2] Key safety considerations include:

  • Thermal Runaway: The reaction generates a significant amount of heat, which can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[3][4] Strict temperature control is paramount.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[3][5] They can cause severe burns upon contact with skin or eyes and react violently with many organic materials.[3][5]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[3] All operations should be conducted in a well-ventilated fume hood or an enclosed reactor system with appropriate off-gas treatment.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit, must be worn at all times.[3][5]

  • Emergency Preparedness: An emergency response plan should be in place, including access to emergency eyewash and shower stations, spill containment kits, and neutralizing agents.[3]

Experimental Protocols

Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures and is suitable for producing gram-scale quantities of this compound.[6][7][8]

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer or mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

  • Recrystallization apparatus

Reagents:

  • Methyl benzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Methanol (B129727) (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add methyl benzoate to the cooled sulfuric acid with continuous stirring. Maintain the temperature between 0-10°C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of methyl benzoate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-15°C.[4][8] Exceeding this temperature range can lead to the formation of by-products and a decrease in yield.[8]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes, allowing it to slowly warm to room temperature.

  • Quenching and Precipitation: Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from methanol to yield a crystalline solid.[6][8]

Considerations for Scale-Up Synthesis

Scaling up the synthesis of this compound requires careful consideration of process safety and control.

  • Heat Management: A jacketed reactor with a reliable cooling system is essential to dissipate the heat generated during the exothermic reaction. The rate of addition of the nitrating agent must be carefully controlled to prevent a rapid temperature increase.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing of the reactants and uniform temperature distribution throughout the reactor. Inadequate mixing can lead to localized "hot spots" and an increased risk of a runaway reaction.

  • Material Handling: The safe handling of large quantities of concentrated acids requires specialized equipment, such as dedicated pumps and transfer lines made from corrosion-resistant materials.

  • Process Monitoring: Continuous monitoring of key reaction parameters, including temperature, pressure, and pH, is critical for ensuring process safety and consistency.

  • Work-up and Product Isolation: The quenching and isolation steps need to be adapted for larger volumes. This may involve pumping the reaction mixture into a separate quenching vessel containing ice and water, followed by centrifugation or filtration to isolate the product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities for Laboratory-Scale Synthesis

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume (mL)Mass (g)
Methyl Benzoate136.151.081.0126136.15
Conc. H₂SO₄98.081.84-250460
Conc. HNO₃63.011.421.35882

Note: The quantities can be scaled proportionally based on the desired amount of product.

Table 2: Reaction Parameters and Expected Results

ParameterValue
Reaction Temperature5-15°C[8]
Reaction Time1-2 hours
Expected Yield80-90%
Melting Point (pure)78°C[8]
AppearanceWhite to off-white crystalline solid

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Methyl Benzoate, H₂SO₄, HNO₃) cool_reactants Cool Reactants in Ice Bath prep_reactants->cool_reactants nitration Slow Addition of Nitrating Mixture cool_reactants->nitration prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating_mix->nitration stirring Stir at Room Temperature nitration->stirring quench Quench on Ice stirring->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallization Recrystallize from Methanol wash->recrystallization dry Dry Final Product recrystallization->dry

Caption: Workflow for the laboratory synthesis of this compound.

Scale-Up Safety Considerations

scale_up_safety cluster_control Process Control cluster_safety Safety Measures center_node Scale-Up Synthesis heat_management Heat Management (Jacketed Reactor, Cooling System) center_node->heat_management efficient_mixing Efficient Mixing (Homogenization) center_node->efficient_mixing controlled_addition Controlled Reagent Addition center_node->controlled_addition process_monitoring Continuous Monitoring (Temp, Pressure) center_node->process_monitoring ppe Personal Protective Equipment (Acid-Resistant Gear) center_node->ppe ventilation Proper Ventilation (Fume Hoods, Off-Gas Treatment) center_node->ventilation emergency_plan Emergency Response Plan center_node->emergency_plan material_handling Safe Material Handling (Corrosion-Resistant Equipment) center_node->material_handling

Caption: Key safety and control considerations for the scale-up of nitration reactions.

References

Greener Approaches to Methyl Benzoate Nitration: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of methyl benzoate (B1203000) is a fundamental reaction in organic synthesis, yielding methyl 3-nitrobenzoate, a key intermediate in the production of pharmaceuticals, dyes, and other fine chemicals. The traditional method, employing a hazardous mixture of concentrated nitric and sulfuric acids, presents significant environmental and safety challenges. This has spurred the development of greener alternatives that minimize waste, reduce the use of corrosive reagents, and offer improved safety profiles. This document provides detailed application notes and experimental protocols for both the conventional method and emerging green chemistry approaches to the nitration of methyl benzoate, aimed at researchers, scientists, and professionals in drug development.

Traditional Nitration Protocol: A Baseline for Comparison

The conventional method for methyl benzoate nitration involves the in-situ generation of the nitronium ion (NO₂⁺) from concentrated nitric and sulfuric acids.[1][2] While effective, this process is highly exothermic, requires careful temperature control, and generates a significant amount of acidic waste.

Experimental Protocol: Mixed Acid Nitration
  • Preparation of the Nitrating Mixture: In a separate flask, cool 1.5 mL of concentrated nitric acid in an ice-water bath.[3] Slowly add 1.5 mL of concentrated sulfuric acid to the nitric acid with constant swirling, ensuring the temperature remains low.[3] This mixture should be prepared fresh and kept cool.

  • Reaction Setup: In a 50 mL conical flask, place 2.0 g of methyl benzoate and cool it in an ice-water bath.[3]

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled methyl benzoate over a period of approximately 15 minutes, with continuous stirring.[3] It is crucial to maintain the reaction temperature below 6°C to prevent the formation of byproducts.[3]

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[3] Carefully pour the reaction mixture onto approximately 20 g of crushed ice with stirring.[3]

  • Isolation and Purification: The solid this compound will precipitate.[3] Collect the solid by vacuum filtration and wash it with a small amount of ice-cold water.[3] The crude product can be purified by recrystallization from a mixture of water and ethanol.[3]

Green Chemistry Approaches to Methyl Benzoate Nitration

Several innovative and more environmentally benign methods for the nitration of methyl benzoate have been developed. These approaches focus on the use of solid acid catalysts, alternative nitrating agents, and solvent-free conditions to reduce the environmental impact.

Solid Acid Catalysis: Zeolites and Clays

Solid acid catalysts, such as zeolites and clays, offer significant advantages over traditional liquid acids. They are non-corrosive, reusable, and can lead to higher selectivity and easier product separation.

Zeolite H-beta is a promising solid acid catalyst for aromatic nitration. While specific protocols for methyl benzoate are still emerging in publicly available literature, the general procedure for nitrating similar aromatic compounds can be adapted.

Conceptual Protocol (based on nitration of similar aromatics):

  • Catalyst Activation: Activate zeolite H-beta by heating it at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the activated zeolite H-beta to a solution of methyl benzoate in an appropriate solvent (e.g., dichloromethane).

  • Nitration: Add a nitrating agent, such as 70% nitric acid, dropwise to the mixture at a controlled temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Product Isolation: Isolate the product from the filtrate by washing with a mild base (e.g., sodium bicarbonate solution) and water, followed by drying and solvent evaporation.

Montmorillonite (B579905) K-10, a type of acidic clay, has been effectively used as a catalyst in various organic transformations, including nitration. Supported metal nitrates on montmorillonite K-10, such as "Claycop" (copper(II) nitrate (B79036) on clay), are effective nitrating reagents.[4]

Experimental Protocol: Claycop-Mediated Nitration

  • Preparation of Claycop: Add montmorillonite K-10 (30 g) to a solution of copper(II) nitrate trihydrate (28 g) in 375 mL of acetone.[4] Remove the solvent under reduced pressure with gentle heating (50°C) using a rotary evaporator.[4] The resulting light blue, free-flowing powder is Claycop.[4]

  • Reaction Setup: Suspend the prepared Claycop in a suitable solvent like carbon tetrachloride.[4]

  • Nitration Reaction: Add methyl benzoate to the suspension, followed by the addition of acetic anhydride.[4] Stir the mixture at room temperature.

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove the clay catalyst. The filtrate can then be washed with water and a mild base to remove any remaining acids. The organic layer is then dried and the solvent evaporated to yield the nitrated product.

Metal Nitrate Reagents

The use of metal nitrates, such as bismuth nitrate and iron(III) nitrate, offers a milder and often more selective alternative to the traditional mixed-acid system. These reactions can sometimes be performed under solvent-free or mechanochemical conditions, further enhancing their green credentials.

This combination of reagents provides an efficient method for the nitration of a range of aromatic compounds.

Conceptual Protocol (based on nitration of deactivated aromatics):

  • Reaction Setup: In a flask, dissolve methyl benzoate in a solvent such as dichloromethane.

  • Reagent Addition: Add bismuth subnitrate followed by the slow addition of thionyl chloride at a controlled temperature.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC). Quench the reaction by carefully adding water.

  • Product Isolation: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the product.

Similar to Claycop, Clayfen is prepared by impregnating montmorillonite K-10 with iron(III) nitrate.

Experimental Protocol: Clayfen-Mediated Nitration

  • Preparation of Clayfen: Dissolve iron(III) nitrate nonahydrate (22.5 g) in 375 mL of acetone.[4] Add montmorillonite K-10 (30 g) to this solution.[4] Remove the solvent under reduced pressure to obtain Clayfen as a yellow powder.[4]

  • Nitration Reaction: The nitration procedure would be analogous to that described for Claycop.

Recyclable Catalysts: Ytterbium(III) Triflate

Lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃), are water-tolerant Lewis acids that can catalyze nitration reactions under mild conditions. A key advantage is the potential for catalyst recovery and reuse.

Conceptual Protocol (based on green nitration principles):

  • Reaction Setup: In a reaction vessel, combine methyl benzoate and a catalytic amount of ytterbium(III) triflate.

  • Nitrating Agent: Add a suitable nitrating agent, such as nitric acid. The reaction may be carried out in a solvent or under solvent-free conditions.

  • Reaction and Work-up: Stir the mixture at a specified temperature until the reaction is complete. After completion, the product can be extracted with an organic solvent. The aqueous layer containing the catalyst can potentially be reused after appropriate treatment.

  • Product Isolation: The organic extracts are combined, washed, dried, and the solvent is removed to yield the nitrated product.

Data Presentation

MethodNitrating Agent/CatalystSolventTemperature (°C)TimeYield (%)SelectivityGreen Chemistry Advantages
Traditional Conc. HNO₃ / Conc. H₂SO₄None< 615 min77-85Predominantly metaWell-established, high yield
Zeolite H-beta Nitric AcidDichloromethane (example)VariesVariesVariesHigh (expected)Reusable catalyst, reduced acid waste
Claycop Cu(NO₃)₂ on Montmorillonite K-10Carbon TetrachlorideRoom Temp.VariesVariesGood (expected)Heterogeneous catalyst, milder conditions
Clayfen Fe(NO₃)₃ on Montmorillonite K-10Acetonitrile (example)VariesVariesVariesGood (expected)Heterogeneous catalyst, milder conditions
Bismuth Subnitrate Bismuth Subnitrate / SOCl₂DichloromethaneRoom Temp.VariesVariesHigh (expected)Milder conditions, avoids strong acids
Ytterbium Triflate Nitric AcidSolvent or Solvent-freeVariesVariesVariesHigh (expected)Recyclable catalyst, water-tolerant

Note: Quantitative data for some green methods specifically for methyl benzoate are not extensively reported in readily available literature and are indicated as "Varies". The presented data for the traditional method is based on established laboratory protocols.[3][5]

Visualizations

Logical Relationship of Nitration Methods

NitrationMethods cluster_Traditional Traditional Method cluster_Green Green Chemistry Approaches Mixed Acid Mixed Acid Solid Acid Catalysts Solid Acid Catalysts Zeolite H-beta Zeolite H-beta Solid Acid Catalysts->Zeolite H-beta Montmorillonite K-10 Montmorillonite K-10 Solid Acid Catalysts->Montmorillonite K-10 Metal Nitrates Metal Nitrates Bismuth Subnitrate Bismuth Subnitrate Metal Nitrates->Bismuth Subnitrate Iron(III) Nitrate Iron(III) Nitrate Metal Nitrates->Iron(III) Nitrate Recyclable Catalysts Recyclable Catalysts Ytterbium(III) Triflate Ytterbium(III) Triflate Recyclable Catalysts->Ytterbium(III) Triflate Methyl Benzoate Nitration Methyl Benzoate Nitration Methyl Benzoate Nitration->Mixed Acid Conventional Methyl Benzoate Nitration->Solid Acid Catalysts Greener Methyl Benzoate Nitration->Metal Nitrates Greener Methyl Benzoate Nitration->Recyclable Catalysts Greener TraditionalWorkflow Start Start Prepare Nitrating Mixture Prepare Nitrating Mixture Start->Prepare Nitrating Mixture Cool Methyl Benzoate Cool Methyl Benzoate Start->Cool Methyl Benzoate Slow Addition of Nitrating Mixture Slow Addition of Nitrating Mixture Prepare Nitrating Mixture->Slow Addition of Nitrating Mixture Cool Methyl Benzoate->Slow Addition of Nitrating Mixture Reaction at Room Temp. Reaction at Room Temp. Slow Addition of Nitrating Mixture->Reaction at Room Temp. Pour onto Ice Pour onto Ice Reaction at Room Temp.->Pour onto Ice Vacuum Filtration Vacuum Filtration Pour onto Ice->Vacuum Filtration Recrystallization Recrystallization Vacuum Filtration->Recrystallization Product Product Recrystallization->Product SolidAcidWorkflow Start Start Activate Catalyst Activate Catalyst Start->Activate Catalyst Combine Catalyst, Substrate, Solvent Combine Catalyst, Substrate, Solvent Activate Catalyst->Combine Catalyst, Substrate, Solvent Add Nitrating Agent Add Nitrating Agent Combine Catalyst, Substrate, Solvent->Add Nitrating Agent Reaction Reaction Add Nitrating Agent->Reaction Filter Catalyst Filter Catalyst Reaction->Filter Catalyst Work-up Filtrate Work-up Filtrate Filter Catalyst->Work-up Filtrate Recycle Catalyst Recycle Catalyst Filter Catalyst->Recycle Catalyst Isolate Product Isolate Product Work-up Filtrate->Isolate Product Product Product Isolate Product->Product

References

Troubleshooting & Optimization

Technical Support Center: Byproducts in the Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and understanding byproduct formation during the electrophilic nitration of methyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the nitration of methyl benzoate?

A1: The nitration of methyl benzoate predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. However, under non-ideal conditions, several byproducts can form. These include constitutional isomers, specifically methyl 2-nitrobenzoate (B253500) (ortho) and methyl 4-nitrobenzoate (B1230335) (para). Additionally, if the reaction is too vigorous or prolonged, dinitration can occur, leading to the formation of products such as methyl 3,5-dinitrobenzoate.[1]

Q2: Why is the meta isomer the major product?

A2: The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. It deactivates the aromatic ring towards electrophilic attack, with the deactivation being most pronounced at the ortho and para positions. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) preferentially attacks the meta position, which is less deactivated.[2]

Q3: What factors influence the formation of byproducts?

A3: The primary factor influencing byproduct formation is the reaction temperature. Elevated temperatures provide the necessary activation energy to overcome the higher energy barrier for the formation of ortho and para isomers.[3] Prolonged reaction times and the use of an excessive amount of the nitrating agent can also increase the likelihood of dinitration.[3]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, it is crucial to maintain a low reaction temperature, typically between 0 and 15°C, throughout the addition of the nitrating mixture.[4] This can be achieved using an ice bath. Slow, dropwise addition of the nitrating agent to the solution of methyl benzoate in sulfuric acid is also recommended to control the exothermic nature of the reaction.

Q5: What is a reliable method for purifying the crude product and removing byproducts?

A5: Recrystallization is the most effective and commonly used method to purify this compound from its byproducts. Methanol (B129727) or a mixture of ethanol (B145695) and water are suitable solvent systems for this purpose.[2][5] The desired this compound is less soluble in the cold solvent mixture than the ortho and para isomers and other impurities, allowing for its isolation as crystals upon cooling.

Data Presentation: Isomer Distribution

While precise quantitative data can vary based on specific experimental parameters, the following table provides a general overview of the expected isomer distribution under controlled conditions.

ProductTypical Yield (%)Factors Increasing Yield
This compound> 85%Low reaction temperature (0-15°C), controlled addition of nitrating agent.
Methyl 2-nitrobenzoate< 5%Higher reaction temperatures.
Methyl 4-nitrobenzoate< 1-2%Higher reaction temperatures.
Dinitration ProductsVariableHigh temperatures, excess nitrating agent, prolonged reaction time.

Experimental Protocols

Key Experiment: Nitration of Methyl Benzoate

Objective: To synthesize this compound while minimizing byproduct formation.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol or Ethanol

  • Distilled water

  • Erlenmeyer flasks

  • Beakers

  • Stirring apparatus

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • In a clean, dry Erlenmeyer flask, cool 12 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 6.1 g of methyl benzoate to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes. It is critical to maintain the reaction temperature between 5°C and 15°C during this addition.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Pour the reaction mixture over approximately 50 g of crushed ice in a beaker.

  • Allow the ice to melt, and the crude product will precipitate as a solid.

  • Isolate the crude product by vacuum filtration using a Büchner funnel and wash it with two portions of cold water.[4]

Purification by Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol or an ethanol/water mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the crystals and determine their melting point (literature melting point is 78°C).

Visualizations

Reaction Pathway

Nitration_of_Methyl_Benzoate Nitration of Methyl Benzoate and Byproduct Formation cluster_products Products MB Methyl Benzoate Meta This compound (Major Product) MB->Meta meta-attack (favored) Ortho Methyl 2-nitrobenzoate (Byproduct) MB->Ortho ortho-attack Para Methyl 4-nitrobenzoate (Byproduct) MB->Para para-attack NitratingMixture HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) NitratingMixture->Nitronium Generates Nitronium->MB Electrophilic Attack Dinitro Methyl 3,5-dinitrobenzoate (Byproduct) Meta->Dinitro Further Nitration (High Temp./Time)

Caption: Reaction pathway for the nitration of methyl benzoate.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Guide for Nitration of Methyl Benzoate start Start Experiment low_yield Low Yield of Product start->low_yield oily_product Oily Product Instead of Solid start->oily_product low_mp Low or Broad Melting Point start->low_mp check_temp Was temperature kept below 15°C? low_yield->check_temp Yes check_time Was reaction time appropriate? low_yield->check_time No check_purity Impure product suspected oily_product->check_purity low_mp->check_purity check_temp->check_purity Yes check_time->check_purity Yes recrystallize Perform/Repeat Recrystallization check_purity->recrystallize end End recrystallize->end Pure Product

References

How to minimize dinitration in methyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dinitration during the synthesis of methyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dinitration during the nitration of methyl benzoate?

A1: The primary cause of dinitration is an elevated reaction temperature.[1][2][3][4] The nitration of methyl benzoate is an exothermic reaction, and if the temperature is not carefully controlled, the increased kinetic energy can overcome the activation energy barrier for a second nitration, leading to the formation of dinitrated byproducts.[1][2]

Q2: How does temperature affect the yield of the desired mononitrated product versus the dinitrated byproduct?

A2: Lower temperatures favor the formation of the mononitrated product, methyl 3-nitrobenzoate. As the temperature increases, the rate of dinitration increases significantly, which reduces the yield of the desired product and complicates the purification process.[2][5]

Q3: What is the expected dinitration product?

A3: The expected dinitration product is methyl 3,5-dinitrobenzoate.[6] The carbomethoxy group (-COOCH3) and the first nitro group are both meta-directors and deactivating, which directs the second incoming nitro group to the 5-position.[6]

Q4: What is the role of sulfuric acid in the reaction?

A4: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][7][8][9] Secondly, it helps to control the reactivity of the nitrating mixture.[10]

Q5: Can the concentration of the acid mixture influence dinitration?

A5: Yes, the activity of the nitrating mixture can be influenced by the amount of sulfuric acid and the presence of water. A higher concentration of sulfuric acid increases the formation of nitronium ions, making the mixture more reactive.[10] The presence of water can retard the reaction by interfering with the formation of the nitronium ion.[10] To minimize dinitration, it is crucial to use concentrated acids and avoid introducing water into the reaction.

Troubleshooting Guide

Problem: Significant formation of dinitrated product is observed in the final product analysis.

Potential Cause Recommended Solution
Inadequate Temperature Control Maintain the reaction temperature below 15°C, ideally between 0-10°C, throughout the addition of the nitrating mixture.[5][11] Use an ice-salt bath for more efficient cooling.[10][11]
Rate of Addition of Nitrating Mixture is Too Fast Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) very slowly, dropwise, to the solution of methyl benzoate in sulfuric acid.[12][13] A slow addition rate helps to dissipate the heat generated from the exothermic reaction and maintain a low temperature.[14]
Inefficient Stirring Ensure continuous and efficient stirring of the reaction mixture. This promotes even heat distribution and prevents localized "hot spots" where the temperature can rise and lead to dinitration.
Incorrect Reagent Stoichiometry Use the correct stoichiometry of reactants as specified in the protocol. An excess of the nitrating agent can potentially increase the likelihood of dinitration, especially if other conditions are not optimal.

Experimental Protocols

Protocol for the Mononitration of Methyl Benzoate

This protocol is designed to favor the formation of this compound while minimizing dinitration.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Distilled water

Equipment:

  • Conical flask

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel or Pasteur pipette

  • Ice bath

  • Buchner funnel and filter flask

  • Thermometer

Procedure:

  • In a conical flask, cool 6 mL of concentrated sulfuric acid in an ice bath.[7]

  • Slowly add 3.05 g of methyl benzoate to the cold sulfuric acid with continuous stirring.[7]

  • In a separate container, prepare the nitrating mixture by slowly adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid.[7] Cool this mixture in an ice bath.

  • Very slowly, add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes.[12] It is crucial to maintain the reaction temperature below 15°C during this addition.[10]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for an additional 15 minutes with stirring.[15]

  • Pour the reaction mixture over about 20 g of crushed ice in a beaker.[12][15]

  • The solid product, this compound, will precipitate.

  • Isolate the crude product by vacuum filtration using a Buchner funnel and wash it with cold water.[10]

  • Purify the product by recrystallization from methanol.[10]

Quantitative Data on Temperature Effects

Reaction TemperaturePredominant ProductObservations
0-10°C This compound (Mononitration)Optimal temperature range for selective mononitration.[5][11]
> 15°C Increased formation of Methyl 3,5-dinitrobenzoateHigher temperatures lead to over-nitration and the formation of unwanted byproducts.[2]
50°C Significantly lower yield of solid productAt 50°C, the yield of the solid product is noticeably reduced compared to reactions run at lower temperatures.[5]
70°C Drastic reduction in yieldAt 70°C, the yield of the desired product decreases significantly.[5]

Visual Guides

Nitration_Pathway cluster_conditions Reaction Conditions MB Methyl Benzoate MNB This compound (Mononitration Product) MB->MNB Reacts with NO₂⁺ NM Nitrating Mixture (HNO₃ + H₂SO₄) NI Nitronium Ion (NO₂⁺) NM->NI Generates DNB Methyl 3,5-dinitrobenzoate (Dinitration Product) MNB->DNB LowTemp Low Temperature (< 15°C) MNB->LowTemp HighTemp High Temperature (> 15°C) DNB->HighTemp

Caption: Reaction pathway for the nitration of methyl benzoate.

Troubleshooting_Dinitration Start High Dinitration Observed Q1 Was reaction temperature kept below 15°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was nitrating mixture added slowly (dropwise)? A1_Yes->Q2 Sol1 Control temperature strictly. Use ice-salt bath. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was stirring continuous and efficient? A2_Yes->Q3 Sol2 Slow down the addition rate to dissipate heat. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Mononitration Favored A3_Yes->End Sol3 Ensure vigorous and constant stirring. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for minimizing dinitration.

References

Technical Support Center: Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling temperature during the nitration of methyl benzoate (B1203000).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Issue Possible Cause Solution
Reaction temperature rapidly increases and is difficult to control. The addition of the nitrating mixture (concentrated nitric and sulfuric acids) is too fast. The reaction is highly exothermic.Reduce the rate of addition of the nitrating mixture. Add the mixture dropwise, allowing the temperature to stabilize between additions. Ensure the reaction flask is adequately submerged in the ice bath.[1][2]
Low yield of the desired methyl 3-nitrobenzoate. The reaction temperature was too high, leading to the formation of byproducts such as dinitrated compounds.[3][4]Maintain a strict temperature control, keeping the internal reaction temperature below 15°C, and ideally between 0-10°C, during the addition of the nitrating mixture.[2][5][6]
The reaction temperature was too low, resulting in a very slow reaction rate.While keeping the initial addition of the nitrating mixture cold, some protocols suggest allowing the reaction to slowly warm to room temperature after the addition is complete to ensure the reaction goes to completion.[3][7][8]
Formation of a dark-colored or tarry reaction mixture. The reaction temperature was excessively high, causing decomposition or side reactions.Immediately cool the reaction mixture and discontinue the addition of the nitrating agent. Re-evaluate the cooling efficiency and the rate of addition in future experiments.
No precipitate forms upon pouring the reaction mixture onto ice. Incomplete reaction due to insufficient reaction time or low temperature.Before quenching, ensure the reaction has had sufficient time to proceed after the addition of the nitrating mixture, potentially allowing it to stir at room temperature for a short period.[7][9]
The product may be present as an oil rather than a solid.If an oily layer forms, it may still be the desired product. Proceed with the workup and purification steps. Recrystallization can help in obtaining a solid product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of methyl benzoate?

The optimal temperature for the addition of the nitrating mixture is crucial for maximizing the yield of the desired meta-isomer and minimizing byproducts. It is consistently recommended to keep the internal reaction temperature below 15°C.[3][6] Many protocols specify a narrower range of 0-10°C, with some even recommending keeping it below 6°C.[2][9][10]

Q2: Why is it critical to control the temperature during this reaction?

The nitration of methyl benzoate is a highly exothermic reaction. Without proper temperature control, the reaction rate can increase uncontrollably, leading to several issues:

  • Formation of Byproducts: Higher temperatures promote the formation of unwanted dinitro and other polynitrated products, which reduces the yield of the desired mononitrated product.[3][4]

  • Decreased Selectivity: The regioselectivity of the reaction (favoring the meta position) can be compromised at higher temperatures.

  • Runaway Reaction: In extreme cases, the reaction can become uncontrollable, leading to a rapid increase in temperature and pressure, which is a significant safety hazard.[11]

Q3: What are the best practices for maintaining a low temperature?

  • Use an Ice Bath: Immerse the reaction flask in an ice-water bath to ensure efficient heat transfer.[12][13]

  • Slow, Dropwise Addition: Add the cold nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) to the solution of methyl benzoate in sulfuric acid very slowly, using a dropping funnel or a pipette.[1][3][14]

  • Constant Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.[1]

  • Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[7]

  • Pre-cooling: Pre-cool all reactants and glassware before starting the reaction.[2]

Q4: What should I do if the temperature starts to rise too quickly?

If the temperature begins to rise rapidly, immediately stop the addition of the nitrating mixture. Ensure the ice bath is making good contact with the flask and contains plenty of ice and water. Resume the addition at a much slower rate only after the temperature has been brought back under control.

Experimental Protocol: Nitration of Methyl Benzoate

This protocol provides a detailed methodology for the nitration of methyl benzoate with a focus on temperature control.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (B129727) (for recrystallization)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pasteur pipette or dropping funnel

  • Stir bar and stir plate

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Methyl Benzoate Solution:

    • In a clean, dry Erlenmeyer flask, place a magnetic stir bar.

    • Add a measured amount of methyl benzoate to the flask.

    • Place the flask in an ice-water bath and begin stirring.

    • Slowly and carefully add a measured amount of concentrated sulfuric acid to the methyl benzoate. Continue stirring until the methyl benzoate has completely dissolved. Keep this solution in the ice bath.[7][9]

  • Preparation of the Nitrating Mixture:

    • In a separate, clean, and dry test tube or small flask, combine measured amounts of concentrated nitric acid and concentrated sulfuric acid.

    • Cool this nitrating mixture in the ice-water bath.[9][12]

  • Nitration Reaction:

    • Place a thermometer into the methyl benzoate solution, ensuring the bulb is submerged but not touching the bottom of the flask.

    • Crucially, begin the slow, dropwise addition of the cold nitrating mixture to the stirring methyl benzoate solution. [3][14]

    • Maintain the internal reaction temperature below 15°C (ideally 0-10°C) throughout the addition. Adjust the rate of addition as necessary to control the temperature. This step may take 10-20 minutes.[2]

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 10-15 minutes.[12]

    • Some procedures then recommend removing the ice bath and allowing the mixture to stir at room temperature for about 15 minutes to ensure the reaction is complete.[3][7][9]

    • In a separate beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice with constant stirring. A precipitate of the crude product should form.[3][9]

  • Isolation and Purification:

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with small portions of ice-cold water to remove residual acid.[9]

    • Recrystallize the crude product from methanol to obtain the purified this compound.[3][14]

Troubleshooting Logic Diagram

The following diagram illustrates the logical workflow for troubleshooting temperature control issues during the nitration of methyl benzoate.

G start Start Nitration monitor_temp Monitor Internal Temperature start->monitor_temp temp_ok Temperature < 15°C? monitor_temp->temp_ok continue_addition Continue Slow Addition of Nitrating Mixture temp_ok->continue_addition Yes temp_high Temperature > 15°C temp_ok->temp_high No addition_complete Addition Complete? continue_addition->addition_complete addition_complete->monitor_temp No stir_at_rt Stir at Room Temperature (optional, per protocol) addition_complete->stir_at_rt Yes quench Quench on Ice stir_at_rt->quench end End quench->end stop_addition STOP Addition temp_high->stop_addition check_cooling Check Cooling Bath & Stirring stop_addition->check_cooling resume_slower Resume Addition MUCH Slower check_cooling->resume_slower resume_slower->monitor_temp

Caption: Troubleshooting workflow for temperature control.

References

Technical Support Center: Synthesis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of methyl 3-nitrobenzoate, particularly the formation of an oily product.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for the formation of an oily product instead of a solid in the synthesis of this compound?

The formation of an oily product is a common issue and is primarily due to the presence of impurities that depress the melting point of the desired product. The main culprits include:

  • Isomeric Byproducts: Small amounts of methyl 2-nitrobenzoate (B253500) (ortho isomer) and methyl 4-nitrobenzoate (B1230335) (para isomer) are often formed alongside the desired meta isomer.[1]

  • Unreacted Starting Material: Incomplete nitration can lead to residual methyl benzoate (B1203000) in the product mixture.[1][2]

  • Dinitration Products: If the reaction temperature is not carefully controlled and exceeds the optimal range, dinitrated products can form.[1][3]

  • Excessive Reaction Temperature: Higher temperatures increase the rate of side reactions, leading to a higher concentration of impurities.[3]

  • Insufficient Cooling During Workup: Pouring the reaction mixture onto an inadequate amount of ice can prevent the rapid crystallization necessary for solid formation.[1]

Q2: My crude product is an oil. How can I induce it to solidify?

If your product is oily after pouring the reaction mixture onto ice, you can try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside surface of the beaker below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

  • Seeding: If you have a small crystal of pure this compound, adding it to the oily mixture can initiate crystallization.

  • Vigorous Stirring: Continuous and vigorous stirring of the mixture over ice can promote solidification.[1][2]

Q3: What is the most effective method for purifying the crude this compound, especially if it is oily?

Recrystallization is the most common and effective method for purifying crude this compound.[1] The choice of solvent is critical for successful purification.

Q4: Which solvents are recommended for the recrystallization of this compound?

The two most commonly recommended solvent systems are:

  • Methanol (B129727): The crude product can be dissolved in a minimal amount of hot methanol and then allowed to cool slowly to form crystals.[1][2]

  • Ethanol (B145695)/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for recrystallization.[1][4] The oily crude product is typically dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to redissolve the oil, and the solution is allowed to cool slowly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Solution(s)
Crude product is an oil and will not solidify. High level of impurities (isomers, unreacted starting material).[1] Insufficient cooling during the reaction or workup.[1]Ensure the reaction temperature is maintained below 15°C.[3] Pour the reaction mixture over a generous amount of crushed ice with vigorous stirring.[1][4] Attempt to induce crystallization by scratching the beaker with a glass rod.[1][2] Proceed with recrystallization; the impurities will be removed in the process.
Low yield of purified product. Incomplete reaction.[2] Product loss during washing and transfer steps. Reaction temperature was too high, leading to side products.[3][5][6]Ensure the addition of the nitrating mixture is slow and the temperature is controlled. Minimize the number of transfers and use ice-cold solvent for washing to reduce product loss. Maintain the reaction temperature between 5-15°C for optimal yield.[3]
The melting point of the purified product is low and/or has a broad range. The product is still impure.Repeat the recrystallization process. Ensure the crystals are completely dry before measuring the melting point. The literature melting point for pure this compound is 78°C.[1][7]

Experimental Protocols

Synthesis of this compound

This protocol is a standard procedure for the nitration of methyl benzoate.

  • In a conical flask, cool 4.0 cm³ of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid with swirling.[4]

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.[4]

  • Add the nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes.[4][6] It is crucial to maintain the temperature of the reaction mixture below 15°C throughout the addition.[3]

  • After the addition is complete, allow the flask to stand at room temperature for 15 minutes.[4][6]

  • Pour the reaction mixture slowly onto approximately 20 g of crushed ice in a beaker, stirring continuously.[4] A solid precipitate of crude this compound should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of ice-cold water.[4]

Recrystallization of this compound (Ethanol/Water)
  • Transfer the crude, solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask to dissolve the solid.[4]

  • Once dissolved, add hot water dropwise until the solution just begins to turn cloudy.

  • Add a few more drops of hot ethanol to redissolve any precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.[4]

  • Allow the crystals to dry completely before determining the melting point and yield.

Visualizations

logical_relationship cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification start Methyl Benzoate + Nitrating Mixture (HNO3/H2SO4) reaction Electrophilic Aromatic Substitution start->reaction Low Temperature (<15°C) crude Crude Product (Solid or Oily) reaction->crude oily Oily Product? crude->oily solidify Induce Solidification (Scratching/Seeding) oily->solidify Yes recrystallize Recrystallization (Methanol or Ethanol/Water) oily->recrystallize No solidify->recrystallize pure Pure this compound (Solid Crystals) recrystallize->pure signaling_pathway cluster_causes Causes of Oily Product cluster_impurities Resulting Impurities cause1 High Reaction Temperature impurity1 Ortho/Para Isomers cause1->impurity1 impurity2 Dinitrated Products cause1->impurity2 cause2 Incomplete Reaction impurity3 Unreacted Methyl Benzoate cause2->impurity3 cause3 Insufficient Cooling (Workup) oily_product Oily Crude Product cause3->oily_product impurity1->oily_product impurity2->oily_product impurity3->oily_product

References

Technical Support Center: Purification of Methyl 3-Nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of methyl 3-nitrobenzoate by recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during this common purification procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound? A1: Recrystallization is the most common and effective method for purifying crude this compound.[1] The success of this technique is highly dependent on the proper choice of solvent.[1]

Q2: Which solvent system is recommended for the recrystallization of this compound? A2: Two solvent systems are widely recommended for this procedure:

  • Methanol (B129727): The crude product can be effectively recrystallized from hot methanol.[1][2]

  • Ethanol (B145695)/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for recrystallization.[1][3] this compound is soluble in hot ethanol but insoluble in water.[3]

Q3: What is the expected appearance and melting point of pure this compound? A3: Pure this compound should appear as white to off-white or beige crystalline powder.[1][2][4] The literature melting point for the pure compound is consistently reported to be between 78 °C and 80 °C.[2][5][6] A broad melting point range or a value significantly lower than this indicates the presence of impurities.[1]

Q4: What are the common impurities found in crude this compound? A4: The primary impurities can include ortho and para isomers (methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate), dinitration byproducts, unreacted methyl benzoate (B1203000), and residual acids from the nitrating mixture.[1][7]

Q5: What safety precautions should be taken when handling this compound and the solvents? A5: this compound may cause skin and eye irritation.[8] It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][9] Recrystallization solvents like methanol and ethanol are flammable, so heating should be performed using a hot plate, not an open flame.[3][10] Facilities should be equipped with an eyewash station and a safety shower.[5]

Troubleshooting Guide

Problem 1: The crude product is an oil and will not solidify.

  • Possible Cause: This is often due to significant impurities, such as unreacted starting material or an excess of ortho and para isomers, which can depress the melting point.[1][11] Insufficient cooling during the initial nitration reaction can also lead to oily byproducts.[1]

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface.[1] If the product remains oily, a second recrystallization may be necessary to further purify the compound.[1] In some cases, washing the crude product with ice-cold methanol can help remove some impurities before recrystallization.[12]

Problem 2: "Oiling out" occurs during cooling; a liquid layer separates instead of crystals.

  • Possible Cause: This happens when the solute comes out of the supersaturated solution at a temperature above its melting point.[11][13] This is more likely if the compound is significantly impure or if the solution is cooled too rapidly ("shock cooling").[14][15]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, and then allow the solution to cool much more slowly.[13][15] Leaving the flask to cool on a hot plate that has been turned off can achieve a gradual temperature decrease.[15]

Problem 3: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The most common reason is the use of too much recrystallization solvent, meaning the solution is not saturated enough for crystals to form.[14][15]

  • Solution: Reduce the volume of the solvent by gently heating the solution to evaporate some of it.[13][15] Once the volume is reduced, allow the solution to cool again. If crystals still do not appear, try inducing crystallization by adding a seed crystal of pure this compound or by scratching the inner surface of the flask with a glass rod.[13]

Problem 4: The yield of purified crystals is very low.

  • Possible Cause: Several factors can contribute to low yield: using too much solvent, which keeps a significant amount of product dissolved in the mother liquor; premature crystallization during a hot filtration step; or excessive washing of the collected crystals.[16] Product can also be lost during transfers between flasks.[16]

  • Solution: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[16][17] To prevent premature crystallization in the funnel during hot filtration, warm the funnel before use.[18] When washing the final crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product.[16]

Problem 5: The recrystallized product has a low melting point or a broad melting point range.

  • Possible Cause: The product is still impure.[1] This can happen if isomeric byproducts or starting material co-crystallized with the desired product.[1]

  • Solution: A second recrystallization is often necessary to achieve high purity.[1] Ensure that the crystals are washed thoroughly with a small amount of ice-cold solvent after filtration to remove any remaining mother liquor containing impurities.[1]

Quantitative Data Summary

The table below summarizes key physical and chemical properties of this compound.

ParameterValueReference(s)
Molecular Formula C₈H₇NO₄[5][6]
Molecular Weight 181.15 g/mol [5][6]
Appearance White to off-white/beige crystalline powder[1][2][4]
Melting Point 78 - 80 °C[2][5][6]
Boiling Point 279 °C[2][5][6]
Solubility in Water Insoluble[3][19][20]
Solubility in Solvents Soluble in hot methanol and hot ethanol.[1][3][20]

Experimental Protocols

Method 1: Recrystallization from Methanol

  • Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a magnetic stir bar and place the flask on a hot plate. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.[1] Add methanol dropwise until a clear solution is achieved at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[14]

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[1]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.[1][21]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator before determining the final mass and melting point.[1]

Method 2: Recrystallization from Ethanol/Water Mixture

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small volume of distilled water and warm the mixture to just below its boiling point. The this compound will likely melt into an oil.[3]

  • Solvent Addition: While keeping the mixture hot, slowly add hot ethanol drop by drop until the oil just dissolves to form a clear, homogeneous solution.[3]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by further cooling in an ice-water bath to complete the crystallization process.[3]

  • Filtration & Washing: Isolate the purified crystals via vacuum filtration.[3] Wash the crystals with a small amount of ice-cold water.[3]

  • Drying: Dry the crystals thoroughly and determine the yield and melting point.[3]

Process Workflow

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude This compound choose_solvent Select Solvent (e.g., Methanol) start->choose_solvent add_solvent Add Minimum Amount of Hot Solvent choose_solvent->add_solvent dissolve Heat and Stir Until Solid is Fully Dissolved add_solvent->dissolve hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filtration Optional cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Crystal Growth cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Minimal Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals analysis Determine Yield and Melting Point dry_crystals->analysis end_node Pure Product analysis->end_node

References

Technical Support Center: Recrystallization of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the recrystallization of methyl 3-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Q1: My crude product has oiled out and will not solidify upon cooling. What should I do?

A1: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue. It often occurs due to the presence of impurities that depress the melting point of the mixture or when the solution is supersaturated.

  • Possible Cause: Significant impurities, such as unreacted methyl benzoate (B1203000) or ortho- and para-isomers, can lower the melting point of the crude product.[1] Insufficient cooling during the initial reaction can also lead to oily byproducts.[1]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Re-dissolve and Dilute: Gently reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can proceed with cooling in an ice bath.

Q2: I have a very low yield of purified this compound after recrystallization. What are the likely causes?

A2: A low yield can be attributed to several factors, from an incomplete initial reaction to losses during the work-up and recrystallization steps.

  • Possible Causes:

    • Incomplete Reaction: The initial nitration reaction may not have gone to completion.[1]

    • Loss During Work-up: Product can be lost during filtration and washing.

    • Using Too Much Solvent: Adding an excessive amount of hot solvent during recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.

  • Solutions:

    • Optimize Reaction Conditions: Ensure the nitration reaction is carried out at the recommended temperature and for the specified duration to maximize product formation.

    • Careful Handling: Minimize the loss of product during transfers between flasks and during filtration.

    • Use Minimal Solvent: Add the hot recrystallization solvent in small portions, with heating and stirring, until the solid just dissolves.

Q3: The melting point of my recrystallized product is broad and lower than the literature value (78-80 °C). What does this indicate?

A3: A broad melting point range or a melting point significantly lower than the literature value indicates that the product is still impure.

  • Possible Cause: The presence of isomeric byproducts (methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate), unreacted starting material, or dinitrated products can co-crystallize with the desired this compound, leading to a depressed and broad melting point.

  • Solution:

    • Repeat Recrystallization: A second recrystallization step will often remove the remaining impurities and result in a sharper melting point closer to the literature value.

    • Solvent Choice: Ensure you are using an appropriate solvent system. For this compound, methanol (B129727) or an ethanol (B145695)/water mixture are recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

A1: The most commonly recommended and effective solvent systems for the recrystallization of this compound are:

  • Methanol: The crude product can be recrystallized from hot methanol.[1]

  • Ethanol/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for recrystallization.[1] this compound is soluble in hot ethanol but insoluble in water.[2]

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: The primary impurities that can form during the nitration of methyl benzoate include:

  • Ortho and Para Isomers: Small amounts of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate.[1]

  • Dinitration Products: Formation of dinitrated products can occur if the reaction temperature is too high or the reaction time is extended.[1]

  • Unreacted Starting Material: Incomplete nitration can leave residual methyl benzoate.[1]

  • Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain.

Q3: Why is it important to use a minimum amount of hot solvent for recrystallization?

A3: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial for maximizing the yield of the purified crystals.[3] If an excess of solvent is used, a larger amount of the product will remain dissolved in the mother liquor even after cooling, leading to a lower recovery.[3]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility in Hot Solvent
MethanolSlightly soluble[4]Soluble
EthanolSlightly soluble[4]Soluble[2]
WaterInsoluble[2][4]Insoluble[2]
Diethyl EtherSlightly soluble[4]Not reported

Experimental Protocols

Protocol 1: Recrystallization from Methanol

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.[1]

  • Allow the crystals to air dry completely before determining the melting point and yield.[1]

Protocol 2: Recrystallization from Ethanol/Water

  • Place the crude this compound in a conical flask.

  • Add a small volume of distilled water (approximately 10 cm³) and warm the mixture to just below its boiling point. The this compound will likely melt and appear as an oily substance.[2]

  • Slowly add hot ethanol, 1 cm³ at a time, until the oily substance just dissolves.[2]

  • Allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath to complete the crystallization process.[2]

  • Isolate the purified crystals via vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals, ideally in an oven below 50 °C, and then determine the melting point and yield.[2]

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter_hot Hot Filtration (if insoluble impurities are present) dissolve->filter_hot cool Cool Solution Slowly to Room Temperature dissolve->cool No insoluble impurities filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter_cold Vacuum Filtration to Collect Crystals ice_bath->filter_cold wash Wash Crystals with Ice-Cold Solvent filter_cold->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield of Crystals start->low_yield impure_product Impure Product (Broad/Low Melting Point) start->impure_product reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent scratch Scratch Inner Surface of Flask oiling_out->scratch check_solvent_amount Check for Excess Solvent Usage low_yield->check_solvent_amount minimize_loss Minimize Transfer Losses low_yield->minimize_loss check_reaction Verify Reaction Completion low_yield->check_reaction repeat_recrystallization Perform a Second Recrystallization impure_product->repeat_recrystallization check_solvent_purity Ensure Appropriate Solvent System impure_product->check_solvent_purity slow_cool Cool Solution Slowly reheat_add_solvent->slow_cool

Caption: Troubleshooting decision-making for common recrystallization issues.

References

Technical Support Center: Purification of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of ortho and para isomers from methyl 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: The primary impurities in the crude product of the nitration of methyl benzoate (B1203000) are the ortho (methyl 2-nitrobenzoate) and para (methyl 4-nitrobenzoate) isomers. Other potential impurities include unreacted methyl benzoate and dinitrated products if the reaction conditions are not carefully controlled.

Q2: What is the most effective and common method for purifying this compound?

A2: Recrystallization is the most common and highly effective method for purifying this compound. This technique leverages the differences in solubility and melting points between the desired meta isomer and the ortho and para impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: The most frequently recommended solvents for recrystallization are methanol (B129727) or a mixture of ethanol (B145695) and water.[1] Methanol is particularly effective as it can be used to wash the crude product to remove the more soluble ortho isomer.[2]

Q4: How can I assess the purity of my final this compound product?

A4: The purity of the final product can be assessed by its melting point. Pure this compound has a sharp melting point of 78-80 °C.[3] A broad or depressed melting point indicates the presence of impurities. Thin-layer chromatography (TLC) can also be used to qualitatively assess purity by comparing the crude and recrystallized samples.[4]

Troubleshooting Guide

Problem Possible Cause Solution
The crude product is an oil and does not solidify. The presence of significant amounts of the ortho isomer, which is a liquid at room temperature (melting point -13 °C), can prevent the crude product from solidifying.[5][6][7]- Scratching: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Seeding: If available, add a seed crystal of pure this compound. - Washing: Wash the oily product with a small amount of ice-cold methanol to remove the more soluble ortho isomer.[2]
Low yield of purified product after recrystallization. - Excessive solvent: Using too much solvent during recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling. - Premature crystallization: The product may have crystallized too quickly during hot filtration. - Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.- Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - After cooling to room temperature, place the flask in an ice bath to maximize the yield of crystals.
The melting point of the recrystallized product is still low or has a broad range. The recrystallization process may not have been efficient enough to remove all impurities.- Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.
Difficulty in separating isomers by column chromatography. - Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation. - Column overloading: Applying too much sample can lead to broad, overlapping bands.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent for similar compounds is a mixture of hexane (B92381) and ethyl acetate.[4] - Use an appropriate sample-to-adsorbent ratio (typically 1:50 to 1:100 by weight).

Data Presentation

Table 1: Physical Properties of Methyl Nitrobenzoate Isomers

IsomerStructureMelting Point (°C)Boiling Point (°C)Solubility
Methyl 2-nitrobenzoate (B253500) (ortho)-13[5][6][7]275[5]Soluble in organic solvents.
This compound (meta)78-80[3]279[8]Slightly soluble in ethanol, ether, and methanol; insoluble in water.[3]
Methyl 4-nitrobenzoate (B1230335) (para)94-96[9]302.6[9]Soluble in methanol.[10][11]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Protocol 2: Purification by Recrystallization from Ethanol/Water
  • Dissolution: In a conical flask, add a small amount of distilled water to the crude material and warm the mixture to just below its boiling point. The crude product will likely melt into an oily substance.[1]

  • Solvent Addition: Slowly add hot ethanol dropwise until the oily substance completely dissolves.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Filtration and Washing: Filter the crystals under reduced pressure and wash them with a small amount of ice-cold water.

  • Drying and Analysis: Dry the purified crystals and determine their melting point.

Protocol 3: Separation by Column Chromatography (General Guidance)

While recrystallization is the preferred method, column chromatography can also be employed for separation.

  • Stationary Phase: Pack a chromatography column with silica (B1680970) gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Based on TLC data for methyl nitrobenzoate isomers, the expected elution order would be ortho > meta > para with increasing polarity of the eluent.[12]

  • Fraction Collection and Analysis: Collect the fractions and evaporate the solvent to isolate the separated isomers. Analyze the purity of the fractions containing the meta isomer by melting point determination.

Visualizations

experimental_workflow crude_product Crude this compound (mixture of o, m, p isomers) recrystallization Recrystallization (Methanol or Ethanol/Water) crude_product->recrystallization dissolution Dissolve in minimum hot solvent recrystallization->dissolution cooling Slow cooling and ice bath dissolution->cooling filtration Vacuum filtration cooling->filtration washing Wash with cold solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product analysis Purity Assessment (Melting Point, TLC) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

property_differences Separation Separation Principles MP Melting Point Separation->MP Solubility Solubility Separation->Solubility Polarity Polarity Separation->Polarity Ortho Ortho (-13 °C) Meta Meta (78-80 °C) Para Para (94-96 °C)

Caption: Key physical property differences enabling isomer separation.

References

Technical Support Center: Purification of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted methyl benzoate (B1203000) after its nitration to methyl 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the crude product of methyl benzoate nitration?

A1: Besides the desired this compound, the crude product mixture can contain several impurities:

  • Unreacted Methyl Benzoate: Incomplete reaction is a common reason for the presence of the starting material.

  • Ortho and Para Isomers: Small quantities of methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate (B1230335) may be formed as byproducts.

  • Dinitrated Products: Over-nitration, often due to elevated temperatures or prolonged reaction times, can lead to the formation of dinitromethyl benzoates.

  • Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may persist after the initial workup.

Q2: What is the most effective and common method to remove unreacted methyl benzoate?

A2: Recrystallization is the most widely used and effective technique for purifying this compound and removing unreacted methyl benzoate.[1][2] This method relies on the difference in solubility between the desired product and the impurities in a chosen solvent at different temperatures.

Q3: Which solvent is best for the recrystallization of this compound?

A3: Methanol (B129727) or a mixed solvent system of ethanol (B145695) and water are highly recommended for the recrystallization of this compound.[1] The choice depends on the scale of the experiment and the specific impurity profile. Hot methanol is a very effective solvent for this purpose.[3]

Q4: How can I tell if my purified product is free of methyl benzoate?

A4: The purity of your this compound can be assessed by:

  • Melting Point Analysis: Pure this compound has a sharp melting point of approximately 78-80°C.[3][4] A broad or depressed melting point suggests the presence of impurities like unreacted methyl benzoate.

  • Thin Layer Chromatography (TLC): TLC can be used to separate methyl benzoate from this compound. The absence of a spot corresponding to methyl benzoate in the lane of your purified product indicates successful removal.

Troubleshooting Guide

Problem 1: The crude product is an oil and does not solidify.

  • Possible Cause: A high concentration of unreacted methyl benzoate (which is a liquid at room temperature) can prevent the product from solidifying. The presence of ortho and para isomers can also contribute to this issue.

  • Troubleshooting Steps:

    • Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to induce precipitation.

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • If the product remains oily, consider performing a preliminary purification step. Washing the crude product with a small amount of ice-cold methanol can help remove some of the unreacted methyl benzoate.[5]

Problem 2: After recrystallization, the melting point of the product is still low and/or has a broad range.

  • Possible Cause: Inefficient removal of unreacted methyl benzoate or other impurities.

  • Troubleshooting Steps:

    • Review Recrystallization Technique: Ensure the minimum amount of hot solvent was used to dissolve the crude product. Using an excessive amount of solvent will result in a lower yield and may not effectively remove all impurities.

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Problem 3: Low yield of purified this compound.

  • Possible Cause:

    • Incomplete nitration reaction.

    • Loss of product during transfers and washing steps.

    • Using too much solvent during recrystallization.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the nitrating mixture is added slowly and the temperature is kept low to favor the desired reaction.

    • Careful Handling: Minimize the number of transfers and be meticulous during filtration and washing to avoid mechanical loss of the product.

    • Solvent Volume: Use the minimum amount of hot solvent necessary for recrystallization to maximize the recovery of the purified product upon cooling.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in MethanolSolubility in Ethanol
Methyl Benzoate136.15-12198-199Miscible[6][7]Miscible[6][7]
This compound181.1578-80[3][4]279[3][4]Slightly soluble[4]Soluble when hot, slightly soluble when cold[1][4]

Experimental Protocols

Experimental Workflow for Purification

experimental_workflow crude_product Crude Product (this compound + Unreacted Methyl Benzoate) recrystallization Recrystallization (e.g., from hot methanol) crude_product->recrystallization Dissolve in min. hot solvent filtration Vacuum Filtration recrystallization->filtration Cool to crystallize washing Wash with Cold Methanol filtration->washing impurities Impurities in Filtrate (including Methyl Benzoate) filtration->impurities Separate crystals from mother liquor drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound from unreacted methyl benzoate.

Protocol 1: Recrystallization from Methanol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Protocol 2: Thin Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil. Mark three lanes for:

    • S: Standard (a solution of pure methyl benzoate)

    • C: Co-spot (a mixture of the standard and your purified product)

    • P: Product (a solution of your purified this compound)

  • Spotting: Using separate capillaries, spot small amounts of each solution onto their respective lanes on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 4:1 mixture of hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: The unreacted methyl benzoate will have a different Rf value than the this compound. The absence of a spot in the 'P' lane that corresponds to the spot in the 'S' lane indicates the successful removal of unreacted methyl benzoate.

Logical Relationship of Purification

purification_logic start Crude Mixture solubility_diff Different Solubility in Recrystallization Solvent start->solubility_diff hot_solvent Both compounds soluble in hot solvent solubility_diff->hot_solvent cold_solvent This compound precipitates in cold solvent solubility_diff->cold_solvent methyl_benzoate_soluble Methyl benzoate remains dissolved in cold solvent solubility_diff->methyl_benzoate_soluble separation Separation by Filtration cold_solvent->separation methyl_benzoate_soluble->separation

Caption: The principle of separation based on differential solubility during recrystallization.

References

Technical Support Center: TLC Analysis of Methyl 3-Nitrobenzoate Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the Thin-Layer Chromatography (TLC) analysis of the nitration of methyl benzoate (B1203000) to methyl 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a TLC analysis for the nitration of methyl benzoate?

A1: A successful nitration of methyl benzoate should yield this compound as the major product. On a silica (B1680970) gel TLC plate, you should observe a new spot corresponding to the product, which is more polar than the starting material, methyl benzoate. Consequently, the product spot will have a lower Retention Factor (Rf) value than the spot for the starting material.[1][2] Ideally, the spot corresponding to the starting material will be faint or absent in the product lane, indicating a complete or near-complete reaction.

Q2: Which solvent system is recommended for the TLC analysis of this reaction?

A2: A non-polar solvent system is typically used to achieve good separation between methyl benzoate and this compound on a silica gel plate. Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297). Ratios such as 8:2 hexane/ethyl acetate or 3:1 hexanes:ethyl acetate have been shown to provide effective separation.[3][4]

Q3: How can I visualize the spots on the TLC plate?

A3: Since methyl benzoate and this compound are colorless compounds, visualization techniques are necessary.[5] The most common non-destructive method is using a UV lamp, as the aromatic rings in both compounds are UV-active and will appear as dark spots on a fluorescent TLC plate.[4][6] Destructive methods include staining, such as using an iodine chamber or a potassium permanganate (B83412) stain.[7][8] For specific visualization of the nitro group, a chemical method involving reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye, can be employed.[5]

Q4: What are the typical Rf values for methyl benzoate and this compound?

A4: The Rf values are dependent on the specific solvent system and experimental conditions. However, the Rf value for methyl benzoate will be higher than that of this compound due to its lower polarity.[2] The nitro group in this compound increases its polarity, causing it to interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate.[1]

Data Presentation

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf ValueRationale for Rf Value
Methyl Benzoate8:2~0.6-0.8Less polar, interacts weakly with the silica gel, and travels further up the plate.[4]
This compound8:2~0.3-0.5The polar nitro group increases interaction with the silica gel, resulting in a lower Rf value compared to the starting material.[1][3][4]
Methyl Benzoate3:1~0.76In this less polar eluent, the separation between the starting material and product is still clear.[4]
This compound3:1~0.51The increased polarity due to the nitro group leads to stronger adsorption to the stationary phase and a lower Rf value.[4]

Experimental Protocols

Detailed Methodology for TLC Analysis of this compound Reaction

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (B109758) (about 1 mL).[9]

    • Prepare separate solutions of the starting material (methyl benzoate) and, if available, a pure standard of this compound to use as references.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three evenly spaced points on the origin line for spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).

  • Spotting:

    • Using a capillary tube, carefully spot small amounts of each prepared sample onto the designated points on the origin line. The spots should be small and concentrated, about 1-2 mm in diameter.[10]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed to achieve a sufficient concentration.[11]

  • Development:

    • Pour the chosen developing solvent (e.g., 8:2 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[10]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate.

    • Carefully place the spotted TLC plate into the chamber and replace the cover.

    • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp. Circle the observed spots with a pencil.[4]

    • If necessary, use a chemical stain for further visualization. For nitro compounds, a specific staining procedure involving reduction with stannous chloride, followed by diazotization and coupling with a reagent like β-naphthol, can be used to produce colored spots.[5]

  • Analysis:

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Compare the Rf values of the spots in the reaction mixture lane to the reference lanes to identify the product and any unreacted starting material.

Troubleshooting Guides

Problem: Streaking or Smearing of Spots [9]

  • Question: Why are my spots appearing as streaks or smears instead of distinct spots?

  • Answer: This is often caused by overloading the sample on the TLC plate.[9][12] Try diluting your sample solution and spotting a smaller amount. Streaking can also occur if the compound is highly acidic or basic, or if the sample is not fully dissolved.[9] For compounds that are sensitive to the acidic nature of silica gel, adding a small amount of triethylamine (B128534) (0.1-2.0%) to the mobile phase can help.[11]

Problem: No Spots are Visible [11][12]

  • Question: I've run my TLC, but I don't see any spots after visualization. What could be the issue?

  • Answer: There are several possibilities:

    • The sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[11][12]

    • The compound may not be UV-active. If you are only using a UV lamp, try a chemical stain like potassium permanganate or an iodine chamber.[11]

    • The solvent level in the developing chamber might have been above the origin line, causing your sample to dissolve into the solvent reservoir instead of moving up the plate.[9][12]

    • It's also possible that the reaction did not proceed as expected and there is no product to be seen.

Problem: Rf Values are Too High or Too Low [11]

  • Question: All my spots are clustered near the solvent front (high Rf) or remain at the origin (low Rf). How can I fix this?

  • Answer: This indicates that the polarity of your developing solvent is not optimal for separating your compounds.

    • If the Rf values are too high, your solvent is too polar. Decrease the proportion of the more polar solvent (e.g., use a 9:1 hexane:ethyl acetate mixture instead of 8:2).[11]

    • If the Rf values are too low, your solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., use a 7:3 hexane:ethyl acetate mixture).[11]

Problem: Uneven Solvent Front [10]

  • Question: The solvent front on my TLC plate is not straight. How does this affect my results and how can I prevent it?

  • Answer: An uneven solvent front will lead to inaccurate Rf values.[10] This can be caused by the TLC plate touching the side of the chamber or the filter paper during development, or if the bottom of the plate is not flat. Ensure the plate is placed vertically in the center of the chamber and does not touch the sides.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Samples (Reactant, Product, Co-spot) spot_plate Spot Samples on Origin prep_sample->spot_plate prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_plate prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV Lamp, Stain) dry_plate->visualize calculate_rf Mark Spots & Solvent Front Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret Troubleshooting_TLC cluster_streaking Streaking/Smearing cluster_no_spots No Spots Visible cluster_rf_issue Rf Value Issues start TLC Issue Observed q_overload Sample Overloaded? start->q_overload Streaking q_concentration Sample Too Dilute? start->q_concentration No Spots q_rf_value Rf Too High or Low? start->q_rf_value Poor Separation s_dilute Dilute Sample & Re-spot q_overload->s_dilute Yes q_acidic_basic Acidic/Basic Compound? q_overload->q_acidic_basic No s_modify_mobile_phase Add Acid/Base to Mobile Phase q_acidic_basic->s_modify_mobile_phase Yes s_concentrate Concentrate Sample or Multi-spot q_concentration->s_concentrate Yes q_visualization Visualization Method? q_concentration->q_visualization No s_stain Try Chemical Stain q_visualization->s_stain UV Only s_adjust_polarity Adjust Solvent Polarity q_rf_value->s_adjust_polarity Yes

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Benzoate Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the nitration of methyl benzoate (B1203000). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient synthesis of methyl 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of methyl benzoate?

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. The ester group (-COOCH₃) is a deactivating, meta-directing group.[1][2] Consequently, the major product is this compound.[1] Small amounts of the ortho (methyl 2-nitrobenzoate) and para (methyl 4-nitrobenzoate) isomers may also be formed as byproducts.[3]

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used?

Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][4][5] The nitronium ion is the active electrophile that attacks the benzene (B151609) ring.[2][4]

Q3: What is the importance of maintaining a low temperature during the reaction?

Maintaining a low temperature, typically between 0-15°C, is crucial for several reasons.[1][6][7] Firstly, it helps to control the exothermic nature of the reaction, preventing thermal runaway.[8][9] Secondly, it minimizes the formation of unwanted byproducts, such as dinitrated products, which can occur at higher temperatures.[3][10]

Q4: What are the common methods for purifying the crude this compound?

The most common and effective method for purifying crude this compound is recrystallization.[3] Commonly used solvent systems for recrystallization include hot methanol (B129727) or a mixture of hot ethanol (B145695) and water.[1][3][11]

Q5: What are the key safety precautions to consider during this experiment?

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[1][4][8] It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12] The reaction should be performed in a well-ventilated fume hood.[8] Additionally, the addition of the nitrating mixture should be done slowly to control the reaction rate and temperature.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of Product Incomplete reaction due to insufficient reaction time or incorrect temperature.Ensure the nitrating mixture is added slowly and the reaction is allowed to proceed for the recommended time at the specified temperature.[10] A brief warm-up to room temperature after the initial cooled addition can help drive the reaction to completion.[5][11]
Loss of product during workup or purification.During filtration, ensure all the product is transferred from the reaction vessel. Use minimal amounts of cold solvent for washing the crystals to avoid dissolving the product.[5]
Product is an Oil Instead of a Solid Presence of significant impurities, such as unreacted starting material or isomeric byproducts.[3]Ensure the reaction temperature was properly controlled to minimize byproduct formation. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] If the product remains oily, consider purification by column chromatography.
Insufficient cooling during the reaction quench.Pour the reaction mixture onto a sufficient amount of crushed ice to ensure rapid cooling and precipitation of the solid product.[1][11]
Formation of Dinitrated Byproducts Reaction temperature was too high.[3][10]Carefully monitor and control the temperature during the addition of the nitrating mixture, keeping it within the recommended range (e.g., below 10°C).[10]
Reaction time was too long at a higher temperature.Adhere to the recommended reaction time and temperature profile. Avoid prolonged reaction times, especially after allowing the mixture to warm to room temperature.[10]
Crude Product Contaminated with Acid Inadequate washing of the crude product after filtration.Wash the filtered crystals thoroughly with ice-cold water to remove any residual acid.[5][11] A subsequent wash with a small amount of cold sodium bicarbonate solution can also be used, followed by another water wash.[10]

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended Value/RangeReference(s)
Temperature 0 - 15°C[1][6][7]
Reactant Molar Ratio (Methyl Benzoate:Nitric Acid) ~1:1.2 to 1:1.5[1][11]
Reaction Time (Post-Addition) 15 - 20 minutes[1][11]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Appearance Pale yellow needles or white crystals[10][13]
Melting Point 77.5 - 78°C[3][13]
Solubility Insoluble in water; soluble in hot ethanol and methanol[1][3]

Experimental Protocols

Protocol 1: Nitration of Methyl Benzoate
  • In a conical flask, cool approximately 4 mL of concentrated sulfuric acid in an ice-water bath.[1]

  • Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid with constant swirling.[1] Keep the mixture in the ice bath.

  • In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid.[1] Cool this mixture in the ice bath.

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes.[1] Ensure the temperature of the reaction mixture is maintained below 10°C.[10]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[1]

  • Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice melts and a solid product precipitates.[1][11]

  • Collect the crude product by vacuum filtration and wash the solid with a small amount of ice-cold water.[1][11]

Protocol 2: Recrystallization of this compound
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimum amount of hot methanol or an ethanol/water mixture to the flask and gently heat while stirring until the solid completely dissolves.[3][11]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the purified crystals by vacuum filtration.[3]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely before determining the melting point and yield.[13]

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_mb Cool Methyl Benzoate in H2SO4 start->prep_mb prep_nm Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nm add_nm Slowly Add Nitrating Mixture to Methyl Benzoate Solution (Keep Temp < 10°C) prep_mb->add_nm prep_nm->add_nm rt_stir Stir at Room Temperature (15 min) add_nm->rt_stir quench Pour onto Crushed Ice rt_stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Methanol or Ethanol/Water wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the nitration of methyl benzoate.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product temp_issue Incorrect Temperature Control? start->temp_issue time_issue Incorrect Reaction Time? start->time_issue workup_issue Loss During Workup? start->workup_issue sol_temp Monitor and Maintain Temp between 0-15°C temp_issue->sol_temp sol_time Adhere to Recommended Reaction Time time_issue->sol_time sol_workup Minimize Wash Solvent; Careful Transfers workup_issue->sol_workup

Caption: Troubleshooting decision tree for common nitration issues.

References

Technical Support Center: Synthesis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 3-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Here are the most common causes and their solutions:

  • Incomplete Reaction: The nitration may not have gone to completion. Ensure the reaction is allowed to proceed for the recommended time after the addition of the nitrating mixture.[1]

  • Loss of Product During Workup: Significant amounts of the product can be lost during filtration and washing.[1][2] To minimize this, ensure careful transfer of the product between vessels and use ice-cold water for washing to reduce the product's solubility.[3][4]

  • Side Reactions: The formation of unwanted byproducts, such as dinitro compounds or other isomers, can reduce the yield of the desired product.[5] Maintaining a low reaction temperature is crucial to minimize these side reactions.[5][6]

  • Improper Temperature Control: The nitration of methyl benzoate (B1203000) is an exothermic reaction.[6] If the temperature is not kept low (ideally below 10-15°C) during the addition of the nitrating mixture, side reactions are more likely to occur, leading to a lower yield of the desired meta-product.[7][8] At higher temperatures, for instance, the formation of oily byproducts consisting of ortho and para isomers, as well as dinitro compounds, increases.[1][7]

ParameterRecommended ConditionConsequence of Deviation
Reaction Temperature Below 10-15°CIncreased side products (dinitro, ortho/para isomers), reduced yield.[5][7][8]
Addition of Nitrating Mixture Slow, dropwise additionRapid addition can cause the temperature to rise, leading to side reactions.[5][9]
Washing of Crude Product Use of ice-cold waterUsing warmer water will increase the solubility of the product, leading to loss.[3][4]

Issue 2: Oily Product Instead of a Solid

Q: After pouring the reaction mixture onto ice, my product appeared as an oil instead of solidifying. What causes this and what should I do?

A: The formation of an oily product is a common issue and is often due to the presence of impurities that depress the melting point of the desired product.[1]

  • Presence of Isomeric Byproducts: The formation of ortho and para isomers of methyl nitrobenzoate can lead to an oily product.[1] These isomers are often produced when the reaction temperature is not adequately controlled.

  • Unreacted Starting Material: Residual methyl benzoate can also contribute to the formation of an oil.[1]

  • Insufficient Cooling: Inadequate cooling during the reaction promotes the formation of oily byproducts.[1]

Solutions:

  • Induce Crystallization: Try scratching the inside of the beaker with a glass rod to induce crystallization.[1]

  • Recrystallization: If the product remains oily, proceed with recrystallization. The purification process should help to remove the impurities and allow the pure this compound to crystallize as a solid.[1]

Issue 3: Impure Product After Recrystallization

Q: The melting point of my recrystallized this compound is broad and lower than the literature value (78°C). How can I improve the purity?

A: A broad and low melting point is a clear indicator of impurities.[1] This suggests that the recrystallization process was not entirely effective at removing byproducts.

  • Co-crystallization of Impurities: Isomeric byproducts or residual starting material may have co-crystallized with the desired product.[1]

  • Inappropriate Solvent Volume: Using too little solvent during recrystallization may not fully dissolve the product, while using too much can lead to a lower recovery.

  • Rapid Cooling: Cooling the recrystallization solution too quickly can trap impurities within the crystal lattice.[5]

To improve purity:

  • Optimize Recrystallization: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[5]

  • Second Recrystallization: If the product is still impure, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in the nitration of methyl benzoate?

A1: Concentrated sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8][10][11] Secondly, it acts as a dehydrating agent, removing the water that is formed as a byproduct of the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.[8]

Q2: Why is the nitro group directed to the meta position on the methyl benzoate ring?

A2: The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.[3] It deactivates the benzene (B151609) ring towards electrophilic attack, but the deactivation is less pronounced at the meta position compared to the ortho and para positions. This regioselectivity leads to the predominant formation of this compound.[3]

Q3: What are the common impurities found in the crude product?

A3: The primary impurities are typically the ortho and para isomers of methyl nitrobenzoate (methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate).[1] Unreacted methyl benzoate and dinitrated byproducts can also be present, particularly if the reaction conditions are not well-controlled.[5][7]

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A mixture of ethanol (B145695) and water is commonly used for the recrystallization of this compound.[3] The product is soluble in hot ethanol but less soluble in cold ethanol and water. Methanol is also frequently cited as a suitable recrystallization solvent.[4][9][11]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

ReagentQuantity
Methyl benzoate2.0 g
Concentrated Sulfuric Acid (H₂SO₄)4.0 cm³ + 1.5 cm³
Concentrated Nitric Acid (HNO₃)1.5 cm³
Crushed Ice~20 g
Distilled WaterFor washing
Ethanol (or Methanol)For recrystallization

Procedure:

  • Preparation of the Methyl Benzoate Solution:

    • Weigh 2.0 g of methyl benzoate into a clean, dry 50 cm³ conical flask.[3]

    • Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[3]

    • Cool this mixture in an ice-water bath.[3]

  • Preparation of the Nitrating Mixture:

    • In a separate dry test tube, carefully add 1.5 cm³ of concentrated nitric acid.[3]

    • Cool the test tube in the ice-water bath.

    • Slowly and carefully add 1.5 cm³ of concentrated sulfuric acid to the nitric acid with swirling.[3] Allow this nitrating mixture to cool in the ice bath.[3]

  • Nitration Reaction:

    • Very slowly, over a period of about 15 minutes, add the cooled nitrating mixture dropwise to the cold methyl benzoate solution.[3][6]

    • Continuously swirl the reaction flask and monitor the temperature to ensure it remains below 10-15°C.[8]

    • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[3]

  • Isolation of the Crude Product:

    • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[3]

    • Stir the mixture until all the ice has melted. A solid precipitate of crude this compound should form.[3]

    • Collect the solid product by vacuum filtration using a Buchner funnel.[3]

    • Wash the crude product with a small amount of ice-cold water.[3]

  • Purification by Recrystallization:

    • Transfer the crude solid to a conical flask.

    • Add a minimum amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid.[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.[5]

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]

    • Dry the purified crystals, for example, in a desiccator or a low-temperature oven.

  • Characterization:

    • Determine the mass of the dry, purified product and calculate the percentage yield.

    • Measure the melting point of the purified product. The literature melting point of this compound is 78°C.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start prep_mb Prepare Methyl Benzoate in H2SO4 start->prep_mb prep_nitro Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitro nitration Nitration (Slow Addition, <15°C) prep_mb->nitration prep_nitro->nitration stand Stand at Room Temp (15 min) nitration->stand quench Pour onto Ice stand->quench filter_crude Vacuum Filtration quench->filter_crude recrystallize Recrystallization filter_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry Dry Product filter_pure->dry yield Calculate Yield dry->yield mp Measure Melting Point dry->mp end End yield->end mp->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 High Temperature issue->cause2 cause3 Product Loss During Workup issue->cause3 cause4 Rapid Addition of Nitrating Mixture issue->cause4 sol1 Increase Reaction Time cause1->sol1 sol2 Maintain Temp < 15°C (Ice Bath) cause2->sol2 sol3 Careful Transfers & Use Ice-Cold Washes cause3->sol3 sol4 Slow, Dropwise Addition cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl 3-Nitrobenzoate: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like methyl 3-nitrobenzoate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of this compound, alongside other common analytical techniques. The information presented is supported by established analytical principles and data from related methodologies.

Quantitative Data Summary

The selection of an analytical method for purity determination is a trade-off between various performance characteristics. The following table summarizes the key attributes of GC-MS compared to High-Performance Liquid Chromatography (HPLC) and Melting Point Analysis for the purity assessment of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.Separation based on partitioning between a stationary phase and a liquid mobile phase, followed by detection (commonly UV).[1]Determination of the temperature range over which the solid phase transitions to a liquid.
Selectivity High; can separate and identify structurally similar isomers and impurities based on both retention time and mass fragmentation patterns.[2]High; capable of separating the main component from structurally similar impurities.[1]Low; does not distinguish between different impurities, only indicates the presence of impurities by a broadened and depressed melting range.[3]
Sensitivity Very high; capable of detecting and quantifying trace-level impurities.High; suitable for detecting impurities at various levels.Low; generally requires impurity levels of >1% to show a significant effect.
Sample Throughput Moderate; run times are typically in the range of several minutes to an hour.Moderate to High; dependent on the specific method developed.High; multiple samples can be analyzed relatively quickly.
Quantitative Accuracy High; with proper validation and the use of internal standards.High; a well-established technique for quantitative analysis.[1]Not a quantitative method for purity determination.
Structural Information Provides detailed structural information from the mass spectrum, aiding in the identification of unknown impurities.[4]Limited structural information from UV detection alone, though hyphenation with MS (LC-MS) can provide this.No structural information is provided.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a representative experimental protocol for the GC-MS analysis of this compound.

GC-MS Method for Purity Analysis of this compound

This protocol is adapted from validated methods for similar aromatic nitro compounds and preservatives.[2][5]

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

    • If an internal standard is used for quantification, add it to the sample solution at a known concentration.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the solution to a GC vial for analysis.

  • GC-MS Parameters :

    • GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

    • Injection Volume : 1 µL.

    • Injector Temperature : 250 °C.

    • Injection Mode : Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Scan Range : m/z 40-400.

  • Data Analysis :

    • Identify the peak corresponding to this compound based on its retention time and comparison of the acquired mass spectrum with a reference spectrum. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.[6][7]

    • Identify and quantify any impurity peaks.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a certified reference standard can be used.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound for purity determination.

GCMS_Purity_Analysis GC-MS Workflow for this compound Purity Analysis cluster_prep cluster_gcms cluster_data SamplePrep Sample Preparation GCMS_Analysis GC-MS Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Spike Spike with Internal Std. (Optional) Dissolve->Spike Transfer Transfer to GC Vial Spike->Transfer Transfer->GCMS_Analysis Data_Processing Data Processing & Analysis Injection Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Detection->Data_Processing Result Purity Report Integration Peak Integration Identification Peak Identification (Mass Spectrum) Integration->Identification Quantification Quantification Identification->Quantification Quantification->Result

Caption: Workflow for this compound purity analysis by GC-MS.

Comparison with Alternative Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative for purity determination, particularly for compounds that are not sufficiently volatile or are thermally labile.[1]

  • Advantages over GC-MS :

    • No requirement for the analyte to be volatile.

    • Less risk of thermal degradation of the analyte during analysis.

    • A wide range of stationary and mobile phases provides high versatility.

  • Disadvantages compared to GC-MS :

    • Typically provides less structural information for unknown impurity identification unless coupled with a mass spectrometer (LC-MS).

    • Can consume larger volumes of solvents, leading to higher operational costs and waste generation.

Melting Point Analysis

Melting point determination is a classical and straightforward method for assessing the purity of a crystalline solid.[8]

  • Advantages over GC-MS :

    • Rapid, simple, and requires minimal sample preparation.

    • Low cost of instrumentation.

  • Disadvantages compared to GC-MS :

    • It is a qualitative or semi-quantitative indicator of purity. A sharp melting point close to the literature value (78 °C for this compound) suggests high purity, while a broad melting range indicates the presence of impurities.[3]

    • It does not provide any information about the identity or quantity of the impurities present.

    • It is not suitable for amorphous solids or oils.

References

A Comparative Guide to Melting Point Determination of Pure Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's melting point is a fundamental yet critical metric for identity and purity assessment. This guide provides a comparative analysis of various methods for determining the melting point of pure methyl 3-nitrobenzoate, a common intermediate in organic synthesis. The established literature melting point for pure this compound is in the range of 78-80 °C.[1][2] This value serves as a benchmark for the experimental methods discussed herein.

The purity of a substance significantly influences its melting point, with impurities typically causing a depression and broadening of the melting range.[3][4][5] Experimental results from the synthesis of this compound often show a melting point range slightly lower than the literature value, indicating the presence of residual impurities. For instance, one synthesis reported a melting point of 76 °C – 79 °C for the dried, recrystallized product, while another observed a range of 71-74 °C, which was attributed to impurities.[6][7]

This guide will explore three common methods for melting point determination: the Thiele tube method, the use of a digital melting point apparatus, and Differential Scanning Calorimetry (DSC).

Comparison of Melting Point Determination Methods

The choice of method for melting point determination often depends on the required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of each method.

MethodPrincipleTypical AccuracyPrecisionThroughputKey AdvantagesKey Disadvantages
Thiele Tube Visual detection of melting in a heated oil bath with natural convection.[4][8]± 1-2 °CLow to ModerateLowLow cost, simple setup.Relies on user's visual acuity, potential for uneven heating, safety concerns with hot oil.[9]
Digital Melting Point Apparatus Automated or semi-automated optical detection of melting in a controlled heating block.[3][10]± 0.3-1 °CModerate to HighLow to ModerateImproved accuracy and reproducibility over manual methods, controlled heating rates.[10]Higher initial cost compared to Thiele tube.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[9][11]± 0.1-0.5 °CHighLow to High (with autosampler)Highly accurate and sensitive, provides additional thermodynamic information (e.g., enthalpy of fusion).[9]High instrument cost, requires more specialized operator training.

Experimental Workflow

The following diagram illustrates a logical workflow for comparing the different melting point determination methods for pure this compound.

G cluster_prep Sample Preparation cluster_methods Melting Point Determination cluster_analysis Data Analysis and Comparison A Synthesize and Purify This compound B Dry the Purified Sample A->B C Grind to a Fine Powder B->C D Thiele Tube Method C->D E Digital Melting Point Apparatus C->E F Differential Scanning Calorimetry (DSC) C->F G Record Melting Ranges D->G E->G F->G H Compare with Literature Value (78-80 °C) G->H I Analyze Precision and Accuracy of Each Method G->I

Caption: Workflow for Comparing Melting Point Determination Methods.

Experimental Protocols

Below are detailed protocols for each of the discussed melting point determination methods.

Thiele Tube Method

The Thiele tube utilizes natural convection of a heating oil to provide a uniform temperature ramp.[4][8]

Materials:

  • Thiele tube

  • High-boiling mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes (one end sealed)

  • Bunsen burner or microburner

  • Clamp and stand

  • Sample of pure this compound

Procedure:

  • Sample Preparation: Finely grind the dry, pure this compound. Pack the sample into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Fill the Thiele tube with oil so that the side arm is about two-thirds full. Securely clamp the Thiele tube to a stand.

  • Sample Insertion: Attach the capillary tube to the thermometer using a small rubber band or a piece of tubing, ensuring the sample is level with the thermometer bulb. Insert the thermometer through a stopper and place it in the Thiele tube, immersing the sample and thermometer bulb in the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[4] The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5][11]

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Digital Melting Point Apparatus

Digital melting point apparatuses offer a more controlled and often automated way to determine melting points.

Materials:

  • Digital melting point apparatus

  • Capillary tubes (one end sealed)

  • Sample of pure this compound

Procedure:

  • Sample Preparation: As with the Thiele tube method, pack a capillary tube with 2-3 mm of finely powdered, dry this compound.

  • Instrument Setup: Turn on the apparatus and allow it to stabilize. Set the plateau temperature to about 5-10 °C below the expected melting point (around 70 °C for this compound). Set the ramp rate to 1-2 °C per minute for a precise measurement.

  • Measurement: Insert the capillary tube into the heating block of the apparatus.

  • Heating and Observation: Start the heating program. The apparatus will heat rapidly to the plateau temperature and then increase at the set ramp rate. Observe the sample through the magnifying lens.

  • Data Recording: Record the temperatures at the onset and completion of melting. Many modern instruments can automatically detect and record these points.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate melting point data along with other thermodynamic information.

Materials:

  • Differential Scanning Calorimeter

  • DSC pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

  • Sample of pure this compound

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-5 mg of pure this compound into a DSC pan. Seal the pan with a lid using a crimper. Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis: Place the sample pan and the reference pan into the DSC cell. Program the instrument to heat the sample at a controlled rate, typically 5-10 °C per minute, under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument will record the heat flow to the sample as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis: Analyze the resulting thermogram. The onset temperature of the peak is typically taken as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Conclusion

The determination of the melting point of pure this compound can be accomplished by several methods, each with its own set of advantages and limitations. The Thiele tube method is a cost-effective, classical technique suitable for basic identification, though it is the least accurate. Digital melting point apparatuses offer a significant improvement in accuracy and ease of use, making them a staple in many organic chemistry labs. For the highest precision and a more comprehensive thermal characterization, Differential Scanning Calorimetry is the method of choice, providing not only an accurate melting point but also valuable thermodynamic data. The selection of the most appropriate method will depend on the specific requirements of the research or quality control application.

References

A Comparative Guide to Nitrating Agents for the Synthesis of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of methyl benzoate (B1203000) is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, yielding methyl 3-nitrobenzoate, a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[1] The efficiency and selectivity of this reaction are critically dependent on the choice of nitrating agent and the precise control of reaction conditions. This guide provides an objective comparison of the most common nitrating system, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in procedural design and optimization.

Performance Comparison of Nitrating Agents

The most widely employed and extensively documented method for the nitration of methyl benzoate is the use of a "mixed acid" system, comprising concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4] While other nitrating agents exist, the mixed acid system is favored for its accessibility, cost-effectiveness, and reliable performance.

The table below summarizes typical quantitative data for the synthesis of this compound using this standard agent under controlled laboratory conditions.

Nitrating AgentKey ReagentsTemperature (°C)Typical Reaction TimeReported Yield (%)Product Melting Point (°C)
Mixed AcidConc. HNO₃ / Conc. H₂SO₄0 - 1530 - 60 min60 - 85%[1]76 - 79[5]

Note: Yields are highly dependent on the precise control of temperature and the efficiency of the isolation and purification steps.[1][6]

Experimental Protocol: Mixed Acid Nitration

This section details a standard laboratory procedure for the nitration of methyl benzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol (B129727) (for recrystallization)

  • Ice

  • Erlenmeyer flasks, beaker, graduated cylinders, Pasteur pipette

  • Stir plate and magnetic stir bar

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of the Ester Solution: In a 50 mL Erlenmeyer flask equipped with a stir bar, add 6 mL of concentrated sulfuric acid. Cool the flask in an ice bath on a magnetic stir plate. Once cooled, slowly add 2.0 mL of methyl benzoate to the stirring sulfuric acid.[7]

  • Preparation of the Nitrating Mixture: In a separate, dry test tube, combine 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this mixture thoroughly in the ice bath.[8] Safety Note: Always add acid to acid slowly; this process is exothermic. Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][8]

  • Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate solution over approximately 15 minutes. It is critical to maintain the reaction temperature below 15°C (ideally below 6°C) throughout the addition to minimize the formation of byproducts.[6][8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes. Then, remove the flask from the ice bath and allow it to stand at room temperature for approximately 15 minutes to ensure the reaction goes to completion.[7][9]

  • Isolation of Crude Product: Carefully pour the reaction mixture over approximately 25 g of crushed ice in a beaker. The product, this compound, will precipitate as a solid.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acid and impurities.[3][9]

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot methanol to dissolve it. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Filter the purified crystals and allow them to dry completely.[3][7]

  • Analysis: The identity and purity of the final product can be confirmed by measuring its melting point (literature value: ~78°C) and through spectroscopic analysis (e.g., IR, NMR).[6]

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_ester Cool H₂SO₄ Add Methyl Benzoate react Dropwise Addition of Nitrating Mix (Maintain T < 15°C) prep_ester->react prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool Mixture prep_nitro->react stir Stir at Room Temp react->stir quench Pour onto Ice stir->quench filtrate Vacuum Filtration quench->filtrate wash Wash with H₂O & Cold Methanol filtrate->wash recrystal Recrystallize from Methanol wash->recrystal dry Dry Product recrystal->dry

Workflow for Methyl Benzoate Nitration

Reaction Mechanism and Regioselectivity

The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution. The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[8] This deactivation is not uniform; it directs the incoming electrophile (the nitronium ion) to the meta position. This is because the carbocation intermediates formed from attack at the ortho and para positions have destabilizing resonance structures where a positive charge is placed adjacent to the already partially positive carbonyl carbon.[6][10] The intermediate from meta attack avoids this unfavorable arrangement, making it the most stable and leading to the predominant formation of the meta-substituted product.[1][8]

G cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack (Meta) cluster_step3 Step 3: Deprotonation A HNO₃ + 2H₂SO₄ B NO₂⁺ + H₃O⁺ + 2HSO₄⁻ A->B  Nitronium Ion Formation C Methyl Benzoate + NO₂⁺ D Arenium Ion (Resonance Stabilized) C->D  Attack at meta position E Arenium Ion + HSO₄⁻ F This compound + H₂SO₄ E->F  Aromaticity Restored

Mechanism of Electrophilic Nitration

References

A Comparative Guide to the Nitration of Methyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electrophilic Aromatic Nitration

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of benzene (B151609) derivatives, in particular, is a fundamental process for the introduction of a nitro group (-NO2), a versatile functional group that serves as a precursor for amines and other nitrogen-containing compounds crucial in the pharmaceutical and materials sciences. The reaction typically proceeds via the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. This electrophile then attacks the electron-rich benzene ring.

The reactivity of a substituted benzene ring towards electrophilic attack is profoundly influenced by the nature of the substituent(s) it carries. Substituents are broadly classified as either activating or deactivating, and they also direct the incoming electrophile to specific positions on the ring (ortho, meta, or para).

Qualitative Reactivity Comparison

The reactivity of the methyl benzoate (B1203000) isomers in nitration is governed by the interplay of the electronic effects of the methyl (-CH₃) and carbomethoxy (-COOCH₃) groups.

  • Methyl Group (-CH₃): This is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The methyl group is an ortho, para-director.

  • Carbomethoxy Group (-COOCH₃): This is a deactivating group. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, which reduces the electron density of the benzene ring, making it less reactive towards electrophiles. The carbomethoxy group is a meta-director.

Based on these principles, we can predict the relative reactivity of the isomers:

  • Methyl 4-toluate (para-isomer): The activating methyl group and the deactivating carbomethoxy group are para to each other. The methyl group activates the positions ortho to it (and meta to the ester), and the carbomethoxy group directs meta to itself (the same positions). The activating effect of the methyl group will increase the overall reactivity of the ring compared to methyl benzoate. Nitration is expected to occur at the positions ortho to the methyl group and meta to the carbomethoxy group.

  • Methyl 2-toluate (ortho-isomer): Similar to the para-isomer, the activating methyl group will increase the ring's reactivity compared to methyl benzoate. However, steric hindrance from the adjacent methyl and carbomethoxy groups may play a significant role in directing the incoming nitro group and could potentially reduce the overall reaction rate compared to the para-isomer. Nitration is expected to be directed to the positions ortho and para to the methyl group, but steric factors will influence the product distribution.

  • Methyl 3-toluate (meta-isomer): In this isomer, the directing effects of the two groups are cooperative. The methyl group directs ortho and para to itself, and the carbomethoxy group directs meta to itself. One of the positions ortho to the methyl group is also meta to the carbomethoxy group, and the position para to the methyl group is also meta to the carbomethoxy group. This alignment of directing effects suggests that this isomer will be more reactive than methyl benzoate.

  • Methyl Benzoate: With only the deactivating carbomethoxy group, methyl benzoate is significantly less reactive than benzene and the methyl toluate isomers. The carbomethoxy group directs the incoming nitro group to the meta position.[1][2]

Predicted Order of Reactivity:

Based on the activating nature of the methyl group, it is predicted that all three methyl toluate isomers will be more reactive than methyl benzoate. The precise order among the toluate isomers would depend on a subtle balance of electronic and steric effects, which would require experimental determination.

Data Presentation

CompoundRelative Rate of Nitration (vs. Methyl Benzoate)Major Mononitration Products
Methyl Benzoate1.00Methyl 3-nitrobenzoate
Methyl 2-toluate> 1.00Methyl 3-nitro-2-toluate, Methyl 5-nitro-2-toluate
Methyl 3-toluate> 1.00Methyl 2-nitro-3-toluate, Methyl 4-nitro-3-toluate, Methyl 6-nitro-3-toluate
Methyl 4-toluate> 1.00Methyl 3-nitro-4-toluate

Experimental Protocols

The following is a generalized experimental protocol for the nitration of methyl benzoate or its isomers. Caution should be exercised as concentrated acids are highly corrosive and the reaction is exothermic.

Materials:

  • Methyl benzoate or methyl toluate isomer

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (B129727) or ethanol (B145695) for recrystallization

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Beaker

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube or small flask, carefully add a measured volume of concentrated nitric acid. Cool the container in an ice bath. Slowly, and with constant swirling, add an equal volume of concentrated sulfuric acid. Keep this nitrating mixture in the ice bath until needed.

  • Reaction Setup: In a larger Erlenmeyer flask equipped with a magnetic stir bar, add a measured amount of the methyl benzoate isomer. Cool the flask in an ice bath with stirring.

  • Addition of Sulfuric Acid: Slowly add a calculated amount of concentrated sulfuric acid to the methyl benzoate isomer while maintaining the low temperature and stirring.

  • Nitration: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of the methyl benzoate isomer in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 15-30 minutes). Then, allow the mixture to warm to room temperature and stir for an additional period (e.g., 15-30 minutes).

  • Workup: Pour the reaction mixture slowly and carefully onto a beaker of crushed ice with stirring. The crude product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acid, followed by a small amount of cold methanol to remove some impurities. The crude product can then be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

  • Characterization: The purified product should be dried, and its yield, melting point, and spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) should be recorded to confirm its identity and purity.

Mandatory Visualization

Substituent_Effects cluster_reactants Reactants cluster_substituents Substituent Effects cluster_reactivity Predicted Reactivity in Nitration MB Methyl Benzoate COOMe -COOCH3 (Deactivating, m-directing) MB->COOMe has Reactivity_Order M2T, M3T, M4T > MB M2T Methyl 2-toluate Me -CH3 (Activating, o,p-directing) M2T->Me has M2T->COOMe has M3T Methyl 3-toluate M3T->Me has M3T->COOMe has M4T Methyl 4-toluate M4T->Me has M4T->COOMe has

Caption: Logical relationship of substituent effects on the predicted reactivity of methyl benzoate isomers in nitration.

Nitration_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix setup_reaction Dissolve Methyl Benzoate Isomer in H2SO4 start->setup_reaction cool_reactants Cool Reactants in Ice Bath setup_reaction->cool_reactants nitration Dropwise Addition of Nitrating Mixture cool_reactants->nitration reaction_time Stir at 0°C then RT nitration->reaction_time workup Pour onto Ice reaction_time->workup isolation Vacuum Filtration workup->isolation purification Recrystallization isolation->purification characterization Analyze Product (Yield, MP, Spectroscopy) purification->characterization end End characterization->end

Caption: A high-level experimental workflow for the nitration of methyl benzoate isomers.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between Methyl 2-Nitrobenzoate and Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we provide a comprehensive spectroscopic comparison of two closely related isomers: methyl 2-nitrobenzoate (B253500) and methyl 3-nitrobenzoate. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we highlight the subtle yet significant differences in their spectral data that arise from the positional variation of the nitro group on the benzene (B151609) ring.

The seemingly minor shift of the nitro group from the ortho (2-position) to the meta (3-position) relative to the methyl ester group induces distinct electronic environments within the molecules. These differences are directly reflected in their respective spectra, providing a clear fingerprint for differentiation and characterization. This guide presents a summary of their key spectroscopic data, detailed experimental protocols for data acquisition, and visual aids to elucidate the underlying structural and experimental relationships.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for methyl 2-nitrobenzoate and this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
Methyl 2-nitrobenzoate 3.90s3H-OCH₃
7.60 - 7.80m3HAr-H
7.95 - 8.05m1HAr-H
This compound 3.93s3H-OCH₃
7.65 - 7.50m2HAr-H
8.37 - 8.28m2HAr-H
8.76s1HAr-H

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
Methyl 2-nitrobenzoate 52.5-OCH₃
124.0, 128.5, 130.5, 132.0, 133.0, 148.0Aromatic Carbons
165.5C=O
This compound 52.6-OCH₃
124.3, 127.2, 129.5, 131.7, 135.1, 148.1Aromatic Carbons
164.7C=O

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch Asymmetric NO₂ Stretch Symmetric NO₂ Stretch C-O Stretch
Methyl 2-nitrobenzoate ~1730~1530~1350~1250
This compound 1770-1735[1]1520-1340[1]1380-1280[1]1250-1000[1]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z
Methyl 2-nitrobenzoate 181150, 134, 104, 76
This compound 181150, 104, 76, 50[2]

Experimental Workflow and Structural Rationale

The following diagrams illustrate the general experimental workflow for the spectroscopic comparison and the structural differences that lead to the observed spectral variations.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison S1 Methyl 2-nitrobenzoate NMR NMR Spectroscopy (¹H and ¹³C) S1->NMR IR IR Spectroscopy S1->IR MS Mass Spectrometry S1->MS S2 This compound S2->NMR S2->IR S2->MS D1 Acquire Spectra NMR->D1 IR->D1 MS->D1 D2 Process and Analyze Data D1->D2 D3 Tabulate and Compare Results D2->D3 structural_differences cluster_2_nitro Methyl 2-nitrobenzoate cluster_3_nitro This compound M2N Structure A (Ortho Isomer) E2 Steric Hindrance between NO₂ and COOCH₃ M2N->E2 leads to P2 Distinct electronic environment for aromatic protons E2->P2 influences M3N Structure B (Meta Isomer) E3 Reduced Steric Hindrance M3N->E3 leads to P3 Different deshielding effects on aromatic protons E3->P3 influences

References

A Comparative Guide to the Synthetic Utility of Methyl 3-Nitrobenzoate and 3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice between a carboxylic acid and its corresponding ester can significantly impact reaction pathways, yields, and overall efficiency. This guide provides an objective comparison of methyl 3-nitrobenzoate and 3-nitrobenzoic acid, two valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4] By examining their physical properties, chemical reactivity, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Physical Properties: A Tale of Two Solubilities

The primary physical distinction between this compound and 3-nitrobenzoic acid lies in their solubility profiles and melting points. These differences are crucial for selecting appropriate solvents for reactions and purification.

PropertyThis compound3-Nitrobenzoic Acid
Molecular Formula C₈H₇NO₄C₇H₅NO₄
Molar Mass 181.15 g/mol 167.12 g/mol
Melting Point 78-80 °C139-141 °C
Boiling Point 279 °C>260 °C
Water Solubility Insoluble0.24 g/100 mL (15 °C)
Solubility in Organic Solvents Slightly soluble in ethanol, ether, methanol (B129727)Soluble in acetone, chloroform, ethanol, ether

This compound, being an ester, is generally insoluble in water but shows some solubility in alcohols.[5] In contrast, 3-nitrobenzoic acid exhibits slight solubility in cold water, which increases in hot water, and is readily soluble in various oxygenated organic solvents.[2] The higher melting point of the carboxylic acid is attributed to its ability to form strong intermolecular hydrogen bonds.

Synthetic Pathways and Interconversion

The choice between starting with this compound or 3-nitrobenzoic acid often depends on the initial commercially available precursor. Both compounds are synthetically accessible from common starting materials and can be interconverted.

Synthesis of this compound

The most common laboratory preparation of this compound involves the electrophilic aromatic substitution (nitration) of methyl benzoate (B1203000).[6][7][8][9][10][11][12][13] The ester group is a meta-director, leading to the desired 3-nitro isomer in good yields.

Synthesis_of_Methyl_3_nitrobenzoate methyl_benzoate Methyl Benzoate reagents HNO₃, H₂SO₄ methyl_benzoate->reagents methyl_3_nitrobenzoate This compound reagents->methyl_3_nitrobenzoate Nitration

Caption: Synthesis of this compound via nitration.

Synthesis of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid is typically prepared by the nitration of benzoic acid.[14] The carboxylic acid group is also a meta-director. Alternatively, it can be synthesized by the hydrolysis of this compound.[15][16][17]

Synthesis_of_3_Nitrobenzoic_Acid benzoic_acid Benzoic Acid reagents1 HNO₃, H₂SO₄ benzoic_acid->reagents1 nitrobenzoic_acid 3-Nitrobenzoic Acid reagents1->nitrobenzoic_acid Nitration methyl_3_nitrobenzoate This compound reagents2 NaOH, H₂O then H⁺ methyl_3_nitrobenzoate->reagents2 reagents2->nitrobenzoic_acid Hydrolysis

Caption: Synthesis routes to 3-Nitrobenzoic Acid.

Chemical Reactivity and Synthetic Utility

The primary point of comparison in the synthetic utility of these two molecules lies in the reactivity of the ester versus the carboxylic acid functionality, and how this influences subsequent transformations, particularly the reduction of the nitro group.

Reduction of the Nitro Group

A key application of both compounds is as precursors to 3-aminobenzoic acid and its derivatives, which are important building blocks in the synthesis of dyes and pharmaceuticals.[14] The reduction of the nitro group can be achieved using various reagents.

Using this compound:

The reduction of this compound directly yields methyl 3-aminobenzoate. This can be advantageous if the ester functionality is desired in the final product, avoiding a separate esterification step. Common reducing agents include tin(II) chloride, catalytic hydrogenation (e.g., Pd/C, H₂), and iron in acidic media.[18]

Using 3-Nitrobenzoic Acid:

Reduction of 3-nitrobenzoic acid gives 3-aminobenzoic acid. This is often the preferred route when the free carboxylic acid is the target. The reaction can be carried out with reagents like tin and hydrochloric acid, or through catalytic hydrogenation.[19][20]

Reduction_Pathways cluster_ester Ester Route cluster_acid Carboxylic Acid Route methyl_nitro This compound methyl_amino Methyl 3-aminobenzoate methyl_nitro->methyl_amino Reduction (e.g., SnCl₂, H₂/Pd-C, Fe/AcOH) acid_nitro 3-Nitrobenzoic Acid acid_amino 3-Aminobenzoic Acid acid_nitro->acid_amino Reduction (e.g., Sn/HCl, H₂/Pd-C)

Caption: Comparative reduction pathways.

Reactions of the Carboxylic Acid and Ester Groups

The choice between the ester and the carboxylic acid becomes critical when considering reactions involving these functional groups.

  • Esterification: If the desired product is an ester other than the methyl ester, starting with 3-nitrobenzoic acid and performing a Fischer esterification with the desired alcohol is the most direct route.[5][21]

  • Amide Formation: For the synthesis of amides, 3-nitrobenzoic acid is the more direct starting material. It can be activated (e.g., to an acyl chloride with thionyl chloride) and then reacted with an amine. While esters can be converted to amides, this often requires harsher conditions.

  • Hydrolysis: this compound can be easily hydrolyzed to 3-nitrobenzoic acid under basic or acidic conditions.[16][17] This provides a straightforward way to unmask the carboxylic acid if needed.

Experimental Protocols

Preparation of this compound from Methyl Benzoate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 10.0 g of methyl benzoate.

  • Slowly add 20 mL of concentrated sulfuric acid while keeping the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred methyl benzoate solution, maintaining the temperature between 5-15 °C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure this compound. (Yield: 81-85%) [8]

Hydrolysis of this compound to 3-Nitrobenzoic Acid

Procedure:

  • In a round-bottomed flask, combine 10.0 g of this compound and a solution of 4.4 g of sodium hydroxide (B78521) in 18 mL of water.

  • Heat the mixture to boiling under reflux until the ester has completely dissolved (approximately 5-10 minutes).

  • Dilute the cooled reaction mixture with an equal volume of water.

  • Pour the solution into 14 mL of concentrated hydrochloric acid with stirring.

  • Cool the mixture in an ice bath to precipitate the 3-nitrobenzoic acid.

  • Collect the product by vacuum filtration and wash with cold water. (Yield: 90-96%) [16]

Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

Procedure:

  • To a flask, add 10.0 g of 3-nitrobenzoic acid, 20 g of granulated tin, and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath with occasional shaking until the reaction is complete (the solution becomes clear).

  • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

  • The tin hydroxide will precipitate. Filter the mixture.

  • Acidify the filtrate with acetic acid to precipitate the 3-aminobenzoic acid.

  • Collect the product by filtration and recrystallize from hot water.

Conclusion

The synthetic utility of this compound versus 3-nitrobenzoic acid is highly dependent on the target molecule and the overall synthetic strategy.

  • This compound is the preferred starting material when the methyl ester functionality is desired in the final product, as it allows for direct reduction of the nitro group without affecting the ester. It is also a convenient precursor to 3-nitrobenzoic acid via hydrolysis.

  • 3-Nitrobenzoic acid is the more versatile intermediate for the synthesis of other esters (via Fischer esterification) and amides. It is the direct precursor to 3-aminobenzoic acid upon reduction.

By carefully considering the physical properties and chemical reactivity outlined in this guide, researchers can optimize their synthetic routes, leading to improved yields and efficiency in the development of novel compounds.

References

Comparative Analysis of the Biological Activities of Methyl 3-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various methyl 3-nitrobenzoate derivatives, focusing on their antifungal, anticancer, and antitubercular properties. The information presented is curated from recent scientific literature to facilitate objective evaluation and support further research and development in medicinal chemistry.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of pharmacology due to their diverse biological activities. The presence of the nitro group and the ester functionality on the benzene (B151609) ring allows for a wide range of structural modifications, leading to compounds with varied and potent biological effects. These derivatives have shown promise as antifungal, anticancer, and antitubercular agents, making them valuable scaffolds for drug discovery. This guide aims to summarize the available quantitative data, detail the experimental methodologies used to assess their activity, and visualize the key experimental workflows.

Data Presentation

The biological activities of selected this compound derivatives are summarized in the tables below, providing a clear comparison of their potency.

Antifungal Activity

Derivatives of 3-methyl-4-nitrobenzoic acid have demonstrated notable antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.

CompoundFungal StrainMIC (µM)Reference
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20739[1]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20731[1]
Anticancer Activity

While specific IC50 values for direct this compound derivatives are not extensively reported in the reviewed literature, 4-methyl-3-nitrobenzoic acid, a closely related compound, has been shown to be a potent inhibitor of cancer cell migration.

CompoundActivityCell LineObservationsReference
4-Methyl-3-nitrobenzoic acidInhibition of cell migrationNon-small cell lung cancer (NSCLC)Significantly inhibited EGF-induced chemotaxis and chemokinesis.[2]

Note: Further studies are required to determine the specific IC50 values for a broader range of this compound derivatives against various cancer cell lines.

Antitubercular Activity

Nitrobenzoate derivatives have also been investigated for their activity against Mycobacterium tuberculosis. The most active compounds often feature an aromatic nitro substitution, with the 3,5-dinitro esters showing particular promise.

Compound SeriesTarget OrganismActivity MeasureKey FindingsReference
3,5-Dinitro estersM. tuberculosis H37RvMIC and MBCMost active series of nitrobenzoate derivatives.

Note: Specific MIC and MBC values for individual this compound derivatives were not detailed in the general study but the scaffold is highlighted as promising.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

  • Controls: A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cancer Cell Migration Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of compounds on cancer cell chemotaxis and chemokinesis.

  • Cell Preparation: Cancer cells are serum-starved prior to the assay.

  • Chamber Setup: A Boyden chamber with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., Epidermal Growth Factor - EGF), while the upper chamber contains the serum-starved cells treated with the test compound.

  • Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells in the treated groups is compared to the control group to determine the inhibitory effect of the compound on cell migration.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways related to the biological evaluation of this compound derivatives.

experimental_workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound Scaffold synthesis Chemical Modification & Derivative Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antifungal Antifungal Assays (MIC Determination) purification->antifungal anticancer Anticancer Assays (Cytotoxicity, Migration) purification->anticancer antitubercular Antitubercular Assays (MIC/MBC Determination) purification->antitubercular data_analysis Quantitative Data Analysis (IC50, MIC values) antifungal->data_analysis anticancer->data_analysis antitubercular->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead Lead Compound Identification sar->lead

Workflow for Synthesis and Biological Evaluation.

mtt_assay_workflow MTT Assay Workflow for Cytotoxicity A Seed Cancer Cells in 96-well plate B Add this compound Derivatives (Various Conc.) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours (Formazan Formation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & Determine IC50 G->H

MTT Assay for In Vitro Cytotoxicity.

antifungal_mechanism Postulated Antifungal Mechanism of Action compound Nitrobenzoate Derivative target_enzyme Fungal Enzyme (e.g., TPMK) compound->target_enzyme Binds to inhibition Enzyme Inhibition target_enzyme->inhibition pathway Essential Metabolic Pathway inhibition->pathway Leads to disruption Pathway Disruption pathway->disruption death Fungal Cell Death disruption->death

Potential Antifungal Mechanism of Action.

References

Comparative study of ortho, meta, and para nitrobenzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ortho, Meta, and Para Nitrobenzoate Esters for Researchers

For professionals in chemical synthesis and drug development, the selection of isomeric intermediates is a critical decision that influences a compound's physicochemical properties, reactivity, and ultimately its biological activity. The ortho, meta, and para isomers of nitrobenzoate esters, while structurally similar, exhibit distinct characteristics due to the positional differences of the electron-withdrawing nitro group on the benzene (B151609) ring. This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to aid in their effective application.

Physicochemical Properties

The position of the nitro group significantly impacts the physical properties of the methyl nitrobenzoate isomers, including their melting point and solubility. These differences are crucial for their separation, purification, and handling in various synthetic applications. The para isomer's symmetry allows for more efficient crystal lattice packing, resulting in a significantly higher melting point compared to the ortho and meta isomers.

PropertyMethyl o-NitrobenzoateMethyl m-NitrobenzoateMethyl p-Nitrobenzoate
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol 181.15 g/mol
Appearance Colorless liquidBeige/white crystalsWhite/pale yellow crystals
Melting Point (°C) -13[1][2]78 - 80[3][4][5][6]94 - 96[7][8][9][10]
Boiling Point (°C) 275[2]279[3][4][6]~314 (estimate)[7][8]
Water Solubility InsolubleInsoluble[3][4][5]Insoluble[7]
Methanol Solubility SolubleSlightly soluble[3]Soluble[7]
Other Solubilities Soluble in ethanol, etherSlightly soluble in ethanol, ether[3]Soluble in ethanol, ether, chloroform[7]

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous identification of the ortho, meta, and para isomers. The electronic environment of each isomer creates a unique spectral fingerprint.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the aromatic protons and carbons are highly dependent on the position of the electron-withdrawing nitro group. In ¹H NMR, the protons on the aromatic ring of each isomer exhibit distinct splitting patterns and chemical shifts. The para isomer, due to its symmetry, shows the simplest spectrum. In ¹³C NMR, the carbons directly attached to the nitro and ester groups, as well as the other aromatic carbons, have characteristic chemical shifts.

IsomerSpectroscopic Data (¹H NMR, CDCl₃)Spectroscopic Data (¹³C NMR, CDCl₃)
Ortho δ ~7.9 (dd), ~7.7 (td), ~7.5 (td), ~7.4 (dd) ppm (aromatic H), δ ~3.9 (s) ppm (OCH₃)δ ~165, ~149, ~133, ~131, ~129, ~124 ppm (aromatic & C=O), δ ~52 ppm (OCH₃)
Meta δ ~8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) ppm[11]δ ~164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 ppm (aromatic & C=O), δ ~52.6 ppm (OCH₃)[11]
Para δ ~8.26 – 8.13 (m, 4H), 3.94 (s, 3H) ppm[11]δ ~165.1, 150.5, 135.4, 130.6, 123.5 ppm (aromatic & C=O), δ ~52.8 ppm (OCH₃)[11]

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While all three isomers will show characteristic absorptions for the ester carbonyl (C=O) and the nitro group (NO₂), the pattern of C-H out-of-plane bending in the fingerprint region (below 900 cm⁻¹) can help distinguish the substitution pattern.

Functional GroupCharacteristic Absorption (cm⁻¹)
Ester C=O Stretch 1720 - 1750 (Strong)[12][13]
Asymmetric NO₂ Stretch 1490 - 1550 (Strong)[12]
Symmetric NO₂ Stretch 1315 - 1355 (Strong)[12]
Aromatic C=C Stretch ~1600 and ~1475[12]
Ester C-O Stretch 1160 - 1210[12]
Ortho C-H Bend 735 - 770[12]
Meta C-H Bend 690 - 780 and ~880[12]
Para C-H Bend 800 - 850[12]

Relative Reactivity and Electronic Effects

The primary difference in chemical reactivity among the isomers is observed in reactions involving the ester group, such as alkaline hydrolysis (saponification). The reaction rate is governed by the electrophilicity of the carbonyl carbon, which is strongly influenced by the position of the nitro group.

An electron-withdrawing group like -NO₂ increases the rate of nucleophilic attack at the carbonyl carbon.[14] This effect is most pronounced when the nitro group is in the para position, where it can effectively withdraw electron density through resonance, stabilizing the negatively charged transition state. The ortho isomer also experiences resonance and inductive withdrawal, but steric hindrance from the adjacent nitro group can slightly impede the approach of the nucleophile. In the meta position, the nitro group exerts only an inductive electron-withdrawing effect, which is weaker than the resonance effect, making the meta isomer the least reactive towards hydrolysis.

Expected Order of Hydrolysis Rate: Para > Ortho > Meta

This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[15][16] The large positive σ values for the para- and ortho-nitro groups relative to the meta-nitro group predict this trend in reactivity.

Experimental Protocols

Synthesis of Methyl Nitrobenzoate Isomers

The synthetic route to each isomer is dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

Synthesis_Workflows cluster_meta Meta Isomer Synthesis cluster_ortho Ortho Isomer Synthesis cluster_para Para Isomer Synthesis MB Methyl Benzoate (B1203000) Nit_M Nitration (HNO₃, H₂SO₄) MB->Nit_M MMNB Methyl m-Nitrobenzoate Nit_M->MMNB OT o-Nitrotoluene Oxi_O Oxidation (e.g., KMnO₄) OT->Oxi_O ONBA o-Nitrobenzoic Acid Oxi_O->ONBA Est_O Esterification (CH₃OH, H⁺) ONBA->Est_O MONB Methyl o-Nitrobenzoate Est_O->MONB PT p-Nitrotoluene Oxi_P Oxidation (e.g., KMnO₄) PT->Oxi_P PNBA p-Nitrobenzoic Acid Oxi_P->PNBA Est_P Esterification (CH₃OH, H⁺) PNBA->Est_P MPNB Methyl p-Nitrobenzoate Est_P->MPNB

Synthetic pathways for nitrobenzoate ester isomers.

Protocol 1: Synthesis of Methyl m-Nitrobenzoate This protocol is adapted from established organic synthesis procedures.

  • Setup: In a round-bottomed flask fitted with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5°C in an ice bath.

  • Addition of Ester: Slowly add 0.5 moles of methyl benzoate to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • Nitration: Prepare a nitrating mixture by carefully adding 0.55 moles of concentrated nitric acid to 100 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the methyl benzoate solution over approximately one hour. The reaction temperature must be maintained between 5-15°C.

  • Reaction Quench: After the addition is complete, stir the mixture for an additional 30 minutes. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The solid crude methyl m-nitrobenzoate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as methanol, to obtain the pure meta isomer.

Comparative Alkaline Hydrolysis

This protocol outlines a general procedure to compare the hydrolysis rates of the three isomers.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Ester Prepare equimolar solutions of each nitrobenzoate isomer in a suitable solvent (e.g., 95% Ethanol) Mix Mix ester and NaOH solutions in a thermostated bath (e.g., 25°C) Prep_Ester->Mix Prep_NaOH Prepare a standardized NaOH solution (e.g., 0.1 M) Prep_NaOH->Mix Quench At timed intervals, withdraw aliquots and quench the reaction (e.g., with excess HCl) Mix->Quench Titre Titrate the unreacted NaOH with a standard acid (e.g., HCl) Quench->Titre Calc Calculate concentration of ester remaining at each time point Titre->Calc Plot Plot ln[Ester] vs. time to determine the pseudo-first-order rate constant (k') Calc->Plot Compare Compare the rate constants for the ortho, meta, and para isomers Plot->Compare

Experimental workflow for comparing hydrolysis rates.

Protocol 2: Determination of Relative Hydrolysis Rates

  • Solution Preparation: Prepare 0.05 M solutions of each nitrobenzoate ester isomer (ortho, meta, para) in a 1:1 ethanol/water mixture. Prepare a 0.1 M aqueous solution of sodium hydroxide (B78521).

  • Reaction Initiation: In separate temperature-controlled reaction vessels maintained at 30°C, mix equal volumes of an ester solution and the sodium hydroxide solution to initiate hydrolysis.

  • Monitoring: At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quenching & Titration: Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a known amount of standard HCl (e.g., 20 mL of 0.05 M HCl). Determine the amount of unreacted HCl by back-titrating with the standard 0.1 M NaOH solution using phenolphthalein (B1677637) as an indicator.

  • Data Analysis: Calculate the concentration of ester remaining at each time point. Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Compare the calculated rate constants for the three isomers to determine their relative reactivity.

Conclusion

The ortho, meta, and para isomers of nitrobenzoate esters offer a clear example of how substituent position dictates molecular properties and reactivity. The meta isomer is the most readily synthesized via direct nitration and is the most stable towards hydrolysis. The para isomer, while requiring a multi-step synthesis from p-nitrotoluene, is the most reactive towards nucleophilic attack on the ester group due to powerful resonance stabilization. The ortho isomer's properties and reactivity are a blend of strong electronic withdrawing effects and potential steric hindrance. A thorough understanding of these differences is essential for researchers and drug development professionals to select the appropriate isomer for their synthetic targets and to control the reactivity of the ester functionality in subsequent chemical transformations.

References

A Comparative Guide to the Strategic Use of Methyl 3-Nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic introduction of a nitro group onto an aromatic ring is a pivotal transformation, unlocking a diverse array of subsequent functionalizations. Methyl 3-nitrobenzoate stands out as a crucial building block in this context, offering a reliable and versatile platform for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of this compound's performance against alternative reagents and methodologies for achieving meta-nitration of benzoate (B1203000) esters, supported by experimental data and detailed protocols.

Unveiling the Advantages of this compound

This compound's primary advantage lies in the predictable and high-yielding nature of its synthesis via the electrophilic aromatic substitution of methyl benzoate. The ester group, being a meta-director and a deactivating group, selectively guides the incoming nitro group to the 3-position, minimizing the formation of ortho and para isomers.[1][2] This high regioselectivity simplifies purification processes and ensures a consistent supply of the desired isomer.

The dual functionality of this compound, possessing both a nitro and an ester group, opens up a wide range of synthetic possibilities.[3][4] The nitro group can be readily reduced to an amine, a key functional group for amide bond formation, diazotization reactions to form azo dyes, and as a precursor for various heterocyclic systems.[4] The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification and other ester-based transformations.

Performance Comparison of Nitrating Agents for Methyl Benzoate

The classical and most widely used method for the synthesis of this compound is the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[2][3] However, several alternative nitrating agents have been developed to address concerns regarding the harsh and corrosive nature of mixed acid. Below is a comparative summary of the performance of different nitrating agents for the synthesis of this compound.

Nitrating Agent/SystemReaction ConditionsYield (%)Regioselectivity (m:o:p)Reference(s)
Mixed Acid (HNO₃/H₂SO₄) 0-10 °C60-85Predominantly meta[3][5]
Dinitrogen Pentoxide (N₂O₅) -10 °C in CH₂Cl₂Good66:31:3[6]
N-Nitrosaccharin 85 °C in AcetonitrileHighPredominantly meta[7]

Note: The regioselectivity for Dinitrogen Pentoxide was reported for the nitration of methyl benzoate, yielding a mixture of isomers where the meta isomer is the major product.

Key Experimental Protocols

Synthesis of this compound using Mixed Acid

This protocol describes the classic and reliable method for the synthesis of this compound.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ethanol (B145695)

  • Distilled water

Procedure:

  • In a conical flask, cool 4 cm³ of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 2.0 g of methyl benzoate to the cooled sulfuric acid with constant swirling.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid, keeping the mixture cool in the ice-water bath.

  • Slowly add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15 minutes.

  • Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker.

  • Stir the mixture until the ice has melted and the crude this compound precipitates as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a mixture of water and ethanol.[1]

Reduction of this compound to Methyl 3-Aminobenzoate (B8586502)

This protocol outlines the conversion of the nitro group to a primary amine via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or other analytical techniques).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain methyl 3-aminobenzoate.

Applications in Synthesis: The Gateway to Diverse Molecular Architectures

The synthetic utility of this compound is vast. Its transformation into methyl 3-aminobenzoate opens the door to a wide range of further chemical modifications. One prominent application is in the synthesis of azo dyes, which are widely used as colorants in various industries.

Synthesis of an Azo Dye from Methyl 3-Aminobenzoate (Illustrative Protocol)

This protocol provides a general procedure for the synthesis of an azo dye, demonstrating the utility of the amino group in methyl 3-aminobenzoate.

Materials:

Procedure:

  • Diazotization: Dissolve methyl 3-aminobenzoate in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the low temperature. This forms the diazonium salt.

  • Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Stir the mixture for a short period to ensure complete reaction.

  • Collect the azo dye by vacuum filtration, wash it with cold water, and dry it.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the electrophilic aromatic substitution mechanism for the nitration of methyl benzoate and a simplified signaling pathway involving a downstream application.

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Formation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Resonance Stabilization cluster_2 Step 3: Deprotonation and Product Formation HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate (HSO₄⁻) H3O Hydronium (H₃O⁺) MB Methyl Benzoate Intermediate Sigma Complex (Arenium Ion) MB->Intermediate + NO₂⁺ Resonance1 Resonance Structure 1 Intermediate->Resonance1 Resonance Intermediate2 Sigma Complex Resonance2 Resonance Structure 2 Resonance1->Resonance2 Resonance3 Resonance Structure 3 Resonance2->Resonance3 Product This compound Intermediate2->Product - H⁺ (to HSO₄⁻) H2SO4_regen H₂SO₄ (regenerated)

Caption: Electrophilic aromatic substitution mechanism for the nitration of methyl benzoate.

A derivative of this compound, methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the anticancer drug Lenalidomide. Lenalidomide functions by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.

Lenalidomide_Signaling_Pathway cluster_pathway Lenalidomide's Mechanism of Action in Multiple Myeloma Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Lenalidomide->CRBN Binds to Ubiquitination Ubiquitination CRBN->Ubiquitination Recruits IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) IKZF1_IKZF3->Ubiquitination Substrates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Cell_Death Myeloma Cell Death (Apoptosis) Proteasome->Cell_Death Results in

Caption: Simplified signaling pathway of Lenalidomide in multiple myeloma cells.

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable and efficient route to meta-substituted benzoate derivatives. Its predictable regioselectivity in nitration, coupled with the versatile reactivity of its nitro and ester functionalities, makes it a preferred choice for the construction of complex molecular architectures. While alternative nitrating agents exist, the mixed acid method for the synthesis of this compound remains a robust and well-established procedure. The subsequent transformations of this compound, particularly its reduction to the corresponding amine, provide access to a vast chemical space, enabling the synthesis of a wide range of valuable compounds for the pharmaceutical, agrochemical, and materials science industries.

References

Safety Operating Guide

Proper Disposal of Methyl 3-nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals in research and drug development, the safe handling and disposal of chemical waste are paramount for ensuring a secure and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of methyl 3-nitrobenzoate, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is a beige crystalline powder that may cause eye, skin, and respiratory tract irritation.[1] The full toxicological properties have not been thoroughly investigated.[1][2] Therefore, treating this compound and any contaminated materials as hazardous waste is a mandatory precaution.

Hazard Classification and Recommended Precautions

Hazard Description Recommended Safety Precautions
Eye Irritation Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][3]
Skin Irritation Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
Respiratory Tract Irritation Use with adequate ventilation and avoid breathing dust, vapor, mist, or gas.[1]

| Ingestion | May cause irritation of the digestive tract. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4] |

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Melting Point 76 - 80 °C / 168.8 - 176 °F[3]
Boiling Point 279 °C / 534.2 °F[3]
Solubility Insoluble in water.[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste through a licensed and approved disposal company.[4][5] Never dispose of this compound down the drain or in regular trash.[6][7]

1. Waste Characterization and Segregation:

  • Treat all this compound waste, including surplus material and contaminated items, as hazardous waste.

  • Store waste this compound in dedicated, closed, and properly labeled containers.[4]

  • Do not mix this waste with incompatible materials, such as strong bases.[3]

2. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety goggles with side-shields or a face shield.[8]

    • Body Protection: A laboratory coat and impervious clothing.[4][8]

3. Containerization and Labeling:

  • Use a chemically resistant container (e.g., high-density polyethylene (B3416737) or glass) with a secure, leak-proof lid.[9][10]

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.[12]

  • Keep the container tightly closed except when adding waste.[1][11]

4. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][4]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[12]

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[4][13]

  • The preferred method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Protocols: Accidental Spill Cleanup

In the event of a small spill of solid this compound, follow this detailed procedure to ensure safety and proper containment.

Methodology for Small Solid Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Don PPE: Wear the appropriate personal protective equipment as detailed above (gloves, safety goggles, lab coat, and if necessary, a respirator).[4][13]

  • Contain the Spill:

    • Use dry clean-up procedures and avoid generating dust.[13] You may dampen the spilled solid material with alcohol to prevent dust formation.[4]

    • Carefully sweep or vacuum up the material.[1][13]

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent paper) into a suitable, sealed container for disposal.[1][6][13]

  • Decontaminate the Area: Wash the spill area with alcohol, followed by a thorough washing with a strong soap and water solution.[4]

  • Final Disposal: Label the sealed container as hazardous waste and arrange for pickup by a licensed professional waste disposal service.[13]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Solid Waste & Contaminated Materials container->collect seal Securely Seal Container collect->seal store Store in Designated, Ventilated Secondary Containment Area seal->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact pickup Arrange for Waste Pickup contact->pickup end_node End: Professional Disposal (e.g., Incineration) pickup->end_node

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for handling Methyl 3-nitrobenzoate, including detailed operational and disposal plans.

This compound is a beige crystalline powder.[1] While comprehensive toxicological properties have not been fully investigated, it is known to cause eye, skin, and respiratory tract irritation.[1] Therefore, treating this compound with a high degree of caution is essential.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the recommended protective equipment.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in addition to goggles when there is a significant risk of splashing.[3]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Given the lack of specific breakthrough time data, it is crucial to select gloves with a thickness of at least 5 mils for splash protection and to change them immediately upon contamination.[3]
Body Laboratory Coat & ApronA full-length, buttoned laboratory coat should be worn.[3] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[3] Wear fire/flame resistant and impervious clothing.[2]
Respiratory Respirator (if necessary)A respirator is not typically required under normal use conditions with adequate ventilation.[4] However, if exposure limits are exceeded or irritation is experienced, a full-face respirator approved by NIOSH/MSHA or European Standard EN 149 should be used.[1][2]

Quantitative Data Summary

The following tables provide a summary of the key physical, chemical, and toxicity data for this compound for easy reference.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₇NO₄[4][5]
Molecular Weight181.15 g/mol [4][5]
AppearanceBeige crystalline powder/solid[1][4]
Melting Point76 - 80 °C (168.8 - 176 °F)[4]
Boiling Point279 °C (534.2 °F) at 760 mmHg[4]
SolubilityInsoluble in water.[4] Slightly soluble in ethanol, ether, and methanol.[6][4][6]

Toxicity and Hazard Information

ParameterValueSource
Acute ToxicityNo acute toxicity information is available for this product.[4] An acute toxicity estimate for oral exposure is >2,500 mg/kg by calculation method.[4]
Health Hazards
Eye IrritationMay cause eye irritation.[1][1]
Skin IrritationMay cause skin irritation.[1][1]
InhalationMay cause respiratory tract irritation.[1][1]
IngestionMay cause irritation of the digestive tract.[1][1]
Incompatibilities
Incompatible MaterialsStrong bases, oxidizing agents.[1][4][1][4]
Conditions to AvoidExcess heat, dust formation, and contact with incompatible materials.[4][4]
Hazardous Decomposition
ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[1][4][1][4]

Experimental Protocols

A systematic approach to handling this compound is crucial to minimize risk.

Safe Handling Protocol

  • Preparation and Engineering Controls : Always work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Donning PPE : Before handling the chemical, put on all required personal protective equipment as detailed in the PPE table.

  • Weighing and Transfer : When weighing, handle the solid carefully to avoid generating dust.[1] Use a spatula for transfers. If there is a risk of dust, conduct this process in a fume hood.

  • During the Experiment : Keep the container tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Post-Handling : Wash hands thoroughly with soap and water after handling.[1] Launder contaminated clothing before reuse.[7]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation and Notification : Alert personnel in the immediate vicinity. For a large spill or a spill in a poorly ventilated area, evacuate the laboratory and inform the appropriate safety personnel.[3]

  • Spill Control (for small, manageable spills) :

    • Ensure you are wearing the appropriate PPE.[1]

    • For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]

    • For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[7]

    • Wash the spill area with soap and water.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol

  • Waste Segregation : Do not mix this compound waste with other waste streams.[3]

  • Containerization :

    • Solid Waste : Place all solid waste this compound, including any contaminated disposable items like weighing paper, gloves, and absorbent pads, into a clearly labeled, sealed, and compatible waste container.[3][8]

    • Liquid Waste : If this compound is in a solution, it should be collected in a separate, labeled container for hazardous liquid waste.

  • Container Labeling : All waste containers must be clearly labeled with the full chemical name, "Waste this compound," and appropriate hazard warnings (e.g., "Irritant").[3]

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a licensed professional waste disposal service.[9]

  • Professional Disposal : Arrange for the disposal of the chemical waste through a licensed disposal company.[9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Never dispose of this compound down the drain. [8]

Workflow Visualization

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.